GSK467
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRLXUTLYBVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of GSK467: A KDM5B Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulation of cancer and the therapeutic potential of targeting KDM5B.
Introduction to KDM5B as a Therapeutic Target
Histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing chromatin structure and gene expression. The KDM5 family, specifically KDM5B, removes di- and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1] KDM5B acts as a transcriptional repressor of several tumor suppressor genes.[2]
Overexpression of KDM5B has been observed in a variety of cancers, including breast, lung, prostate, bladder, and hepatocellular carcinoma, and is often correlated with poor prognosis, tumor progression, and drug resistance.[3][4] Its role in promoting cancer cell proliferation, invasion, and metastasis makes it an attractive target for therapeutic intervention.[5][6] The development of small molecule inhibitors targeting KDM5B, such as this compound, represents a promising strategy in cancer therapy.
This compound: A Potent and Selective KDM5B Inhibitor
This compound is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of KDM5B.[6][7] Its discovery has provided a valuable chemical tool to probe the biological functions of KDM5B and to explore its therapeutic potential.
Biochemical Activity and Selectivity
This compound demonstrates high affinity for KDM5B, effectively inhibiting its demethylase activity at nanomolar concentrations. Importantly, it exhibits significant selectivity for KDM5B over other histone demethylases, which is a crucial attribute for a therapeutic candidate to minimize off-target effects.
Table 1: Biochemical Activity and Selectivity of this compound
| Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| KDM5B | Cell-free assay | 26 nM | 10 nM | - | [6][7] |
| KDM4C | Cell-free assay | - | - | 180-fold vs KDM5B | [6][7] |
| KDM6 | Cell-free assay | No measurable inhibition | - | - | [6][7] |
| Other Jumonji family members | Cell-free assay | No measurable inhibition | - | - | [6][7] |
Cellular Activity
While this compound shows potent biochemical activity, its effects in cellular assays have been context-dependent.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration Range | Incubation Time | Effect | IC50 | Reference |
| MM.1S (Multiple Myeloma) | Antiproliferative | 0-100 µM | 6 days | Antiproliferative effect | >50 µM | [3] |
| Hepatocellular Carcinoma (HCC) cells | Spheroid formation, Colony formation, Invasion, Migration | Not specified | Not specified | Inhibition of all processes | Not specified | [6] |
The discrepancy between potent biochemical inhibition and weaker cellular antiproliferative effects in some models, like the MM.1S myeloma system, suggests that factors such as cell permeability, efflux pumps, or cellular metabolism may influence the compound's efficacy.[8][9]
Mechanism of Action of KDM5B and Inhibition by this compound
KDM5B, a JmjC domain-containing protein, utilizes Fe(II) and α-ketoglutarate as co-factors to catalyze the demethylation of H3K4me3/2.[2] The catalytic JmjC domain is the primary target for inhibitors.[2] this compound is believed to act as a competitive inhibitor, binding to the active site and preventing the binding of the α-ketoglutarate co-substrate. The crystal structure of KDM5B in complex with this compound has been solved, providing a structural basis for its inhibitory activity and a template for the design of new, more potent inhibitors.[2]
By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, which in turn can reactivate the expression of tumor suppressor genes that are silenced in cancer cells.
KDM5B Signaling and Regulatory Pathway
Caption: KDM5B signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Biochemical Assays for KDM5B Inhibition
Several assay formats are available to measure the enzymatic activity of KDM5B and assess the potency of inhibitors like this compound.
AlphaLISA® (Homogeneous Assay)
-
Principle: This assay relies on the proximity of a donor and an acceptor bead. A biotinylated histone H3 peptide substrate is used. Upon demethylation by KDM5B, a specific antibody recognizes the demethylated epitope. This antibody is conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
-
General Protocol:
-
Incubate recombinant KDM5B enzyme with a biotinylated H3K4me3 peptide substrate in the presence of Fe(II), α-ketoglutarate, and varying concentrations of the inhibitor (this compound).
-
Add a specific antibody that recognizes the demethylated H3K4 product, followed by the addition of AlphaLISA® acceptor beads conjugated to a secondary antibody.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
Read the signal on an AlphaScreen®-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.[5]
-
Chemiluminescent Assay
-
Principle: This is an ELISA-based method. A plate is pre-coated with a methylated histone H3 peptide substrate. After the enzymatic reaction, a primary antibody specific for the demethylated product is added, followed by a secondary HRP-labeled antibody. The addition of a chemiluminescent substrate produces a signal that is proportional to the enzyme activity.
-
General Protocol:
-
In a 96-well plate pre-coated with a methylated H3 peptide, add recombinant KDM5B enzyme, co-factors, and the inhibitor at various concentrations.
-
Incubate to allow the demethylation reaction to occur.
-
Wash the plate and add a primary antibody that specifically recognizes the demethylated substrate.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a chemiluminescent HRP substrate and measure the signal using a chemiluminescence reader.[10]
-
Workflow for KDM5B Inhibitor Screening and Validation
Caption: A generalized workflow for the discovery and validation of KDM5B inhibitors.
Cell-Based Assays
Antiproliferative Assay (MM.1S cells)
-
Cell Line: Human multiple myeloma cell line MM.1S.
-
Protocol:
-
Seed MM.1S cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM).
-
Incubate the cells for 6 days.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Determine the IC50 value from the dose-response curve.[3]
-
Spheroid Formation, Colony Formation, Invasion, and Migration Assays (HCC cells)
These assays are used to assess the impact of this compound on various cancer cell phenotypes. Standard protocols for these assays are widely available and should be adapted for the specific HCC cell line being used.
In Vivo Studies
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation:
-
This compound Formulation and Administration:
-
Study Endpoints:
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation (e.g., Ki-67) and H3K4me3 levels.
-
Logical Relationship of KDM5B in Cancer Progression
References
- 1. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. marinbio.com [marinbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
GSK467 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK467 is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2][3] KDM5B is a histone H3 lysine (B10760008) 4 (H3K4) demethylase that plays a crucial role in the regulation of gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its inhibitory potency, selectivity against other histone demethylases, and the signaling pathways it modulates. Detailed experimental methodologies are also provided to enable researchers to replicate and build upon these findings.
Data Presentation: Inhibitor Potency and Selectivity
This compound exhibits high potency for KDM5B with a Ki of 10 nM and an IC50 of 26 nM.[1][2] Its selectivity has been characterized against other members of the Jumonji C (JmjC) domain-containing histone demethylase family, demonstrating a favorable profile for a research tool and potential therapeutic lead.
| Target | Ki (nM) | IC50 (nM) | Selectivity Fold vs. KDM5B | Reference |
| KDM5B (JARID1B) | 10 | 26 | - | [1][2] |
| KDM4C | - | ~4680 | 180 | [1][3] |
| KDM6 Subfamily | \multicolumn{2}{c | }{No measurable inhibitory effects} | >1000 | [1][3] |
| Other JmjC Family Members | \multicolumn{2}{c | }{Data not publicly available} | - |
Note: The IC50 for KDM4C is estimated based on the reported 180-fold selectivity.[1][3] A broader selectivity panel against other histone demethylases and off-targets is not extensively documented in publicly available literature.
Core Signaling Pathway: KDM5B and PI3K/AKT
KDM5B is a key regulator of the PI3K/AKT signaling pathway, a critical cascade for cell proliferation, survival, and growth.[4][5][6][7] KDM5B directly binds to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[5][6][7] By demethylating H3K4me2/3 at the PIK3CA promoter, KDM5B enhances its transcription, leading to increased p110α protein levels. This, in turn, promotes the hyperactivation of the PI3K/AKT pathway.[5][6][7] Inhibition of KDM5B with this compound is expected to reverse this effect, leading to decreased PI3K/AKT signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of standard assays used for the characterization of histone demethylase inhibitors.
Biochemical IC50 Determination using a TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against KDM5B. The assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.
Materials:
-
Recombinant human KDM5B
-
Biotinylated H3K4me3 peptide substrate
-
Europium-labeled anti-histone H3 antibody
-
Allophycocyanin (APC)-conjugated streptavidin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 50 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O, 0.01% BSA, 0.01% Tween-20
-
This compound compound stock solution in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KDM5B enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K4me3 peptide substrate (final concentration ~50 nM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-histone H3 antibody and APC-conjugated streptavidin in TR-FRET detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Target Selectivity Profiling Workflow
A systematic approach is required to determine the selectivity of an inhibitor across a panel of related enzymes. The following workflow outlines the key steps in this process.
Conclusion
This compound is a highly potent and selective inhibitor of KDM5B. Its well-defined activity against its primary target and limited off-target effects on closely related histone demethylases make it a valuable tool for studying the biological functions of KDM5B. The primary mechanism of action relevant to cancer biology appears to be through the modulation of the PI3K/AKT signaling pathway. The experimental protocols and workflows provided herein offer a foundation for researchers to further investigate the therapeutic potential of KDM5B inhibition and to characterize the selectivity of novel epigenetic modulators. Further studies are warranted to establish a more comprehensive selectivity profile of this compound against a broader range of epigenetic and non-epigenetic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Demethylase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. researchgate.net [researchgate.net]
- 5. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Data from KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - Cancer Research - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
The Epigenetic Conductor: A Technical Guide to the Biological Effects of GSK467 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), is emerging as a significant tool in the study of epigenetic regulation and its role in cancer biology. By targeting KDM5B, this compound modulates the methylation state of histone H3 on lysine (B10760008) 4 (H3K4), a critical mark for gene transcription. This whitepaper provides an in-depth technical overview of the known biological effects of this compound on gene expression, detailing its mechanism of action, summarizing key experimental findings, and providing insights into the signaling pathways it influences. While comprehensive quantitative gene expression data and detailed protocols specific to this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge and presents analogous experimental designs to facilitate further research and development.
Introduction: The Role of KDM5B in Gene Regulation
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a pivotal role in epigenetic regulation.[1] Specifically, KDM5B removes methyl groups from di- and tri-methylated H3K4 (H3K4me2/3), histone marks generally associated with active gene transcription. By demethylating H3K4, KDM5B acts as a transcriptional repressor. Overexpression of KDM5B has been implicated in various cancers, including breast, lung, prostate, and hepatocellular carcinoma, where it contributes to tumorigenesis by silencing tumor suppressor genes.[1]
This compound is a cell-permeable small molecule that selectively inhibits the catalytic activity of KDM5B with a reported IC50 of 26 nM.[2] Its selectivity for KDM5B over other histone demethylases, such as KDM4 and KDM6 family members, makes it a valuable probe for dissecting the specific functions of KDM5B in cellular processes and disease.[2]
Mechanism of Action of this compound
This compound exerts its biological effects by competitively binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme.[2] This binding prevents the demethylation of H3K4me3/2, leading to an accumulation of these activating histone marks at the promoter regions of KDM5B target genes. The expected downstream effect is the de-repression or activation of genes that are normally silenced by KDM5B.
References
GSK467: A Technical Guide to a Selective KDM5B Inhibitor for Histone H3K4 Demethylation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK467 is a potent and selective, cell-penetrant small molecule inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). As H3K4 trimethylation is a key epigenetic mark associated with active gene transcription, KDM5B acts as a transcriptional repressor. Its overexpression has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound serves as a valuable chemical probe to investigate the biological roles of KDM5B and to explore its potential as a drug target. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research.
Core Mechanism of Action
This compound exerts its inhibitory effect by competing with the co-substrate 2-oxoglutarate (2-OG) in the active site of KDM5B.[1] The JmjC domain of KDM5B contains a catalytically active Fe(II) ion and requires 2-OG for its demethylase activity.[2] By occupying the 2-OG binding pocket, this compound prevents the catalytic cycle of demethylation from occurring.[3] This leads to a global increase in the levels of H3K4me3, an epigenetic mark associated with transcriptionally active chromatin. The crystal structure of the human KDM5B catalytic core in complex with this compound has been resolved, providing detailed insights into its unique binding mode and a basis for the rational design of next-generation KDM5B inhibitors.[1][2]
Quantitative Data
This compound has been characterized by its high potency and selectivity for KDM5B. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| KDM5B | IC50 | 26 | [3] |
| KDM5B | Ki | 10 | [3] |
| KDM4C | IC50 | ~4680 (180-fold selectivity vs KDM5B) | [3] |
| KDM6 Family | - | No measurable inhibition | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| MM.1S (Multiple Myeloma) | Antiproliferation | >50 | 6 days | [3] |
| U2OS (Osteosarcoma) | KDM4C Inhibition (H3K9me3 demethylation) | 2 | 24 hours | [4] |
| U2OS (Osteosarcoma) | KDM5C Inhibition (H3K9me3 demethylation) | 2.5 | 24 hours | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound.
In Vitro KDM5B Demethylase Activity Assay (AlphaLISA)
This protocol outlines a homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro demethylase activity of KDM5B and the inhibitory effect of this compound. Commercial kits are available for this assay.
Protocol Steps:
-
Reagent Preparation: Prepare all reagents in the assay buffer provided with the commercial kit. This typically includes the KDM5B enzyme, a biotinylated H3K4me3 peptide substrate, co-factors (Fe(II), ascorbate, and 2-OG), and serial dilutions of this compound (with a DMSO control).
-
Enzyme Reaction: In a 384-well plate, add the assay components in the following order: assay buffer, this compound/DMSO, KDM5B enzyme, and co-factors.
-
Initiate Reaction: Start the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Detection:
-
Add AlphaLISA Acceptor beads (coated with an antibody specific for the demethylated product, e.g., anti-H3K4me2/1). Incubate as recommended.
-
Add Streptavidin-coated Alpha Donor beads. Incubate in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for H3K4me3 Levels
This protocol describes how to assess changes in global H3K4me3 levels in cells treated with this compound.
Protocol Steps:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the concentration of the extracted histones.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K4me3. In parallel, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the H3K4me3 signal to the total Histone H3 signal.
Immunofluorescence for KDM5B Cellular Localization and H3K4me3 Levels
This protocol allows for the visualization of KDM5B localization within the cell and the effect of this compound on H3K4me3 levels on a single-cell basis.
Protocol Steps:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO for the desired duration.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash three times with PBS and block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against KDM5B and/or H3K4me3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Analyze the images to determine the subcellular localization of KDM5B and quantify the fluorescence intensity of H3K4me3 in the nucleus.
Conclusion
This compound is a powerful tool for studying the role of KDM5B in health and disease. Its high potency and selectivity make it an excellent chemical probe for elucidating the downstream effects of KDM5B inhibition on gene expression and cellular phenotypes. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental workflows. Further optimization may be required depending on the specific cell type and experimental conditions. As our understanding of the epigenetic regulation of gene expression continues to grow, selective inhibitors like this compound will be instrumental in dissecting the complex interplay of histone modifications in various biological processes and in the development of novel therapeutic strategies for cancer and other diseases.
References.
References
- 1. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making pretty diagrams with GraphViz [steveliles.github.io]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the Function of KDM5B with the Selective Inhibitor GSK467: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, is a critical epigenetic modulator frequently overexpressed in a variety of human cancers, including breast, lung, prostate, and bladder cancer. As a histone H3 lysine (B10760008) 4 (H3K4) demethylase, KDM5B plays a pivotal role in transcriptional regulation, often leading to the repression of tumor suppressor genes. Its enzymatic activity and association with oncogenic pathways have positioned it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of KDM5B's function and its investigation using GSK467, a potent and selective small molecule inhibitor. Detailed experimental protocols for key assays, quantitative data on this compound's activity, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.
The Role of KDM5B in Cellular Function and Disease
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which utilizes Fe(II) and α-ketoglutarate as cofactors to catalyze the removal of methyl groups from di- and trimethylated H3K4. This demethylation activity is primarily associated with transcriptional repression. Elevated levels of KDM5B have been observed in numerous malignancies and often correlate with poor prognosis.
KDM5B's oncogenic functions are multifaceted, involving the regulation of key cellular processes:
-
Transcriptional Repression of Tumor Suppressors: KDM5B directly targets and represses the expression of critical tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
-
Cell Cycle Progression: KDM5B influences cell cycle regulation through its interaction with the E2F/RB pathway.[1] Suppression of KDM5B has been shown to reduce cancer cell growth by impacting this pathway.[2]
-
PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3]
-
DNA Damage Response: KDM5B is involved in the DNA damage response, and its depletion can sensitize cancer cells to genotoxic agents.
This compound: A Selective Chemical Probe for KDM5B
This compound is a cell-penetrant small molecule inhibitor of KDM5B.[4] Its selectivity and potency make it an invaluable tool for elucidating the cellular functions of KDM5B and for validating it as a therapeutic target.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound's activity and selectivity.
| Parameter | Value | Notes | Reference(s) |
| KDM5B IC50 | 26 nM | In vitro enzymatic assay. | [4] |
| KDM5B Ki | 10 nM | In vitro binding affinity. | [4] |
| Cellular IC50 (U2OS) | 2 µM | Inhibition of KDM4C in cells. | [4][5] |
| Cellular IC50 (U2OS) | 2.5 µM | Inhibition of KDM5C in cells. | [4][5] |
Table 1: In Vitro and Cellular Potency of this compound
| Target | Selectivity Fold (vs. KDM5B) | Notes | Reference(s) |
| KDM4C | 180-fold | [4] | |
| KDM6 | No measurable inhibition | [4] | |
| Other Jumonji family members | No measurable inhibition | [4] |
Table 2: Selectivity Profile of this compound
| Cell Line | Treatment Duration | IC50 | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Human multiple myeloma (MM.1S) | 6 days | >50 µM | Anti-proliferative effect. |[4] |
Table 3: Anti-proliferative Activity of this compound
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to investigate the function of KDM5B and the effects of this compound.
KDM5B Histone Demethylase Activity Assay (AlphaLISA)
This protocol describes a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of KDM5B.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
This compound or other inhibitors
-
AlphaLISA anti-demethylated product antibody
-
Streptavidin-Donor beads
-
Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM FeSO4, 1 mM Ascorbic Acid, 2 mM α-ketoglutarate)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add KDM5B enzyme to each well (except for no-enzyme controls).
-
Add the this compound dilutions or vehicle control to the wells.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing AlphaLISA Acceptor beads conjugated to the anti-demethylated product antibody.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin-Donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Chromatin Immunoprecipitation (ChIP)
This protocol details the procedure for performing ChIP to identify the genomic loci where KDM5B is bound.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-KDM5B antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-KDM5B antibody or control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to KDM5B in a cellular context.[6]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KDM5B antibody
Procedure:
-
Compound Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble KDM5B at each temperature by SDS-PAGE and Western blotting using an anti-KDM5B antibody.
-
Data Analysis: Quantify the band intensities. A positive thermal shift (higher temperature required to denature KDM5B) in the this compound-treated samples compared to the control indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KDM5B and a typical experimental workflow.
KDM5B in the PI3K/AKT Signaling Pathway
References
- 1. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
GSK467: A Technical Guide to its Impact on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B. It details the compound's mechanism of action, its impact on chromatin remodeling through the modulation of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), and its effects on downstream cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological processes using signaling pathway and workflow diagrams.
Core Mechanism of Action: Targeting KDM5B
This compound is a cell-permeable small molecule that selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are iron (Fe2+) and 2-oxoglutarate (2-OG)-dependent oxygenases.[1][2] The primary function of KDM5B is to remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2] By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, thereby altering chromatin structure and gene expression.[3]
The structural basis of this compound's inhibitory activity has been elucidated through X-ray crystallography, revealing that it binds to the 2-OG binding pocket within the catalytic JmjC domain of KDM5B.[1][4] This binding prevents the demethylation of H3K4me3, leading to the modulation of gene expression programs that are often dysregulated in various cancers.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency and selectivity for KDM5B. The following tables summarize the key quantitative metrics reported for this compound and other relevant KDM5B inhibitors.
| Parameter | Value | Reference |
| Ki (KDM5B) | 10 nM | [1][4] |
| IC50 (KDM5B) | 26 nM | [1][4] |
Table 1: In Vitro Inhibitory Activity of this compound against KDM5B
| KDM Family Member | Selectivity (fold vs. KDM5B) | Reference |
| KDM4C | 180 | [1][4] |
| KDM6 | No measurable inhibition | [1][4] |
Table 2: Selectivity Profile of this compound
| Compound | IC50 (KDM5B) | Reference |
| This compound | 26 nM | [1] |
| PBIT | ~3 µM | [5] |
| KDM5-C49 | 160 nM | [5] |
| KDM5A-IN-1 | 56 nM | [5] |
| KDM5B-IN-4 | 25 nM | [5] |
| TK-129 | 44 nM | [5] |
Table 3: Comparison of IC50 Values for Various KDM5B Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
KDM5B (JARID1B) Enzymatic Assay
This protocol is adapted from commercially available chemiluminescent and homogeneous assay kits.[6][7][8]
Objective: To measure the in vitro enzymatic activity of KDM5B and assess the inhibitory potential of this compound.
Materials:
-
Recombinant KDM5B enzyme
-
Methylated histone H3 peptide substrate (e.g., biotinylated H3K4me3 peptide)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 µM Fe(II), 500 µM L-ascorbate)
-
2-Oxoglutarate (2-OG)
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
Secondary HRP-labeled antibody
-
Chemiluminescent substrate
-
Microtiter plates
Procedure:
-
Prepare a solution of recombinant KDM5B enzyme in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the methylated H3 peptide substrate to the wells of a microtiter plate.
-
Add the KDM5B enzyme and this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding 2-OG.
-
Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Stop the reaction (if necessary, depending on the kit).
-
Add the primary antibody and incubate to allow binding to the demethylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-labeled secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition of KDM5B activity for each concentration of this compound and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3
This protocol is a generalized procedure based on standard ChIP-seq methodologies.[9][10][11][12][13]
Objective: To determine the genome-wide changes in H3K4me3 occupancy following treatment with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads to reduce non-specific binding.
-
Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify regions with differential H3K4me3 enrichment.
Cell Proliferation Assay
This protocol describes a common method for assessing the effect of this compound on cell growth.[14][15][16]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescent dye-based assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorescent reaction to occur.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Signaling Pathways and Experimental Workflows
The inhibition of KDM5B by this compound initiates a cascade of events that impact various signaling pathways implicated in cancer progression. The following diagrams, created using the DOT language, visualize these complex relationships and typical experimental workflows.
References
- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. JARID1B (KDM5B) Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GSK467: A Novel Epigenetic Modulator in Non-Cancerous Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK467 is a potent and selective cell-permeable inhibitor of histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me2/3), a mark typically associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in H3K4me2/3 levels, thereby modulating gene expression. While initially investigated in the context of cancer, emerging evidence highlights the therapeutic potential of this compound in a range of non-cancerous diseases, primarily driven by its anti-inflammatory and anti-fibrotic properties. This technical guide provides a comprehensive overview of the use of this compound in non-cancer disease models, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action
This compound functions as a competitive inhibitor of KDM5B, with a high degree of selectivity over other KDM subfamilies.[1] The primary mechanism of action in the context of non-cancerous inflammatory and fibrotic diseases involves the epigenetic regulation of key signaling pathways.
Modulation of Inflammatory Responses
In inflammatory settings, this compound has been shown to suppress the activation of the NF-κB signaling pathway.[2] Mechanistically, the inhibition of KDM5B by this compound leads to an increase in the expression of NF-κB inhibitor alpha (IκBα).[3] KDM5B normally represses the transcription of the NFKBIA gene (which encodes IκBα) by demethylating H3K4me3 at its promoter.[3] By blocking this activity, this compound promotes the accumulation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
Attenuation of Fibrotic Processes
In models of cardiac fibrosis, this compound exerts its anti-fibrotic effects by upregulating the expression of Activating Transcription Factor 3 (ATF3).[1] KDM5B directly binds to the promoter of the ATF3 gene and suppresses its transcription by demethylating H3K4me2/3.[1][4] Treatment with this compound blocks this demethylation, leading to increased ATF3 expression.[1] ATF3 is a known negative regulator of the TGF-β signaling pathway, a key driver of fibrosis.[1] By enhancing ATF3 levels, this compound inhibits the transition of fibroblasts into profibrotic myofibroblasts and reduces the deposition of extracellular matrix proteins like collagen.[1][5]
Data Presentation: this compound in Non-Cancer Disease Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in non-cancer disease models.
Table 1: In Vitro Efficacy of this compound in Macrophage-Mediated Inflammation
| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |
| Pro-inflammatory Cytokine mRNA Expression (Il1b, Il6, Il12b, Tnf) | Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/ml) + this compound | 5 µM | Significant suppression of transcriptional induction | [2] |
| NF-κB Signaling | BMDMs | LPS (100 ng/ml) + this compound | 5 µM | Increased IκBα protein expression and reduced phosphorylation of p65 | [2] |
| Histone Methylation | BMDMs | This compound | 5 µM | Elevated H3K4me2 and H3K4me3 levels | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin Shock
| Parameter | Animal Model | Treatment | Dosage & Administration | Outcome | Reference |
| Pro-inflammatory Cytokine Levels in Sera (IL-1β, IL-6, IL-12p70, TNF-α) | C57BL/6 mice | LPS (12 mg/kg) + this compound | 10 mg/kg, intraperitoneal injection | Significant reduction in cytokine levels 8 hours after LPS challenge | [2] |
| Lung Injury | C57BL/6 mice | LPS (12 mg/kg) + this compound | 10 mg/kg, intraperitoneal injection | Milder inflammatory injury with more intact alveolar structure and less inflammatory cell infiltration | [2] |
| Systemic Toxicity | C57BL/6 mice | This compound | 10 mg/kg | No observed systemic toxicity | [2] |
Table 3: In Vitro Efficacy of this compound in a Model of Cardiac Fibrosis
| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |
| Fibrosis-related Gene mRNA Expression (Col1a1, Col3a1, Fn1, Ccn2) | Primary Cardiac Fibroblasts | TGF-β (10 ng/ml) + this compound | Not specified | Significant inhibition of TGF-β-induced gene expression | [5] |
| Collagen Protein Levels (Collagen I, Collagen III) | Primary Cardiac Fibroblasts | TGF-β (10 ng/ml) + this compound | Not specified | Significant inhibition of TGF-β-induced protein levels | [5] |
| ATF3 mRNA and Protein Expression | Primary Cardiac Fibroblasts | TGF-β (10 ng/ml) + this compound | Not specified | Upregulation of ATF3 expression | [1] |
| Histone Methylation | Primary Cardiac Fibroblasts | TGF-β (10 ng/ml) + this compound | Not specified | Elevated H3K4me2 and H3K4me3 levels | [1] |
Experimental Protocols
In Vivo Endotoxin Shock Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
This compound Administration: this compound is dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. A control group receives an equivalent volume of the vehicle.
-
Induction of Endotoxemia: One hour after this compound or vehicle administration, mice are challenged with an i.p. injection of lipopolysaccharide (LPS) from E. coli at a dose of 12 mg/kg body weight.
-
Sample Collection and Analysis:
-
Serum Cytokines: Blood is collected via cardiac puncture 8 hours after LPS injection. Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p70, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Histological Analysis: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammatory cell infiltration and tissue damage.
-
In Vitro Macrophage Polarization and Inflammation
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of C57BL/6 mice and cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into mature macrophages.
-
This compound Treatment: Differentiated BMDMs are pre-treated with 5 µM this compound or DMSO (vehicle control) overnight.
-
Inflammatory Challenge: Cells are then stimulated with 100 ng/mL LPS for various time points (e.g., 0, 1, 3, 6 hours).
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of pro-inflammatory genes (Il1b, Il6, Il12b, Tnf) are quantified by qRT-PCR, with normalization to a housekeeping gene such as Actb.
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated p65, total p65, IκBα, H3K4me2, H3K4me3, and a loading control (e.g., β-actin or total H3). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using a chemiluminescence detection system.
-
In Vitro Cardiac Fibroblast to Myofibroblast Transition
-
Cell Culture: Primary cardiac fibroblasts are isolated from the ventricles of adult mice and cultured in DMEM with 10% FBS.
-
This compound Treatment: Cardiac fibroblasts are pre-treated with this compound (concentration to be optimized, e.g., 1-10 µM) or vehicle control for a specified period (e.g., 1 hour).
-
Induction of Fibrosis: Cells are then stimulated with 10 ng/mL recombinant human TGF-β1 for 24-48 hours to induce differentiation into myofibroblasts.
-
Analysis:
-
qRT-PCR: The mRNA expression of fibrosis-related genes (Col1a1, Col3a1, Fn1, Ccn2) and Atf3 is quantified.
-
Western Blotting: Protein levels of Collagen I, Collagen III, α-smooth muscle actin (α-SMA), and ATF3 are assessed.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblast differentiation. Nuclei are counterstained with DAPI.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits KDM5B, preventing the repression of IκBα and blocking NF-κB activation.
Caption: this compound upregulates ATF3 by inhibiting KDM5B, thereby suppressing fibrotic processes.
Caption: A generalized workflow for assessing the efficacy of this compound in non-cancer disease models.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for non-cancerous diseases characterized by inflammation and fibrosis. Its targeted epigenetic mechanism of action, involving the inhibition of KDM5B and subsequent modulation of the NF-κB and ATF3 pathways, offers a novel approach to disease modification. The preclinical data in models of systemic inflammation and cardiac fibrosis are encouraging, demonstrating significant efficacy at well-tolerated doses.
Future research should focus on several key areas. Firstly, the efficacy of this compound should be evaluated in a broader range of non-cancer disease models, including other autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease, as well as neuroinflammatory and metabolic conditions. Secondly, more detailed pharmacokinetic and pharmacodynamic studies are needed to optimize dosing regimens for different indications. Finally, long-term safety and toxicity studies will be crucial before translation to clinical trials. The continued investigation of this compound and other KDM5B inhibitors holds the potential to deliver new and effective treatments for a variety of debilitating non-malignant diseases.
References
- 1. Loss of KDM5B ameliorates pathological cardiac fibrosis and dysfunction by epigenetically enhancing ATF3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Impact of GSK467 on Tumor Suppressor Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the molecular mechanisms of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (Lysine-Specific Demethylase 5B), and its consequential effects on the expression of critical tumor suppressor genes. KDM5B is frequently overexpressed in various cancers and plays a pivotal role in tumorigenesis by epigenetically silencing tumor suppressor genes through the demethylation of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key mark of active transcription. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing the impact of this compound, and a summary of its effects on the re-expression of key tumor suppressor genes, positioning this compound as a promising candidate for epigenetic cancer therapy.
Introduction
Epigenetic modifications are crucial regulators of gene expression and their dysregulation is a hallmark of cancer. One such modification is histone methylation, which is dynamically controlled by histone methyltransferases and demethylases. The KDM5 family of histone demethylases, particularly KDM5B (also known as JARID1B or PLU1), are Fe(II) and α-ketoglutarate-dependent enzymes that specifically remove methyl groups from H3K4me3 and H3K4me2.[1] The overexpression of KDM5B has been linked to a variety of cancers, including breast, lung, and prostate cancer, where it contributes to tumor progression by repressing the expression of tumor suppressor genes.[2]
This compound is a cell-permeable and highly selective inhibitor of KDM5B.[3] By inhibiting the demethylase activity of KDM5B, this compound offers a targeted approach to reverse the epigenetic silencing of tumor suppressor genes, thereby restoring their protective functions against cancer cell proliferation and survival. This guide will explore the downstream effects of this compound on the expression of key tumor suppressor genes such as HEXIM1, p53, and p21.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of KDM5B. This inhibition leads to an increase in the global levels of H3K4me3, particularly at the promoter regions of genes that are aberrantly silenced by KDM5B in cancer cells. The restoration of this active chromatin mark facilitates the recruitment of the transcriptional machinery, leading to the re-expression of tumor suppressor genes.
References
- 1. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of GSK467 in Regulating Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK467 is a potent and selective, cell-permeable inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is a histone demethylase that plays a critical role in tumorigenesis and cancer progression by removing activating methylation marks (H3K4me2/3) from the promoter regions of tumor suppressor genes. Overexpression of KDM5B has been observed in numerous cancers, correlating with poor prognosis and drug resistance. This compound, by inhibiting the enzymatic activity of KDM5B, leads to the re-expression of tumor suppressor genes and subsequent downstream effects on critical cancer cell signaling pathways. This technical guide provides an in-depth overview of the role of this compound in regulating these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and its Target, KDM5B
This compound is a small molecule inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of KDM5B, effectively blocking its demethylase activity. It exhibits a high degree of selectivity for KDM5B with a reported Ki of 10 nM and an IC50 of 26 nM[1]. This selectivity profile, with 180-fold greater potency against KDM5B than KDM4C and no significant activity against other Jumonji family members, makes this compound a valuable tool for studying the specific functions of KDM5B in cancer biology[1].
KDM5B is a member of the JARID1 family of histone demethylases, which are Fe(II) and α-ketoglutarate-dependent enzymes[2]. By removing trimethylation and dimethylation from lysine (B10760008) 4 of histone H3 (H3K4me3 and H3K4me2), KDM5B acts as a transcriptional repressor[2]. These histone marks are generally associated with active gene transcription. The overexpression of KDM5B has been documented in a wide range of malignancies, including breast, lung, liver, and prostate cancer[2].
Core Signaling Pathways Regulated by this compound
The inhibition of KDM5B by this compound triggers a cascade of events within cancer cells, primarily through the reactivation of tumor suppressor gene expression. This leads to the modulation of several key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
The E2F/RB Pathway: G1/S Cell Cycle Arrest
The Retinoblastoma (RB) protein, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle. KDM5B has been shown to suppress the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p15 (B1577198) and p27[3]. By inhibiting KDM5B, this compound treatment leads to an increase in H3K4me3 at the promoter regions of the CDKN2B (p15) and CDKN1B (p27) genes, resulting in their re-expression. The subsequent increase in p15 and p27 protein levels inhibits the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, respectively. This prevents the hyperphosphorylation of RB, maintaining it in its active, E2F-bound state and ultimately leading to a G1/S cell cycle arrest and inhibition of proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK467 and induction of cellular senescence
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 4. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular signaling and genetic pathways of senescence: Its role in tumorigenesis and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. telomer.com.tr [telomer.com.tr]
- 8. Algorithmic assessment of cellular senescence in experimental and clinical specimens | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Therapeutic Potential of GSK467: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Selective KDM5B Inhibitor GSK467 for Oncological Applications
Abstract
This compound is a potent and selective, cell-penetrant inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), a member of the lysine-specific demethylase 5 (KDM5) family. KDM5B is a critical epigenetic regulator that removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), primarily targeting the tri-methylated state (H3K4me3). Overexpression of KDM5B has been implicated in the pathogenesis of various malignancies, including multiple myeloma and hepatocellular carcinoma, through its role in transcriptional repression of tumor suppressor genes and promotion of cancer stem cell-like phenotypes. This compound demonstrates significant therapeutic potential by reversing this epigenetic silencing and inhibiting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of KDM5B inhibitors.
Introduction to KDM5B and Its Role in Cancer
The KDM5 family of 2-oxoglutarate- and Fe(II)-dependent oxygenases plays a crucial role in regulating chromatin structure and gene expression by demethylating H3K4. KDM5B, in particular, is frequently overexpressed in a range of cancers and its elevated activity is associated with poor prognosis. By removing the H3K4me3 mark, which is typically associated with active gene promoters, KDM5B represses the transcription of key tumor suppressor genes such as BRCA1 and HOXA5. Furthermore, KDM5B has been shown to be involved in several oncogenic signaling pathways, including the E2F/RB pathway and the PI3K/AKT signaling cascade. Its inhibition, therefore, presents a promising therapeutic strategy to reactivate tumor-suppressive mechanisms and impede cancer progression.
This compound: A Selective KDM5B Inhibitor
This compound has emerged as a key tool compound for studying the therapeutic potential of KDM5B inhibition. It is a highly selective inhibitor with a favorable profile for preclinical research.
Biochemical and Cellular Potency
This compound exhibits potent inhibition of KDM5B with a high degree of selectivity against other histone demethylases, including other KDM families. This selectivity is crucial for minimizing off-target effects and providing a clear understanding of the consequences of KDM5B inhibition.
| Parameter | Value | Target | Reference |
| Ki | 10 nM | KDM5B | [1] |
| IC50 | 26 nM | KDM5B | [1] |
| Selectivity | 180-fold vs KDM4C | KDM5B | [1] |
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-cancer activity of this compound in various cancer models, most notably in multiple myeloma and hepatocellular carcinoma.
In Vitro Studies
In the human multiple myeloma cell line MM.1S, this compound has been shown to inhibit cell proliferation.[1]
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| MM.1S | Cell Viability | 0-100 µM | 6 days | Anti-proliferative effect | [1] |
This compound has demonstrated multiple anti-cancer effects in HCC cell lines, including the inhibition of spheroid formation, colony formation, invasion, and migration.[1]
| Assay Type | Observed Effect | Reference |
| Spheroid Formation | Inhibition | [1] |
| Colony Formation | Inhibition | [1] |
| Invasion | Inhibition | [1] |
| Migration | Inhibition | [1] |
In Vivo Studies
An in vivo study using a BALB/c nude mouse xenograft model of hepatocellular carcinoma has shown that this compound can inhibit tumor growth.[1] The proposed mechanism involves the upregulation of miR-448 and subsequent inhibition of the YTHDF3/ITGA6 pathway.[1]
| Animal Model | Cancer Type | Observed Effect | Proposed Mechanism | Reference |
| BALB/c Nude Mice | Hepatocellular Carcinoma | Inhibition of tumor proliferation and growth | Promotion of miR-448, inhibition of YTHDF3/ITGA6 pathway | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the demethylase activity of KDM5B. This leads to an increase in global H3K4me3 levels, resulting in the reactivation of tumor suppressor gene expression.
Experimental Protocols
The following sections provide generalized protocols for key experiments relevant to the evaluation of this compound. Specific parameters for this compound may require optimization.
In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 6 days). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K4me3 Levels
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K4me3 signal to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCC cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer this compound (formulated as described below) via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Plot the tumor growth curves for each group and assess the statistical significance of the anti-tumor effect.
This compound Formulation for In Vivo Studies
A suggested formulation for this compound for in vivo administration is as follows:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add saline to the desired final volume.
-
The final solution is a suspended solution suitable for oral or intraperitoneal injection.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the preclinical evaluation of a KDM5B inhibitor like this compound.
Conclusion and Future Directions
This compound is a valuable research tool and a promising lead compound for the development of novel cancer therapeutics targeting the epigenetic reader KDM5B. The available preclinical data strongly supports its anti-proliferative and anti-tumorigenic effects in multiple myeloma and hepatocellular carcinoma models. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer types. The detailed experimental protocols and structured data presented in this guide are intended to facilitate the design and execution of these future investigations, ultimately accelerating the translation of KDM5B inhibitors like this compound into clinical practice. As of the writing of this document, no clinical trials for this compound have been publicly disclosed, indicating that it remains in the preclinical phase of development.
References
The KDM5B Inhibitor GSK467: A Targeted Approach to Eradicating Cancer Stem Cell Populations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and therapeutic resistance. Targeting these resilient cells is a critical goal in the development of novel cancer therapies. GSK467, a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B), has emerged as a promising agent in this endeavor. This technical guide provides a comprehensive overview of the core mechanisms by which this compound impacts cancer stem cell populations, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of KDM5B in Cancer Stem Cell Biology
KDM5B, also known as JARID1B or PLU1, is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3). This epigenetic modification plays a crucial role in regulating gene expression. Overexpression of KDM5B has been observed in numerous cancers, where it is associated with poor prognosis, increased cell proliferation, and metastasis.[1] Crucially, KDM5B is a key regulator of embryonic stem cell self-renewal and is implicated in the maintenance of cancer stem cell populations.[1] By repressing tumor suppressor genes, KDM5B contributes to the undifferentiated, self-renewing state of CSCs.
This compound is a cell-permeable and highly selective inhibitor of KDM5B with a Ki of 10 nM and an IC50 of 26 nM.[2] Its high selectivity for KDM5B over other histone demethylases, such as KDM4C (180-fold selectivity) and KDM6, makes it a valuable tool for dissecting the specific roles of KDM5B in cancer biology.[2]
Mechanism of Action: The this compound-KDM5B-miR-448-YTHDF3/ITGA6 Axis
Recent research in hepatocellular carcinoma (HCC) has elucidated a key signaling pathway through which this compound exerts its effects on cancer stem cells. The inhibition of KDM5B by this compound leads to an increase in the expression of microRNA-448 (miR-448). KDM5B typically suppresses miR-448 by demethylating H3K4me3 at its promoter region. The upregulation of miR-448, in turn, leads to the downregulation of its direct targets, YTH N6-methyladenosine RNA binding protein 3 (YTHDF3) and Integrin Subunit Alpha 6 (ITGA6). Both YTHDF3 and ITGA6 are implicated in promoting the malignant phenotype and self-renewal of cancer cells. Therefore, by targeting KDM5B, this compound effectively disrupts this oncogenic signaling cascade, leading to a reduction in cancer stem cell properties.[2]
Signaling Pathway Diagram
Caption: this compound inhibits KDM5B, leading to the suppression of cancer stem cell self-renewal.
Quantitative Effects of this compound on Cancer Stem Cell Properties
This compound has been shown to significantly inhibit key functional characteristics of cancer stem cells, namely spheroid formation and colony formation, which are in vitro surrogates for self-renewal and tumorigenicity.
| Assay | Cell Line | Treatment | Observed Effect | Reference |
| Spheroid Formation | Hepatocellular Carcinoma (HCC) | This compound | Inhibition of spheroid formation | [2] |
| Colony Formation | Hepatocellular Carcinoma (HCC) | This compound | Inhibition of colony formation | [2] |
| Cell Proliferation | Human Multiple Myeloma (MM.1S) | This compound (0-100 µM) for 6 days | Antiproliferative effect (IC50 >50 µM) | [2] |
Experimental Protocols
Spheroid Formation Assay
This assay assesses the ability of single cells to form three-dimensional spheroids, a characteristic of cancer stem cells.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines
-
This compound (solubilized in DMSO)
-
Serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF
-
Ultra-low attachment plates (e.g., Corning Costar)
Protocol:
-
Harvest HCC cells and resuspend them in serum-free medium to create a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor spheroid formation using an inverted microscope.
-
Quantify the number and size of spheroids formed in each well.
Experimental Workflow: Spheroid Formation Assay
Caption: Workflow for assessing the effect of this compound on spheroid formation.
Colony Formation Assay
This assay evaluates the ability of a single cell to proliferate and form a colony, another hallmark of cancer stem cells.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines
-
This compound (solubilized in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Seed HCC cells at a low density (e.g., 500 cells/well) in 6-well plates containing complete medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3 days.
-
After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for assessing the effect of this compound on colony formation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for targeting cancer stem cell populations through the specific inhibition of KDM5B. The elucidation of the KDM5B-miR-448-YTHDF3/ITGA6 signaling axis provides a clear mechanistic rationale for its anti-CSC effects. The presented data demonstrates the potent inhibitory effects of this compound on in vitro models of cancer stem cell self-renewal.
Further research is warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models. Investigating the potential for combination therapies, where this compound is used to sensitize cancer stem cells to conventional chemotherapeutics, is also a promising avenue for future studies. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and drug development professionals working to advance novel anti-cancer therapies targeting the root of malignancy.
References
GSK467: A Technical Guide to its Influence on Epigenetic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK467 is a potent and selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), a key regulator of epigenetic states. By targeting KDM5B, this compound modulates the methylation of histone H3 on lysine (B10760008) 4 (H3K4), a critical mark for gene transcription and chromatin organization. This targeted inhibition offers a powerful tool to investigate and potentially reverse aberrant epigenetic landscapes associated with various diseases, particularly cancer. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, its impact on cellular processes, and detailed protocols for key experimental assays. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and its influence on epigenetic plasticity.
Introduction to this compound and KDM5B
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a crucial role in removing methyl groups from lysine residues on histone tails. Specifically, KDM5B demethylates trimethylated and dimethylated H3K4 (H3K4me3 and H3K4me2), histone marks generally associated with active gene transcription. Overexpression of KDM5B has been implicated in numerous cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and promoting cancer stem cell-like phenotypes.
This compound emerges as a critical research tool due to its high selectivity for KDM5B. This specificity allows for the precise interrogation of KDM5B's role in cellular function and disease, minimizing off-target effects that can confound experimental results. By inhibiting KDM5B, this compound leads to an accumulation of H3K4me3 at target gene promoters, thereby altering the transcriptional landscape and influencing cell fate decisions. This modulation of the epigenome is central to the concept of epigenetic plasticity, the ability of a cell to dynamically alter its gene expression patterns in response to intrinsic and extrinsic signals.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its inhibitory potency and cellular effects.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 10 nM | KDM5B | Biochemical Assay | [1] |
| IC50 | 26 nM | KDM5B | Biochemical Assay | [1][2] |
| Selectivity | 180-fold vs KDM4C | Biochemical Assay | [1] | |
| Selectivity | No measurable inhibition | KDM6 family | Biochemical Assay | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. This table highlights the high potency and selectivity of this compound for its primary target, KDM5B.
| Cell Line | Effect | IC50 / Concentration | Assay Duration | Reference |
| Human Multiple Myeloma | Antiproliferative | >50 μM | 6 days | [1] |
| Hepatocellular Carcinoma (HCC) | Inhibition of spheroid formation | Not specified | Not specified | [1] |
| Hepatocellular Carcinoma (HCC) | Inhibition of colony formation | Not specified | Not specified | [1] |
| Hepatocellular Carcinoma (HCC) | Inhibition of invasion and migration | Not specified | Not specified | [1] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, demonstrating its potential as an anti-cancer agent.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of KDM5B, influences key signaling pathways that regulate cell proliferation, self-renewal, and differentiation. A primary example is the KDM5B/miR-448/YTHDF3/ITGA6 axis in hepatocellular carcinoma.
Figure 1: this compound action on the KDM5B/miR-448/YTHDF3/ITGA6 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the effects of this compound.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells and a measure of tumorigenicity.
Figure 2: Workflow for the Spheroid Formation Assay.
Protocol:
-
Cell Preparation: Culture hepatocellular carcinoma (HCC) cells to 70-80% confluency. Harvest cells and prepare a single-cell suspension.
-
Seeding: Seed 1,000 to 5,000 cells per well in a 96-well ultra-low attachment plate.
-
Treatment: Add this compound at various concentrations (e.g., 0-100 μM) or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-12 days.
-
Observation: Monitor spheroid formation every 2-3 days using a light microscope.
-
Quantification: After the incubation period, capture images of the spheroids and quantify their number and diameter using image analysis software.
Western Blotting for Histone Methylation
This protocol details the detection of changes in global H3K4me3 levels following this compound treatment.
Figure 3: Workflow for Western Blotting.
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for a specified time (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic loci where KDM5B is bound, and how this is affected by this compound.
Figure 4: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against KDM5B or a control IgG. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
This compound is a valuable tool for dissecting the role of KDM5B in epigenetic regulation and disease. Its high potency and selectivity make it an ideal probe for studying the consequences of KDM5B inhibition on epigenetic plasticity, gene expression, and cellular phenotype. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting KDM5B.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the genome-wide effects of this compound on the histone modification landscape beyond H3K4me3 is needed. Secondly, the identification of biomarkers that predict sensitivity to this compound will be crucial for its potential clinical development. Finally, exploring the efficacy of this compound in combination with other anti-cancer therapies could reveal synergistic interactions and provide new avenues for treating drug-resistant cancers. The continued investigation of this compound and other KDM5B inhibitors holds significant promise for advancing our understanding of epigenetic regulation and developing novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for GSK467 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK467 is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that plays a crucial role in cancer progression.[1] KDM5B removes methyl groups from lysine (B10760008) 4 on histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound can alter gene expression, leading to anti-proliferative effects in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its therapeutic potential.
Mechanism of Action
This compound selectively targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme.[1] This inhibition leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), thereby reactivating the expression of tumor suppressor genes that are silenced in cancer cells. The downstream effects of KDM5B inhibition by this compound include the suppression of cell proliferation, colony formation, invasion, and migration in cancer cells.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Ki (KDM5B) | 10 nM | N/A | [1] |
| IC50 (KDM5B) | 26 nM (0.026 µM) | N/A | [1][2] |
| Selectivity | >180-fold vs KDM4C | N/A | [1] |
| Cell Proliferation IC50 | >50 µM | MM.1S (Multiple Myeloma) | [1] |
Signaling Pathway
The signaling pathway affected by this compound centers on its inhibition of KDM5B. This leads to alterations in gene expression that impact key cancer-related pathways. In hepatocellular carcinoma (HCC), this compound has been shown to inhibit the YTHDF3/ITGA6 axis by promoting the expression of miR-448. In other cancers, KDM5B is known to regulate the PI3K/AKT pathway and the expression of genes like BRCA1, HOXA5, and cyclin D1.
Caption: this compound inhibits KDM5B, altering gene expression and downstream cancer pathways.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines (e.g., MM.1S, HCC cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 6 days for MM.1S cells).[1]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
References
Application Notes and Protocols for GSK467 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK467 is a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is a histone demethylase that plays a crucial role in tumorigenesis and cancer progression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. In hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor cell proliferation and growth by modulating the miR-448/YTHDF3/ITGA6 signaling pathway.[1] These application notes provide a comprehensive overview of the formulation, administration, and evaluation of this compound in preclinical mouse models of cancer.
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of KDM5B, preventing the demethylation of H3K4me3/2. This leads to an accumulation of these activating histone marks at the promoter regions of KDM5B target genes, resulting in their transcriptional activation. In the context of hepatocellular carcinoma, inhibition of KDM5B by this compound has been demonstrated to upregulate the expression of microRNA-448 (miR-448).[2][3] Subsequently, miR-448 targets and downregulates the expression of YTH N6-methyladenosine RNA binding protein 3 (YTHDF3) and Integrin Subunit Alpha 6 (ITGA6), leading to the suppression of cancer cell self-renewal and proliferation.[2][3]
Data Presentation
Disclaimer: To date, specific quantitative in vivo pharmacokinetic, efficacy, and toxicology data for this compound in mouse models have not been made publicly available. The following tables are provided as examples to guide researchers in structuring their own experimental data. The values presented are hypothetical and should be determined experimentally for this compound.
Table 1: Example Pharmacokinetic Parameters of this compound in BALB/c Mice Following a Single Oral Gavage Dose
| Parameter | Value (Hypothetical) | Unit |
| Dose | 50 | mg/kg |
| Cmax (Peak Plasma Concentration) | 2.5 | µg/mL |
| Tmax (Time to Peak Concentration) | 2 | hours |
| AUC (0-t) (Area Under the Curve) | 15 | µg*h/mL |
| t1/2 (Half-life) | 6 | hours |
| Bioavailability | 30 | % |
Table 2: Example Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 25 | 900 ± 180 | 40 |
| This compound | 50 | 525 ± 150 | 65 |
| This compound | 100 | 300 ± 100 | 80 |
Table 3: Example Acute Toxicity Profile of this compound in Mice
| Parameter | Value (Hypothetical) |
| Maximum Tolerated Dose (MTD) - Single Dose | |
| Route: Intraperitoneal (i.p.) | >250 mg/kg |
| Route: Oral (p.o.) | >500 mg/kg |
| Maximum Tolerated Dose (MTD) - 5-Day Dosing | |
| Route: Intraperitoneal (i.p.) | 150 mg/kg/day |
| Route: Oral (p.o.) | 300 mg/kg/day |
| Observed Toxicities at Doses > MTD | Weight loss, lethargy, piloerection |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol provides two options for preparing a suspension of this compound suitable for oral gavage (p.o.) or intraperitoneal (i.p.) injection in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation A: DMSO/PEG300/Tween-80/Saline
This formulation is a commonly used vehicle for poorly soluble compounds in in vivo studies.
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound powder in DMSO to a concentration of 20.8 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300. In a sterile tube, add 400 µL of PEG300 to 100 µL of the this compound stock solution and mix thoroughly.
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add Saline. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension. This results in a final this compound concentration of 2.08 mg/mL.
-
Administration. This suspension can be used for both oral and intraperitoneal administration. It is recommended to prepare this formulation fresh daily. If precipitation occurs, gentle warming and sonication may be used to aid in resuspension.
Formulation B: DMSO/SBE-β-CD in Saline
This formulation utilizes a cyclodextrin (B1172386) to improve the solubility and stability of the compound.
-
Prepare a 20% SBE-β-CD solution. Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline. Ensure complete dissolution. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound powder in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the final formulation. Add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly by vortexing. This results in a final this compound concentration of 2.08 mg/mL.
-
Administration. This suspension is suitable for oral and intraperitoneal injection. It is advisable to prepare this formulation fresh before each use.
Protocol 2: In Vivo Efficacy Study in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
Immunodeficient mice (female, 6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture HCC cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and the corresponding vehicle control as described in Protocol 1.
-
Administer this compound or vehicle to the mice daily via oral gavage or intraperitoneal injection at the desired dose(s). The dosing volume is typically 100-200 µL per mouse.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Mandatory Visualizations
Caption: KDM5B signaling pathway in hepatocellular carcinoma.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM5B promotes self-renewal of hepatocellular carcinoma cells through the microRNA-448-mediated YTHDF3/ITGA6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM5B promotes self‐renewal of hepatocellular carcinoma cells through the microRNA‐448–mediated YTHDF3/ITGA6 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: GSK467 Solubility for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction GSK467 is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase.[1][2][3] It acts with a high degree of selectivity, inhibiting KDM5B with a Ki of 10 nM and an IC50 of 26 nM, while showing significantly less activity against other histone demethylases like KDM4C and no measurable effects on KDM6.[1][2][4] The molecular formula for this compound is C17H13N5O2, and it has a molecular weight of 319.32.[1][5]
This compound's mechanism of action involves blocking the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark associated with active gene transcription.[6][7] By inhibiting KDM5B, this compound maintains the trimethylated state of H3K4 (H3K4me3), which can lead to the sustained expression of genes that may be repressed in certain disease states, such as cancer.[6] The inhibitor functions by binding to the 2-oxoglutarate (2-OG) binding pocket of the enzyme.[1] Given its role in epigenetic regulation, understanding the solubility of this compound in various solvents is critical for its effective use in both in vitro and in vivo studies.
This document provides a comprehensive overview of this compound solubility in dimethyl sulfoxide (B87167) (DMSO) and other solvent systems, along with detailed protocols for preparing stock solutions and experimental formulations.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can vary between suppliers and batches.
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes | Source(s) |
| DMSO | 20.83 mg/mL | 65.23 mM | Requires sonication for dissolution. | [1] |
| 7 mg/mL | 21.92 mM | - | [8] | |
| 1 - 10 mg/mL | ~3.1 - 31.3 mM | Described as "sparingly soluble". | [5] | |
| - | 10 mM | - | [4] | |
| Water | < 0.1 mg/mL | - | Insoluble. | [1] |
| < 1 mg/mL | - | Slightly soluble or insoluble. | [8] | |
| Ethanol | < 1 mg/mL | - | Slightly soluble or insoluble. | [8] |
| In Vivo Formulation 1 | 5 mg/mL | 15.66 mM | Suspended solution in 15% Cremophor EL & 85% Saline. Requires sonication. | [1][2] |
| In Vivo Formulation 2 | 2.5 mg/mL | 7.83 mM | Suspended solution in 1% CMC-Na/saline water. Requires sonication. | [1][2] |
| In Vivo Formulation 3 | 2.08 mg/mL | 6.51 mM | Suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Requires sonication. | [1][2] |
| In Vivo Formulation 4 | 2.08 mg/mL | 6.51 mM | Suspended solution in 10% DMSO, 90% (20% SBE-β-CD in saline). Requires sonication. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which is a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 20.83 mg/mL solution, add 48.01 µL of DMSO per 1 mg of this compound).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the tube in a bath sonicator. Sonicate the mixture for 10-15 minutes to ensure complete dissolution, as recommended by suppliers.[1] The solution should become clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: General Method for Kinetic Solubility Assessment
This protocol provides a general workflow for determining the kinetic solubility of a compound like this compound in an aqueous buffer, a common requirement for cell-based assays. This method relies on preparing a DMSO stock and diluting it into the aqueous phase.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Serial Dilution: Using a multichannel pipette, add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 2 µL of a 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration remains low and consistent across wells (typically ≤1%).
-
Mixing: Mix the contents of the wells thoroughly by pipetting up and down or using a plate shaker.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Measurement: Measure the absorbance or light scattering at a specific wavelength (e.g., 600-700 nm) using a plate reader. An increase in absorbance/turbidity compared to buffer-only controls indicates precipitation.
-
Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant precipitation is observed.
Protocol 3: Preparation of an In Vivo Formulation (Suspension)
This protocol details the preparation of a suspended solution of this compound suitable for oral or intraperitoneal administration in animal studies, based on a common formulation.[2]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and sonicator
Methodology (for a 2.08 mg/mL final concentration):
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in a stepwise manner. For a final volume of 1 mL: a. Add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Homogenization: Vortex the final mixture vigorously.
-
Sonication: Sonicate the suspension to ensure a fine and uniform particle distribution before administration.[2] The final product is a suspended solution, not a clear solution.
Mechanism of Action Visualization
This compound targets the KDM5B enzyme, which plays a key role in epigenetic regulation. The following diagram illustrates this pathway and the inhibitory effect of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. probechem.com [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. uniprot.org [uniprot.org]
- 8. adooq.com [adooq.com]
Application Note: Western Blot Protocol for H3K4me3 Detection Following GSK467 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly associated with active gene promoters. This modification is dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes, specifically KDM5B (also known as JARID1B), are histone demethylases that remove methyl groups from H3K4, leading to transcriptional repression.[1] GSK467 is a potent and selective cell-penetrant inhibitor of KDM5B, with a reported IC50 of 26 nM.[2] By inhibiting KDM5B, this compound is expected to increase global levels of H3K4me3.[1] This document provides a detailed protocol for performing a Western blot to detect and quantify changes in H3K4me3 levels in cultured cells after treatment with this compound. Total histone H3 is used as a loading control to ensure observed changes are due to the modification and not variations in histone protein levels.[3][4][5]
Signaling Pathway and Drug Action
Caption: Mechanism of this compound action on H3K4 trimethylation.
Key Experimental Methodologies
Cell Culture and this compound Treatment
This protocol assumes the use of a human cell line (e.g., HeLa, K562) known to express KDM5B.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO-only vehicle control.
-
Harvesting: After treatment, wash cells twice with ice-cold PBS. For adherent cells, use a cell scraper to collect them in PBS. For suspension cells, pellet them by centrifugation. Proceed immediately to histone extraction.
Acid Extraction of Histones
Acid extraction is a common method for isolating histone proteins due to their basic nature.[6][7]
-
Cell Lysis: Resuspend the cell pellet (from ~1x10⁷ cells) in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1X protease inhibitor cocktail).
-
Incubation: Incubate on ice for 10 minutes with gentle stirring.
-
Centrifugation: Centrifuge at 10,000 rpm for 1 minute at 4°C.[7] Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 200 µL of 0.2 N Hydrochloric Acid (HCl). Incubate overnight at 4°C with rotation.
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.[7]
-
Protein Precipitation: Transfer the supernatant (which contains the histones) to a new tube. Add 8 volumes of ice-cold acetone (B3395972) (~1.6 mL) and incubate at -20°C for at least 1 hour (overnight is acceptable) to precipitate the histones.[8]
-
Final Pellet: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Carefully decant the supernatant and wash the pellet once with ice-cold acetone.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of sterile water (e.g., 50-100 µL).
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
SDS-PAGE and Western Blotting
Histones are small proteins (~15-17 kDa), which requires optimization of the electrophoresis and transfer steps.
-
Sample Preparation: For each sample, mix 10-20 µg of extracted histones with 4X Laemmli sample buffer.[9] Boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight proteins.[10] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-75 minutes at 4°C is recommended for small proteins.
-
Membrane Blocking: After transfer, verify protein transfer with Ponceau S staining.[9] Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer. This can be done for 1.5-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for H3K4me3 Western blot.
Data Presentation and Quantitative Analysis
Table 1: Reagent and Antibody Details
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Primary Antibodies | |||
| Anti-H3K4me3 (Rabbit pAb) | Thermo Fisher | PA5-85525 | 1:1,000 - 1:3,000[11] |
| Anti-Histone H3 (Rabbit mAb) | LI-COR | 926-42219 | 1:5,000 (or as per datasheet)[12] |
| Secondary Antibody | |||
| Goat anti-Rabbit IgG (HRP) | GeneTex | GTX213110-01 | 1:10,000 (or as per datasheet)[10] |
| Inhibitor | |||
| This compound | MedchemExpress | HY-101533 | 1-25 µM (final concentration) |
Table 2: Experimental Conditions
| Parameter | Description |
| Cell Line | e.g., HeLa, K562, or other relevant line |
| This compound Concentrations | 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM |
| Treatment Duration | 48 hours |
| Histone Load per Lane | 15 µg |
Table 3: Quantitative Densitometry Results (Example)
Quantify band intensity using software like ImageJ. Normalize the H3K4me3 signal to the Total H3 signal for each lane.
| This compound (µM) | H3K4me3 Intensity | Total H3 Intensity | Normalized H3K4me3 (H3K4me3 / Total H3) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 15000 | 45000 | 0.333 | 1.00 |
| 1 | 21000 | 44500 | 0.472 | 1.42 |
| 5 | 35000 | 45500 | 0.769 | 2.31 |
| 10 | 48000 | 45000 | 1.067 | 3.20 |
| 25 | 55000 | 44800 | 1.228 | 3.69 |
Expected Outcome: Treatment with this compound is expected to produce a dose-dependent increase in the normalized H3K4me3 signal, confirming the inhibitory activity of the compound on KDM5 demethylases.
References
- 1. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loading Control Antibody Panel (Actin, beta Tublin, Histone H3, GAPDH) (ARG30270) - arigo Biolaboratories [arigobio.com]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 10. Anti-Histone H3K4me3 (Tri-methyl Lys4) antibody (GTX128954) | GeneTex [genetex.com]
- 11. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 12. Histone H3 Loading Control Recombinant Monoclonal Antibody (6-A7-R) (MA5-56430) [thermofisher.com]
Application Note: Assessing GSK467 Target Engagement Using Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK467 is a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly trimethylated H3K4 (H3K4me3).[3][4] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription.[4] Overexpression of KDM5B has been implicated in various cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes.[3]
By inhibiting KDM5B, this compound is expected to increase global and locus-specific H3K4me3 levels, thereby modulating the expression of KDM5B target genes.[5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to assess the genome-wide occupancy of histone modifications. This application note provides a detailed protocol for utilizing ChIP-seq to measure the target engagement of this compound by quantifying changes in H3K4me3 marks at a genome-wide scale.
Principle of the Assay
This protocol assesses the ability of this compound to inhibit the demethylase activity of KDM5B within a cellular context. Treatment of cells with this compound is expected to lead to an accumulation of H3K4me3 at genomic loci that are direct targets of KDM5B. The ChIP-seq workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the H3K4me3-containing chromatin fragments, and then sequencing the associated DNA. An increase in the H3K4me3 ChIP-seq signal at specific genomic regions in this compound-treated cells compared to vehicle-treated cells indicates successful target engagement.
Quantitative Data Presentation
The following tables summarize representative quantitative data from a ChIP-seq experiment using a potent KDM5 inhibitor, CPI-455, which demonstrates the expected outcome of KDM5B inhibition. CPI-455, like this compound, is a selective inhibitor of the KDM5 family of enzymes.[6] The data illustrates the increase in H3K4me3 peak count and size upon inhibitor treatment.
Table 1: Global Changes in H3K4me3 Peaks in MCF-7 Cells Treated with a KDM5 Inhibitor (CPI-455) [7]
| Treatment Group | Total Number of H3K4me3 Peaks Gained | Total Number of H3K4me3 Peaks Lost |
| CPI-455 | 1,578 | 24 |
Table 2: Frequency Distribution of H3K4me3 Peak Size in MCF-7 Cells [7]
| Treatment Group | Peak Size (bp) - 25th Percentile | Peak Size (bp) - Median | Peak Size (bp) - 75th Percentile |
| Mock | 1,000 | 1,400 | 2,000 |
| CPI-455 | 1,200 | 1,800 | 2,600 |
Data is representative of expected results from KDM5 inhibition and is derived from studies using the KDM5 inhibitor CPI-455.[7]
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express KDM5B. Examples include various cancer cell lines such as breast cancer (e.g., MCF-7), prostate cancer, or multiple myeloma cell lines.[2][8]
-
Cell Seeding: Seed approximately 1 x 107 cells per 15 cm dish. Prepare a sufficient number of dishes for vehicle control and this compound treatment groups.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The working concentration of this compound should be determined based on its IC50 (26 nM) and the specific cell line's sensitivity.[2] A typical starting concentration range is 1-10 µM.
-
Treat cells with this compound or vehicle (e.g., DMSO) for a predetermined time. An incubation time of 24-72 hours is a common starting point to allow for changes in histone methylation to occur.
-
Part 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3. A negative control immunoprecipitation with a non-specific IgG antibody should also be performed.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluted chromatin with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Part 3: Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP DNA using a high-sensitivity fluorometric method.
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation on the ChIP DNA fragments according to the instructions of a commercial library preparation kit for next-generation sequencing (NGS).
-
Amplify the adapter-ligated DNA by PCR.
-
-
Sequencing: Sequence the prepared libraries on a suitable NGS platform.
Part 4: Data Analysis
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment (peaks) in both the this compound-treated and vehicle-treated samples.[9]
-
Differential Binding Analysis: Compare the H3K4me3 peak profiles between the this compound-treated and vehicle-treated groups to identify regions with significantly increased H3K4me3 enrichment.
-
Data Visualization: Visualize the ChIP-seq data using a genome browser to inspect H3K4me3 enrichment at specific gene loci.
Visualization of Experimental Workflow and Signaling Pathway
Caption: ChIP-seq workflow to assess this compound target engagement.
Caption: Signaling pathways modulated by this compound-mediated KDM5B inhibition.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methylases and Demethylases Regulating Antagonistic Methyl Marks: Changes Occurring in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 9. Analysis of H3K4me3-ChIP-Seq and RNA-Seq data to understand the putative role of miRNAs and their target genes in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK467 Cell Viability Assays
Introduction
GSK467 is a potent and selective, cell-permeable inhibitor of histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2][3] KDM5B is an epigenetic modifier that removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3/2), a mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, which in turn alters gene expression and can induce antiproliferative effects in cancer cells. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescence-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilization agent (e.g., DMSO). The absorbance of the colored solution is directly proportional to the number of viable, metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
Data Presentation
The following table summarizes the inhibitory activity of this compound from biochemical and cell-based assays. Researchers should note that the cellular potency of this compound can be significantly influenced by factors such as cell line, treatment duration, and assay type.
| Target/Cell Line | Assay Type | Duration | IC₅₀/Kᵢ Value | Reference |
| KDM5B (Enzyme) | Biochemical Assay | N/A | Kᵢ = 10 nM | [1] |
| KDM5B (Enzyme) | Biochemical Assay | N/A | IC₅₀ = 26 nM | [1][4] |
| U2OS (Osteosarcoma) | H3K9me3 Demethylation Assay | 24 hours | IC₅₀ ≈ 2 µM | [1] |
| U2OS (Osteosarcoma) | H3K9me3 Demethylation Assay | 24 hours | IC₅₀ ≈ 2.5 µM | [1] |
| MM.1S (Multiple Myeloma) | Antiproliferation Assay | 6 days | IC₅₀ > 50 µM | [1] |
Signaling Pathway of this compound Action
Inhibition of KDM5B by this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes. This can result in the reactivation of tumor suppressor genes and modulation of pathways controlling cell proliferation and survival, ultimately leading to a decrease in cancer cell viability.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using either the MTT or CellTiter-Glo® assay.
Caption: Experimental workflow for cell viability assays.
Experimental Protocols
Materials and Reagents
-
This compound (prepare a 10 mM stock solution in DMSO, store at -20°C)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear flat-bottom plates (for MTT assay)
-
96-well opaque-walled plates (for CellTiter-Glo® assay)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance and luminescence capabilities)
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well clear plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use a 96-well opaque-walled plate.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the "medium only" (no cells) wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance/Luminescence of Treated Cells / Corrected Absorbance/Luminescence of Vehicle Control Cells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
References
Application Notes and Protocols for In Vivo Administration of GSK467
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize available data for the in vivo administration of GSK467, a selective inhibitor of the histone demethylase KDM5B. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in cancer models.
Introduction
This compound is a cell-permeable and potent inhibitor of lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, with a Ki of 10 nM and an IC50 of 26 nM.[1] KDM5B is a histone demethylase that plays a crucial role in tumorigenesis and is overexpressed in various cancers, including hepatocellular carcinoma (HCC). By inhibiting KDM5B, this compound can modulate gene expression and inhibit cancer cell proliferation and self-renewal. These notes focus on the practical aspects of using this compound in in vivo studies, specifically addressing oral and intraperitoneal (IP) administration routes.
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the demethylase activity of KDM5B. In hepatocellular carcinoma, KDM5B has been shown to promote tumor progression through the epigenetic silencing of microRNA-448 (miR-448). The downregulation of miR-448 leads to the increased expression of its downstream targets, YTHDF3 and ITGA6, which are involved in cancer cell self-renewal and proliferation. By inhibiting KDM5B, this compound restores miR-448 expression, leading to the suppression of the YTHDF3/ITGA6 axis and subsequent inhibition of tumor growth.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a representative in vivo study using this compound in a hepatocellular carcinoma (HCC) xenograft model. Of note, this study administered this compound to mice bearing tumors derived from cancer cells with genetic modifications (KDM5B knockdown or overexpression). Therefore, the observed effects represent the combination of genetic modulation and this compound treatment.
| Parameter | Vehicle Control | This compound Treatment |
| Animal Model | Female BALB/c nude mice | Female BALB/c nude mice |
| Tumor Model | Hep3B xenograft | Hep3B xenograft |
| Administration Route | Intraperitoneal (IP) Injection | Intraperitoneal (IP) Injection |
| Dosage | Vehicle | 2 mg/kg |
| Frequency | Once every 3 days | Once every 3 days |
| Treatment Duration | 21 days | 21 days |
| Tumor Volume (Day 21, mm³) | ~1000 (in oe-KDM5B group) | ~400 (in oe-KDM5B group) |
| Tumor Weight (Day 21, g) | ~0.8 (in oe-KDM5B group) | ~0.3 (in oe-KDM5B group) |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The following protocol describes the preparation of a this compound solution suitable for both oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare a 1 mL working solution (2.08 mg/mL), add 100 µL of the this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation results in a suspended solution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol for Intraperitoneal (IP) Injection in a Xenograft Mouse Model
This protocol outlines the general procedure for IP administration of this compound in mice bearing subcutaneous tumors.
Materials:
-
This compound solution (prepared as described in 4.1)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Calipers
Procedure:
-
Animal and Tumor Model: Establish subcutaneous tumors by injecting cancer cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., female BALB/c nude mice).
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., approximately 100 mm³).
-
Dosing:
-
Weigh each mouse to calculate the precise volume of the this compound solution to be administered for a 2 mg/kg dose.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline.
-
Slowly inject the calculated volume of the this compound solution or vehicle control into the peritoneal cavity.
-
-
Treatment Schedule and Monitoring:
-
Administer the injections according to the planned schedule (e.g., every 3 days for 21 days).
-
Monitor the body weight of the mice throughout the experiment to assess for any toxicity.
-
Measure the tumor volume with calipers regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissues can be processed for further analysis (e.g., immunohistochemistry, Western blotting).
-
Protocol for Oral Gavage Administration in a Xenograft Mouse Model
This protocol provides a general framework for the oral administration of this compound.
Materials:
-
This compound solution (prepared as described in 4.1)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal balance
Procedure:
-
Animal and Tumor Model: As described for the IP injection protocol.
-
Treatment Initiation: As described for the IP injection protocol.
-
Dosing:
-
Gently restrain the mouse.
-
Measure the body weight to calculate the exact volume of the this compound suspension to be administered.
-
Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the mouse for a short period after dosing to ensure no adverse reactions.
-
-
Treatment Schedule and Monitoring: As described for the IP injection protocol.
-
Endpoint and Tissue Collection: As described for the IP injection protocol.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GSK467
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK467 is a potent and selective cell-permeable inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU1.[1] KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), epigenetic modifications associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4 methylation, which in turn alters gene expression.[2] This modulation of the epigenetic landscape results in anti-proliferative effects in various cancer cell lines, including multiple myeloma and hepatocellular carcinoma, making this compound a valuable tool for cancer research and drug development.[1]
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on two key cellular processes affected by this compound: apoptosis and cell cycle progression.
Data Presentation
The inhibitory and anti-proliferative activities of this compound have been characterized in various assays and cell lines. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Target |
| IC50 | 26 nM | Enzymatic Assay | KDM5B[1][3] |
| Ki | 10 nM | Enzymatic Assay | KDM5B[1] |
Table 1: In Vitro Inhibitory Activity of this compound against KDM5B. This table summarizes the biochemical potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Human Multiple Myeloma | Multiple Myeloma | >50 | 6 days[1] |
| U2OS | Osteosarcoma | 2 | 24 hours[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the effective concentrations of this compound required to inhibit the proliferation of different cancer cell lines.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of KDM5B, influences several critical signaling pathways that regulate cell fate. KDM5B has been shown to play a role in the PI3K/Akt, Rb/E2F, and p53 pathways. Inhibition of KDM5B can lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and altered gene expression, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caption: Workflow for the analysis of apoptosis in this compound-treated cells using flow cytometry.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound and a vehicle control as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (cells can be stored at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 10,000 events per sample.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: Workflow for the analysis of cell cycle distribution in this compound-treated cells using flow cytometry.
References
Application Notes and Protocols: GSK467 in Combination Cancer Therapies
Introduction
GSK467 is a potent and selective, cell-permeable inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone 3 (H3K4), a mark generally associated with active gene transcription.[2] By demethylating H3K4, KDM5B acts as a transcriptional repressor, often silencing tumor suppressor genes.[3] Overexpression of KDM5B has been documented in numerous malignancies, including breast, lung, liver, and prostate cancer, and is frequently associated with poor prognosis, metastasis, and the development of therapeutic resistance.[3][4]
Targeting KDM5B with inhibitors like this compound aims to restore the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation, survival, and migratory capabilities.[1][5] These application notes provide an overview of this compound's mechanism of action, the rationale for its use in combination therapies, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its anticancer effects by binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, competitively inhibiting its demethylase activity.[1][3] This inhibition leads to a global increase in H3K4 trimethylation (H3K4me3) levels, subsequently reactivating the transcription of previously silenced tumor suppressor genes.[6]
Key downstream effects of this compound-mediated KDM5B inhibition include:
-
Re-expression of Tumor Suppressors: KDM5B inhibition has been shown to promote the re-expression of tumor suppressor proteins like HEXIM1.[3]
-
Modulation of microRNAs: In hepatocellular carcinoma (HCC), this compound promotes the expression of miR-448, which in turn inhibits the YTHDF3/ITGA6 oncogenic axis.[1]
-
Induction of Type I Interferon (IFN-I): KDM5B inhibitors can induce a cGAS/STING-independent IFN-I response by downregulating PNPT1, leading to the release of mitochondrial dsRNA, which is then sensed by MDA5.[7]
Caption: this compound inhibits KDM5B, increasing H3K4me3 and reactivating tumor suppressor genes.
Rationale for Combination Therapies
The epigenetic modifications induced by this compound can sensitize cancer cells to other therapeutic agents, providing a strong rationale for combination strategies. By reversing KDM5B-mediated transcriptional repression, this compound can counteract common resistance mechanisms.
-
Chemotherapy & Radiotherapy: KDM5B is implicated in the DNA damage response (DDR).[5] Its overexpression is linked to resistance to DNA damaging agents like cisplatin (B142131) and radiotherapy.[3][4] Combining this compound with these treatments can enhance their efficacy by impairing the cell's ability to repair damage, leading to increased cancer cell death.[5][7]
-
Targeted Therapy: In HER2-positive breast cancer, KDM5 inhibitors have shown synergistic effects with HER2-targeting drugs like trastuzumab and lapatinib.[3] Similarly, KDM5B inhibition can restore sensitivity to anti-androgen therapies in castration-resistant prostate cancer.[4]
-
Immunotherapy: By inducing a Type I Interferon response, KDM5B inhibitors may alter the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[7]
Caption: this compound enhances sensitivity to chemotherapy, targeted therapy, and immunotherapy.
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Target | Notes |
| Ki | 10 nM | KDM5B | Competitive inhibitor. |
| IC₅₀ | 26 nM | KDM5B | In vitro enzyme assay.[1] |
| Selectivity | 180-fold | vs. KDM4C | No measurable inhibition of KDM6.[1] |
Table 2: Preclinical Efficacy of this compound Monotherapy
| Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Multiple Myeloma | MM.1S | Cell Proliferation | IC₅₀ | >50 µM (6-day treatment) | [8] |
| Hepatocellular Carcinoma (HCC) | Not specified | Spheroid Formation | Inhibition | Effective | [1] |
| Hepatocellular Carcinoma (HCC) | Not specified | Colony Formation | Inhibition | Effective | [1] |
| Hepatocellular Carcinoma (HCC) | Not specified | Invasion & Migration | Inhibition | Effective | [1] |
| Hepatocellular Carcinoma (HCC) | BALB/c nude mice | Xenograft | Tumor Growth | Inhibition via miR-448/YTHDF3/ITGA6 axis | [1] |
Table 3: Reported or Potential Synergistic Combinations with KDM5 Inhibition
| Cancer Type | Combination Partner | Rationale / Effect | Reference |
| Breast Cancer (HER2+) | Trastuzumab, Lapatinib | Synergistic anti-proliferative effect. | [3] |
| Gastric Cancer | Cisplatin | Reverses cisplatin resistance phenotype. | [3] |
| Various | Radiation Therapy | Sensitizes cancer cells to radiation.[3][5] | [3][5] |
| Prostate Cancer | Anti-androgen therapies | Restores sensitivity in resistant models. | [4] |
| Breast Cancer | Doxorubicin | Augments DNA damage response. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (Cat. No. HY-116761 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Sterile microcentrifuge tubes and pipette tips
Procedure for Stock Solution (e.g., 20 mM):
-
Calculate the mass of this compound powder needed. The molecular weight is 319.32 g/mol . For 1 mL of a 20 mM stock, 6.39 mg of powder is required.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 20 mM).
-
Vortex thoroughly to dissolve. If precipitation occurs, gentle warming (37°C) and/or sonication may be required to aid dissolution.[1][8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Procedure for Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform a serial dilution of the stock solution into complete cell culture medium to achieve the final desired concentrations for the experiment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Use the working solutions immediately.
Protocol 2: In Vitro Cell Proliferation Assay for Synergy
This protocol describes how to assess the synergistic anti-proliferative effect of this compound in combination with another therapeutic agent (Drug B).
Caption: Workflow for an in vitro drug combination synergy experiment.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and Drug B. Treat cells according to a combination matrix design. Include wells for vehicle control, this compound alone, and Drug B alone.
-
Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time (e.g., 72 to 120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC₅₀ values for each drug alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 3: In Vivo Combination Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapy in a mouse xenograft model.
Caption: Workflow for an in vivo drug combination xenograft study.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (typically n=5-10 per group).
-
Drug Formulation and Administration:
-
Prepare this compound for in vivo administration. A sample formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Administer this compound and the combination agent (Drug B) according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record mouse body weight at each measurement as an indicator of toxicity.
-
Monitor for any adverse clinical signs.
-
-
Endpoint and Analysis:
-
Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a set number of days).
-
Measure final tumor weights.
-
Process tumor tissue for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or pharmacodynamic markers (H3K4me3), or Western blot.
-
Statistically compare tumor growth inhibition (TGI) between the treatment groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGAS/STING‐Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Mass Spectrometry Analysis of GSK467-Treated Cells
Introduction
GSK467 is a potent and selective, cell-penetrant inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), with a reported IC50 of 26 nM.[1] KDM5B is a key epigenetic regulator that removes methyl groups from tri-, di-, and monomethylated lysine (B10760008) 4 on histone H3 (H3K4me3/2/1).[2][3] The H3K4me3 mark is strongly associated with active gene promoters. By removing this mark, KDM5B acts as a transcriptional repressor, silencing various genes, including several tumor suppressors.[4][5][6]
Given its mechanism, treatment of cancer cells with this compound is expected to induce a genome-wide elevation of H3K4me3 levels, leading to the reactivation of silenced genes and subsequent anti-proliferative effects.[7] Mass spectrometry-based proteomics is an indispensable tool for elucidating the molecular consequences of this compound treatment. It allows for the precise quantification of on-target effects by measuring changes in histone H3K4 methylation states. Furthermore, global proteome analysis can reveal the downstream consequences of this epigenetic reprogramming, identify affected cellular pathways, and uncover potential off-target effects of the compound.[8]
These application notes provide a comprehensive overview and detailed protocols for a mass spectrometry-based investigation of this compound's effects on cancer cells, covering both targeted histone post-translational modification (PTM) analysis and global proteome profiling.
On-Target Effect and Downstream Signaling
This compound inhibits the enzymatic activity of KDM5B. This prevents the demethylation of H3K4me3 at gene promoters, leading to an accumulation of this active transcriptional mark. The resulting open chromatin state allows for the increased expression of KDM5B target genes, which can include tumor suppressors, ultimately impacting cellular processes like proliferation and survival.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data from a mass spectrometry experiment comparing a cancer cell line treated with a vehicle control (DMSO) versus this compound.
Table 1: On-Target Histone PTM Analysis
This table illustrates the expected on-target effect of this compound. The relative abundance of the histone H3 peptide containing lysine 4 (K4) shows a significant increase in the trimethylated state (me3) with a corresponding decrease in the unmodified state, confirming KDM5B inhibition.
| Peptide Sequence | Modification | Vehicle (Mean LFQ Intensity) | This compound (Mean LFQ Intensity) | Fold Change (this compound/Vehicle) | p-value |
| KSTGGKAPR | K4-Unmodified | 1.50E+08 | 6.00E+07 | 0.40 | 0.005 |
| KSTGGKAPR | K4-me1 | 8.20E+07 | 7.80E+07 | 0.95 | 0.780 |
| KSTGGKAPR | K4-me2 | 3.10E+08 | 4.03E+08 | 1.30 | 0.045 |
| KSTGGKAPR | K4-me3 | 2.40E+08 | 9.12E+08 | 3.80 | 0.001 |
Table 2: Global Proteome Analysis of Downstream Effectors
This table shows hypothetical changes in the abundance of key proteins downstream of KDM5B inhibition. As KDM5B often represses tumor suppressor genes, its inhibition by this compound is expected to increase their expression.[4][5] Changes in other pathways, such as PI3K/AKT signaling, may also be observed.[9]
| UniProt ID | Gene Name | Protein Name | Vehicle (Mean LFQ Intensity) | This compound (Mean LFQ Intensity) | Fold Change (this compound/Vehicle) | p-value |
| P38398 | BRCA1 | Breast cancer type 1 susceptibility protein | 5.50E+09 | 9.90E+09 | 1.80 | 0.008 |
| P21980 | CAV1 | Caveolin-1 | 1.20E+10 | 1.92E+10 | 1.60 | 0.015 |
| P42336 | E2F1 | Transcription factor E2F1 | 8.90E+09 | 1.29E+10 | 1.45 | 0.031 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 2.50E+11 | 1.90E+11 | 0.76 | 0.042 |
| P45985 | PIK3R1 | PI3K regulatory subunit alpha | 1.80E+10 | 1.35E+10 | 0.75 | 0.048 |
Experimental Workflow Overview
A typical proteomics experiment to assess the impact of this compound involves parallel workflows for analyzing histone modifications and the global proteome from the same set of treated cells.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting the mass spectrometry analysis of this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
Seeding: Seed cells in T75 flasks or 150 mm plates to achieve ~70% confluency at the time of treatment. Prepare at least three biological replicates for each condition.
-
Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treat cells with the desired final concentration of this compound (e.g., 1-10 µM).
-
Treat control cells with an equivalent volume of DMSO (vehicle).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Harvesting:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Scrape cells into 5-10 mL of ice-cold PBS and transfer to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can now be used for parallel histone extraction and global proteome analysis.
-
Protocol 2: Histone PTM Sample Preparation (Propionylation Method)
This protocol is adapted from established methods for bottom-up histone PTM analysis.[10][11][12]
-
Nuclei Isolation:
-
Resuspend the cell pellet in 1 mL of ice-cold Nuclei Isolation Buffer (NIB) containing 0.2% NP-40 alternative.
-
Incubate on ice for 10 minutes with gentle mixing.
-
Centrifuge at 700 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with 1 mL of NIB (without detergent).
-
-
Acid Extraction:
-
Resuspend the nuclei pellet in 5 volumes of 0.2 M H2SO4.
-
Incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube.
-
Precipitate proteins by adding Trichloroacetic Acid (TCA) to a final concentration of 33%. Incubate on ice for 2 hours.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet.
-
-
Derivatization and Digestion:
-
Resuspend the histone pellet in 50 µL of 100 mM ammonium (B1175870) bicarbonate.
-
Add 25 µL of the propionylation reagent (1:3 propionic anhydride:isopropanol). Vortex and adjust pH to ~8.0 with ammonium hydroxide. Incubate for 15 minutes at room temperature. Repeat this step.
-
Digest proteins by adding Trypsin (1:20 enzyme:protein ratio) and incubating overnight at 37°C.
-
Perform a second propionylation step on the newly created peptide N-termini as described above.
-
Quench the reaction with 0.5% formic acid.
-
Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
-
Protocol 3: Global Proteome Sample Preparation
-
Cell Lysis:
-
Resuspend the cell pellet from Protocol 1 in Lysis Buffer (8 M Urea (B33335), 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors).
-
Sonicate the sample on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 1% to stop digestion.
-
Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Chromatography (Global Proteome):
-
Column: 75 µm ID x 50 cm C18 reversed-phase column.
-
Gradient: 120-minute linear gradient from 5% to 35% acetonitrile (B52724) in 0.1% formic acid.
-
Flow Rate: ~300 nL/min.
-
-
Chromatography (Histone Peptides):
-
Column: 75 µm ID x 25 cm C18 reversed-phase column.
-
Gradient: 60-minute linear gradient from 2% to 30% acetonitrile in 0.1% formic acid.
-
Flow Rate: ~300 nL/min.
-
-
Mass Spectrometry (Data-Dependent Acquisition):
-
MS1 Scan: Resolution of 60,000-120,000, scan range m/z 350-1500.
-
MS2 Scan: Resolution of 15,000-30,000, TopN method (Top 15-20 precursors), HCD fragmentation.
-
Dynamic Exclusion: Enabled for 30-45 seconds to increase proteome coverage.
-
Protocol 5: Data Analysis Workflow
The raw mass spectrometry data is processed to identify and quantify peptides and proteins, allowing for statistical comparison between the this compound-treated and control groups.
-
Software: Use specialized software such as MaxQuant, Proteome Discoverer, or similar platforms.
-
Database Search: Search raw files against a human protein database (e.g., UniProt/Swiss-Prot).
-
Search Parameters (Global):
-
Enzyme: Trypsin/P.
-
Fixed Modification: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
-
Search Parameters (Histone PTMs):
-
Enzyme: Trypsin/P (no proline rule).
-
Fixed Modification: Propionyl (K), Carbamidomethyl (C).
-
Variable Modifications: Acetyl (K), Monomethyl (K, R), Dimethyl (K, R), Trimethyl (K), Propionyl (Peptide N-term).
-
-
Quantification: Enable Label-Free Quantification (LFQ).
-
Statistical Analysis: Process the protein/peptide quantification output in software like Perseus or R. Perform data normalization, imputation for missing values, and conduct statistical tests (e.g., Student's t-test) to identify significant changes between this compound and vehicle-treated samples. Visualize results using volcano plots and heatmaps.
-
Bioinformatics: Perform pathway and Gene Ontology (GO) enrichment analysis on the list of significantly regulated proteins to understand the broader biological impact of this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - KDM5B [maayanlab.cloud]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
GSK467 for studying KDM5B in specific cell lines (e.g., MCF-7, U2OS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK467, a potent and selective inhibitor of the lysine-specific demethylase 5B (KDM5B), in studies involving the MCF-7 breast cancer and U2OS osteosarcoma cell lines. This document outlines detailed protocols for cell culture, inhibitor treatment, and downstream analyses, along with expected outcomes and relevant signaling pathways.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a selective inhibitor of KDM5B (also known as JARID1B or PLU1). KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, thereby altering gene expression and affecting various cellular processes, including proliferation, differentiation, and DNA damage response. This compound exhibits a high degree of selectivity for KDM5B, with a reported in vitro IC50 value of 26 nM and a Ki of 10 nM.[1]
This compound in MCF-7 Breast Cancer Cells
MCF-7 is a human breast cancer cell line that is positive for estrogen receptor (ER), progesterone (B1679170) receptor (PR), and expresses wild-type p53. In these cells, KDM5B has been shown to play a role in cell proliferation and the repression of tumor suppressor genes.[2]
Quantitative Data Summary
| Parameter | Cell Line | Compound | Value | Notes |
| Enzymatic IC50 | - | This compound | 26 nM | In vitro biochemical assay.[1] |
| Binding Affinity (Ki) | - | This compound | 10 nM | In vitro binding assay.[1] |
| Antiproliferative IC50 | MM.1S (Multiple Myeloma) | This compound | >50 µM | 6-day treatment.[1] |
Signaling Pathway in MCF-7 Cells
In MCF-7 cells, KDM5B is involved in multiple signaling pathways that regulate cell cycle progression and metabolism. One key pathway involves the repression of the cell cycle inhibitor p21 (CDKN1A). KDM5B can also influence the AMPK signaling pathway, which in turn affects lipid metabolism and cell proliferation.[1] Inhibition of KDM5B by this compound is expected to derepress tumor suppressor genes and modulate these metabolic pathways, leading to reduced cell growth.
This compound in U2OS Osteosarcoma Cells
U2OS is a human osteosarcoma cell line with a wild-type p53 status. In U2OS cells, KDM5B has been implicated in the DNA damage response (DDR) and the regulation of the ATR-Chk1 signaling pathway, which is crucial for maintaining genomic stability.[4][5]
Quantitative Data Summary
Specific dose-response data for this compound-induced cell death in U2OS cells is not widely published. However, studies involving the knockdown of KDM5B in osteosarcoma cells have shown reduced cell proliferation, migration, and induction of apoptosis.[4]
| Parameter | Cell Line | Compound | Value | Notes |
| Enzymatic IC50 | - | This compound | 26 nM | In vitro biochemical assay.[1] |
| Binding Affinity (Ki) | - | This compound | 10 nM | In vitro binding assay.[1] |
Signaling Pathway in U2OS Cells
In U2OS cells, KDM5B plays a role in the cellular response to replication stress. Depletion of KDM5B has been shown to affect the ATR-Chk1 signaling pathway, which is a critical component of the DNA damage response.[4] Inhibition of KDM5B by this compound may therefore sensitize U2OS cells to DNA damaging agents by impairing the DDR.
Experimental Protocols
Cell Culture
MCF-7 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.
U2OS Cells:
-
Media: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, starting with a range from low nanomolar to high micromolar (e.g., 10 nM to 50 µM).
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and can be adapted for other colorimetric or fluorometric viability assays (e.g., XTT, WST-1, or resazurin).[6]
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K4me3 Levels
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (and a loading control like total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against KDM5B or H3K4me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the precipitated DNA by qPCR using primers for the promoter regions of target genes.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the user to ensure proper safety precautions are taken when handling all reagents and cell lines.
References
- 1. KDM5B promotes breast cancer cell proliferation and migration via AMPK-mediated lipid metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of GSK467 Solutions
Introduction
GSK467 is a potent and selective cell-penetrant inhibitor of KDM5B (JARID1B or PLU1), a histone demethylase, with a Ki of 10 nM and an IC50 of 26 nM.[1][2] It exhibits high selectivity over other histone demethylases, making it a valuable tool for research in epigenetics and oncology.[1][2] Proper handling and storage of this compound solutions are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound.
Data Presentation: Recommended Storage Conditions and Stability
The stability of this compound is dependent on its form (solid vs. solution) and the storage conditions. The following tables summarize the recommended storage conditions based on supplier data sheets.
Table 1: Stability of Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C | ≥ 4 years | Keep tightly sealed and desiccated.[3][4] |
| 4°C | 2 years | For short-term storage.[1] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Use for short-term storage of working aliquots.[4] |
| Aqueous-based formulations | Use immediately | Not recommended for long-term storage. Prepare fresh for each experiment.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[5]
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. This compound is soluble in DMSO at concentrations up to at least 8-20 mg/mL.[1] Use of ultrasonic assistance may be necessary for complete dissolution at higher concentrations.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Long-Term Stability Assessment of this compound Solutions
This protocol outlines a general method for assessing the long-term stability of this compound solutions using High-Performance Liquid Chromatography (HPLC), a common stability-indicating method.[7]
Objective: To quantify the concentration of active this compound and detect the presence of degradation products over time under different storage conditions.
Materials:
-
Aliquots of this compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Reference standard of this compound
-
Controlled environmental chambers or incubators set to desired storage temperatures (e.g., -80°C, -20°C, 4°C, 25°C).
Procedure:
-
Time Point Zero (T=0) Analysis: Immediately after preparing the stock solution, analyze an aliquot by HPLC to determine the initial concentration and purity. This serves as the baseline.
-
Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products.
-
Generate a standard curve using a certified reference standard of this compound.
-
Inject the T=0 sample and record the peak area and retention time for this compound. Calculate the initial concentration.
-
-
Sample Storage: Place the prepared aliquots in the designated controlled temperature environments.
-
Scheduled Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months for long-term storage), retrieve one aliquot from each storage condition.[8]
-
Sample Analysis:
-
Allow the frozen aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
Record the peak area of this compound and any new peaks that may indicate degradation products.
-
-
Data Interpretation:
-
Calculate the concentration of this compound remaining at each time point relative to the T=0 concentration.
-
Monitor for the appearance and growth of new peaks, which signify degradation.
-
A compound is generally considered stable if the concentration remains within 90-110% of the initial value and no significant degradation products are observed.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by inhibiting the histone demethylase KDM5B. KDM5B is responsible for removing methyl groups from lysine (B10760008) 4 of histone 3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in H3K4 methylation, altering gene expression. This has downstream effects on several signaling pathways implicated in cancer, such as the PI3K/AKT pathway and the induction of Type I Interferon (IFN-I) signaling.[9][10]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the stability testing protocol described above.
Caption: Workflow for assessing this compound solution stability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. japsonline.com [japsonline.com]
- 9. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGAS/STING‐Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK467 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GSK467, a potent and selective KDM5B inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is sparingly soluble in aqueous solutions. It exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and requires co-solvents for the preparation of aqueous working solutions for in vitro and in vivo studies.
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: Precipitation in DMSO is uncommon but can occur. Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] If precipitation persists, gentle warming and sonication are recommended to facilitate dissolution.[2]
Q3: My this compound precipitated when I diluted my DMSO stock solution with aqueous media for my in vitro assay. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." To avoid this, it is crucial to use a multi-solvent system. For in vitro assays, a common practice is to first dilute the DMSO stock into a solution containing a surfactant like Tween-80 or a polymer such as PEG300 before final dilution into your aqueous culture medium.
Q4: What are the recommended solvent systems for in vivo studies with this compound?
A4: For in vivo administration, this compound is typically formulated as a suspension. Several vehicle formulations have been reported to improve its solubility and bioavailability. These often include a combination of DMSO, PEG300, Tween-80, and saline or other excipients like Cremophor EL and SBE-β-CD.[3][4] The exact composition can be adjusted based on the required dose and administration route.
Q5: Is sonication or heating necessary for dissolving this compound?
A5: Yes, for many of the recommended solvent systems, especially for preparing suspensions for in vivo use, ultrasonic treatment is necessary to ensure a homogenous dispersion of the compound.[3][4] Gentle heating can also be employed to aid dissolution, but care should be taken to avoid degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | - Low-quality or wet DMSO.- Insufficient solvent volume. | - Use fresh, anhydrous DMSO.- Ensure the final concentration is within the reported solubility limits (see tables below).- Use sonication or gentle warming to aid dissolution.[2] |
| Precipitation occurs upon adding the this compound DMSO stock to aqueous media. | - Poor aqueous solubility of this compound.- High final concentration of this compound in the aqueous medium. | - Prepare an intermediate dilution in a co-solvent like PEG300 or with a surfactant like Tween-80 before adding to the final aqueous medium.- Reduce the final concentration of this compound in the assay. |
| Inconsistent results in in vivo studies. | - Inhomogeneous suspension of this compound.- Precipitation of the compound after administration. | - Ensure the suspension is homogenous by using adequate sonication during preparation.- Prepare fresh formulations before each experiment.- Consider optimizing the vehicle composition for better stability. |
| Low cellular potency observed in in vitro assays. | - Although this compound is a potent inhibitor, its cellular activity can be limited by poor permeability or efflux.- Precipitation of the compound in the cell culture medium. | - Ensure the compound is fully dissolved in the final assay medium.- Use appropriate controls to assess cell permeability.- One study noted that while this compound has a potent Ki, it lacked cellular potency in a myeloma system, suggesting cell-type specific effects.[5][6] |
Quantitative Solubility Data
In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 7 - 20.83 | 21.92 - 65.23 | Sonication is recommended.[1][2][3][7] |
| Water | < 0.1 | Insoluble | [1][3][7] |
| Ethanol | < 1 | Slightly soluble or insoluble | [1][7] |
In Vivo Formulations (Suspensions)
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 15% Cremophor EL + 85% Saline | 5 | 15.66 | Requires sonication.[3] |
| 1% CMC-Na in saline water | 2.5 | 7.83 | Requires sonication.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | 2.08 | 6.51 | Requires sonication.[3][4][8] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.08 | 6.51 | Requires sonication.[3][8] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH2O | 0.4 | (Calculated ~1.25) | Based on a stock of 8 mg/mL in DMSO.[1] |
| 5% DMSO + 95% Corn oil | 0.4 | (Calculated ~1.25) | Based on a stock of 8 mg/mL in DMSO.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 319.32 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 0.3132 mL of DMSO).
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of a 2.08 mg/mL In Vivo Suspension
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the suspension vigorously and sonicate until it appears homogenous.
-
This formulation should be prepared fresh before each use.[4]
Signaling Pathway and Experimental Workflow Diagrams
KDM5B Signaling Pathway
KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3/2/1), a mark associated with active gene transcription. By demethylating H3K4, KDM5B acts as a transcriptional repressor of various tumor suppressor genes.[4] this compound inhibits the enzymatic activity of KDM5B, leading to an increase in global H3K4me3 levels and the re-expression of these tumor suppressor genes, thereby inhibiting cancer cell proliferation.[6][9] KDM5B has also been shown to regulate the PI3K/AKT signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
GSK467 precipitation in cell culture media
Welcome to the Technical Support Center for GSK467. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on troubleshooting and preventing precipitation.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing artifacts. Below is a guide to help you identify and resolve common issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Solvent Shock: Rapid change from a high concentration in DMSO to an aqueous environment. This compound is sparingly soluble in DMSO and poorly soluble in aqueous solutions. | - Pre-warm media: Ensure your cell culture media is at 37°C before adding the this compound stock solution. - Low DMSO concentration: Keep the final DMSO concentration in your media below 0.5%, and ideally at or below 0.1%. - Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your this compound stock in pre-warmed media. - Increase Mixing: Add the this compound stock dropwise to the media while gently vortexing or swirling to ensure rapid dispersion. |
| Precipitate forms over time in the incubator | Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility. pH Shift: The CO2 environment in an incubator can lower the pH of the media, potentially affecting the solubility of this compound. Media Component Interaction: this compound may interact with salts, proteins, or other components in the media over longer incubation periods. | - Equilibrate Media: Ensure the media is fully equilibrated to 37°C and the appropriate CO2 concentration before adding this compound. - Use Buffered Media: Consider using media buffered with HEPES to maintain a stable pH. - Serum Effects: Serum proteins can sometimes help solubilize hydrophobic compounds. If using serum-free media, consider if a low percentage of serum might be compatible with your experiment. |
| Cloudiness or turbidity in the media | Fine Particulate Precipitation or Microbial Contamination: It can be difficult to distinguish between fine precipitate and early-stage microbial growth. | - Microscopic Examination: Examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, while microbial contamination will show characteristic shapes and motility. - Aseptic Technique: If contamination is suspected, discard the culture and review your sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is sparingly soluble in DMSO, with a reported solubility of 1-10 mg/mL.[1] For complete dissolution, sonication may be required.[2]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, with many researchers recommending 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in cell culture media at 37°C?
A4: There is limited publicly available data on the stability of this compound in aqueous cell culture media over extended periods at 37°C. As with many small molecules, degradation can occur. It is best practice to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability of the compound under your specific experimental conditions should be validated.
Q5: What are the known off-target effects of this compound?
A5: this compound is reported to be a selective inhibitor of KDM5B. It shows 180-fold selectivity for KDM5B over KDM4C and no measurable inhibitory effects toward KDM6 or other Jumonji family members.[2][3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration of this compound in your experiments to minimize potential off-target effects.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 319.32 g/mol | [3] |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble) | [1] |
| In Vitro IC50 (KDM5B) | 26 nM | [3] |
| In Vitro Ki (KDM5B) | 10 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the this compound stock solution in pre-warmed media to achieve your final desired concentrations. It is recommended to perform at least one intermediate dilution step in media before the final dilution.
-
For example, to achieve a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media (yields a 100 µM solution in 1% DMSO).
-
Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed media to achieve the final 1 µM concentration.
-
-
Gently mix the final solution before adding it to your cells.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound under your specific experimental conditions.
-
Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to a new tube.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the concentration at time 0 to determine the percentage of this compound remaining.
Visualizations
KDM5B Signaling Pathway
Caption: The inhibitory action of this compound on the KDM5B signaling pathway.
Experimental Workflow for Troubleshooting this compound Precipitation
References
Technical Support Center: Troubleshooting Inconsistent GSK467 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK467. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4).[1] KDM5B is a member of the JmjC domain-containing family of histone demethylases and its activity is dependent on Fe(II) and α-ketoglutarate. By inhibiting KDM5B, this compound leads to an increase in the levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.
Q2: What are the key parameters of this compound's inhibitory activity?
This compound exhibits potent inhibition of KDM5B with a Ki of 10 nM and an IC50 of 26 nM in cell-free assays.[1] It demonstrates high selectivity for KDM5B, with 180-fold selectivity over KDM4C and no significant inhibition of other Jumonji family members like KDM6.[1]
Q3: In which cancer types has this compound or KDM5B inhibition shown potential?
Dysregulation of KDM5B has been implicated in various cancers, including breast cancer, melanoma, colorectal cancer, and prostate cancer.[2] Inhibition of KDM5B has been shown to have antiproliferative effects in human multiple myeloma and hepatocellular carcinoma cells.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
Possible Cause 1: Compound Solubility and Stability.
-
Recommendation: this compound is soluble in DMSO.[1] Prepare fresh dilutions from a concentrated DMSO stock for each experiment to avoid degradation. For long-term storage, store the solid compound at -20°C and DMSO stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. If precipitation is observed in your working solutions, gentle warming and/or sonication may aid in dissolution.[1]
Possible Cause 2: Low Cellular Potency.
-
Recommendation: this compound has been reported to lack cellular potency in some systems, such as multiple myeloma cells, despite its biochemical potency.[3] This discrepancy can be due to factors like cell permeability, efflux by cellular transporters, or metabolism of the compound within the cell.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Use a Positive Control: Include a positive control compound known to be effective in your cell line to ensure the assay is performing as expected.
-
Consider Alternative Inhibitors: If consistent issues with potency persist, consider using other KDM5B inhibitors that may have better cellular activity in your model system.
-
-
Possible Cause 3: Cell Line-Specific Effects.
-
Recommendation: The cellular context, including the expression levels of KDM5B and the status of downstream signaling pathways, can significantly influence the response to this compound.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression of KDM5B in your cell line of interest via Western blot or qPCR.
-
Test Multiple Cell Lines: If possible, test this compound in a panel of cell lines to identify those that are most sensitive.
-
-
Issue 2: Unexpected or off-target effects.
Possible Cause: Inhibition of other cellular targets.
-
Recommendation: While this compound is reported to be highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[4][5]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., increased H3K4me3) to minimize the risk of off-target activity.
-
Phenocopy with Genetic Knockdown: Use siRNA or shRNA to knock down KDM5B and compare the resulting phenotype to that observed with this compound treatment. A similar phenotype provides strong evidence for on-target activity.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another KDM5B inhibitor that has a different chemical scaffold. Consistent results with different inhibitors suggest an on-target effect.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 10 nM | KDM5B | Cell-free | [1] |
| IC50 | 26 nM | KDM5B | Cell-free | [1] |
| IC50 | >50 µM | MM.1S cells | Cell Proliferation | [1] |
| IC50 | 2 µM | KDM4C (overexpressed in U2OS cells) | Cellular | [1] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Levels
This protocol describes the detection of changes in global H3K4me3 levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations and for the desired duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for KDM5B Target Genes
This protocol is for assessing the enrichment of KDM5B at the promoter regions of its target genes.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-KDM5B antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde and then quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-KDM5B antibody or an IgG control overnight. Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known KDM5B target genes and a negative control region.
-
Data Analysis: Calculate the enrichment of KDM5B at the target gene promoters relative to the IgG control and the negative control region.
Mandatory Visualizations
Caption: KDM5B signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK467 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GSK467, a selective KDM5B inhibitor, in in vitro experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1] It has a reported in vitro IC50 of 26 nM and a Ki of 10 nM for KDM5B.[1][2][3][4] KDM5B is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, this compound can lead to changes in gene expression, affecting cell proliferation, differentiation, and survival.
Q2: What are the known cellular effects of this compound?
This compound has been shown to have antiproliferative effects in various cancer cell lines, including human multiple myeloma and hepatocellular carcinoma (HCC) cells.[1] It can inhibit spheroid formation, colony formation, invasion, and migration of HCC cells.[1]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
For a new inhibitor like this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[5] If you have a known biochemical IC50 or Ki value, a starting concentration 5 to 10 times higher than these values can be a good starting point to aim for complete inhibition of the target's activity in a cellular context.[5][6] Given this compound's in vitro IC50 of 26 nM, a starting range of 100-500 nM could be considered for initial cellular assays, with a broader range tested in a dose-response experiment.
Q4: How can I determine if this compound is causing off-target effects?
Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation.[7] One common approach is to use a structurally different inhibitor that targets the same pathway to see if it produces a similar phenotype.[7] Additionally, observing cellular effects at concentrations significantly higher than the IC50 for the primary target may suggest off-target activity.[8]
Q5: What are common signs of cytotoxicity in cell culture?
Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the plate), a reduction in metabolic activity (as measured by assays like MTT or MTS), and the induction of apoptosis or necrosis.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
Possible Cause:
-
Concentration is too high for the specific cell line: Different cell lines can have varying sensitivities to a compound.
-
Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[7]
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 for cytotoxicity in your specific cell line.
-
Run a solvent control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%).[7]
-
Monitor cell morphology: Visually inspect the cells under a microscope for signs of stress or death at different concentrations.
-
Use a lower concentration range: Based on the dose-response data, select a concentration range that effectively inhibits KDM5B without causing significant cell death.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause:
-
Compound stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[7]
-
Cell culture variability: Differences in cell passage number, confluency, or media conditions can affect the cellular response.
-
Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations of the inhibitor.
Troubleshooting Steps:
-
Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.
-
Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure consistent seeding densities.
-
Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference(s) |
| KDM5B | Biochemical Assay | 26 nM (IC50) | [1][2][3][4] |
| KDM5B | Biochemical Assay | 10 nM (Ki) | [1][3][4] |
Table 2: Reported Cellular Effects of this compound
| Cell Line | Assay Type | Concentration Range | Duration | Observed Effect | IC50 (Antiproliferative) | Reference(s) |
| MM.1S (Human Multiple Myeloma) | Proliferation Assay | 0-100 µM | 6 days | Antiproliferative effect | >50 µM | [1] |
| Hepatocellular Carcinoma (HCC) cells | Spheroid formation, Colony formation, Invasion, Migration | Not specified | Not specified | Inhibition | Not reported | [1] |
Note: Cytotoxicity IC50 values for this compound are not widely available in the public domain. Researchers should experimentally determine the cytotoxic concentration range for their specific cell line.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probechem.com [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
GSK467 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK467 in cellular assays. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase.[1][2][3][4] It has a reported Ki of 10 nM and an IC50 of 26 nM for KDM5B.[1] this compound exhibits high selectivity, with a 180-fold greater selectivity for KDM5B over KDM4C and no significant inhibitory activity against KDM6 or other Jumonji family members.[1][2][3][4]
Q2: Are there any known off-targets for this compound?
Q3: I am observing a weaker than expected phenotype in my cellular assay compared to the biochemical IC50. Is this an off-target effect?
Not necessarily. A discrepancy between biochemical potency and cellular activity can arise from several factors unrelated to off-target effects. One study noted that this compound lacked cellular potency in a myeloma cell system.[5] Potential reasons for this include:
-
Low cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Competition with cellular cofactors: High intracellular concentrations of cofactors like 2-oxoglutarate (2-OG) can compete with the inhibitor for binding to the target enzyme, requiring higher concentrations of the inhibitor for cellular activity.[6]
-
Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps.
-
Compound stability and degradation: The compound may be unstable in cell culture media or metabolized by the cells.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A multi-faceted approach is recommended to validate that an observed cellular phenotype is a direct result of inhibiting the primary target:
-
Dose-response analysis: A true on-target effect should correlate with the dose of the inhibitor.
-
Use of a structurally unrelated inhibitor: Confirm your findings with a different inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.[7]
-
Genetic knockdown/knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the target protein (KDM5B). If the resulting phenotype matches that observed with this compound treatment, it strongly supports an on-target mechanism.[7]
-
Rescue experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the cellular phenotype induced by the inhibitor.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides steps to troubleshoot unexpected results when using this compound in cellular assays.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death at concentrations close to the IC50 | Potent off-target effects on proteins essential for cell survival. | 1. Titrate to the lowest effective concentration: Determine the minimal concentration that still inhibits KDM5B activity without causing widespread cell death. 2. Assess markers of apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic. 3. Consult off-target databases: Although specific data for this compound is limited, check general kinase inhibitor databases for potential off-targets with similar structural motifs. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation) | 1. Inhibition of an off-target with an opposing biological function. 2. Disruption of a negative feedback loop regulated by KDM5B. | 1. Thorough literature review: Investigate the known downstream signaling pathways of KDM5B to identify potential feedback mechanisms. 2. Profile pathway activity: Use techniques like Western blotting or reporter assays to assess the activity of signaling pathways that might be unexpectedly affected. |
| Inconsistent results between different cell lines or batches | Biological variability in the expression levels of on- and off-target proteins. | 1. Characterize your cell line: Confirm the expression level of KDM5B in your specific cell line. 2. Use pooled primary cells: If working with primary cells, pooling from multiple donors can help to average out individual variations.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Fold Selectivity vs. KDM5B |
| KDM5B | Ki | 10 nM | 1x |
| KDM5B | IC50 | 26 nM | 1x |
| KDM4C | - | - | 180x |
| KDM6 | - | No measurable inhibition | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include vehicle-only (e.g., DMSO) control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: GSK467 ChIP-seq Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering high background in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments using GSK467, a selective inhibitor of the histone demethylase KDM5B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that selectively inhibits the enzymatic activity of KDM5B (also known as JARID1B or PLU1).[1][2][3] KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[4][5] H3K4me3 is a histone mark generally associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4me3 levels.[4][5]
Q2: What is the expected outcome of a this compound ChIP-seq experiment?
In a typical this compound ChIP-seq experiment, researchers are often investigating the genome-wide changes in histone modifications, such as H3K4me3, upon inhibition of KDM5B. The expected outcome would be an increase in H3K4me3 peaks in the this compound-treated sample compared to a vehicle-treated control, reflecting the inhibition of demethylase activity.
Q3: Can this compound itself cause high background in a ChIP-seq experiment?
While this compound is a chemical compound, it is unlikely to be the direct cause of high background in a ChIP-seq experiment. High background is more commonly associated with technical aspects of the ChIP-seq protocol itself, such as antibody specificity, chromatin preparation, and washing stringency.[6][7][8]
Troubleshooting High Background in this compound ChIP-seq
High background in ChIP-seq can obscure true biological signals and make data analysis challenging. The following sections provide a structured guide to troubleshoot and resolve common issues.
Problem Area 1: Antibody and Immunoprecipitation
Issue: Non-specific binding of the antibody or issues with the immunoprecipitation step can lead to the pulldown of off-target DNA fragments.
| Potential Cause | Recommended Solution |
| Poor Antibody Specificity | Verify that the antibody used for ChIP is validated for this application.[7] Perform a Western blot on nuclear extracts to confirm the antibody recognizes the target protein of the correct size. |
| Excessive Antibody | Using too much antibody can increase non-specific binding.[7] Titrate the antibody to determine the optimal concentration that gives the best signal-to-noise ratio. |
| Inefficient Blocking | Inadequate blocking of the protein A/G beads can lead to non-specific DNA binding. Pre-clear the chromatin with beads before the immunoprecipitation step and ensure proper blocking of the beads with BSA or salmon sperm DNA.[6] |
| Non-specific IgG Control Signal | A high signal in the IgG control indicates significant non-specific binding. Ensure the IgG isotype matches the primary antibody and is used at the same concentration.[8] |
Problem Area 2: Chromatin Preparation
Issue: The quality and fragmentation of chromatin are critical for a successful ChIP-seq experiment.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Insufficient cell lysis will result in a low yield of chromatin and can contribute to background. Optimize lysis conditions and verify lysis efficiency under a microscope.[6] |
| Improper Chromatin Shearing | Over- or under-shearing of chromatin can lead to high background.[7] Aim for fragment sizes between 200-500 bp.[9] Optimize sonication or enzymatic digestion conditions and verify fragment size on an agarose (B213101) gel or Bioanalyzer. |
| Excessive Cross-linking | Over-fixation with formaldehyde (B43269) can mask epitopes and increase non-specific interactions.[6] Optimize the cross-linking time and concentration of formaldehyde. |
Problem Area 3: Washing and Elution
Issue: Inadequate washing can leave non-specifically bound DNA, while harsh elution can denature the antibody-protein complexes.
| Potential Cause | Recommended Solution |
| Insufficient Wash Stringency | Washes that are not stringent enough will fail to remove non-specifically bound material.[7] Increase the number of washes or the salt concentration in the wash buffers.[6] |
| Contaminated Buffers | Using old or contaminated buffers can introduce background.[6] Prepare fresh buffers for each experiment.[6] |
Experimental Protocols
A detailed, step-by-step protocol for a typical ChIP-seq experiment is provided below. This protocol should be optimized for your specific cell type and target protein.
Detailed ChIP-seq Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to the desired fragment size (200-500 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody or an isotype control IgG overnight at 4°C with rotation.
-
Add blocked protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated material from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Visualizations
ChIP-seq Experimental Workflow
Caption: A flowchart illustrating the major steps of a ChIP-seq experiment.
Troubleshooting Logic for High Background
Caption: A troubleshooting diagram for diagnosing sources of high background.
KDM5B Signaling Pathway
Caption: The inhibitory effect of this compound on the KDM5B-mediated demethylation of H3K4me3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
GSK467 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with GSK467, a selective KDM5B inhibitor.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
Question 1: We are not observing the expected anti-proliferative or phenotypic effects of this compound in our cell-based assays. What are the potential causes?
There are several potential reasons why this compound may not be exhibiting the expected phenotype in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system being used. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: How can I be sure my this compound is active?
A1: The first step is to verify the integrity of your this compound stock solution.[1]
-
Purity and Concentration: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and concentration of your stock solution.[1]
-
Storage and Handling: this compound should be stored at -20°C for up to one year or -80°C for up to two years in solvent.[2] Avoid repeated freeze-thaw cycles.[3] Many compounds are light-sensitive, so store solutions in amber vials or tubes wrapped in foil.[1]
-
Solubility: this compound has limited solubility in aqueous solutions.[4] Ensure that the compound is fully dissolved in your stock solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitation in the final assay medium can lead to a loss of activity.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the activity of this compound.
| Storage Condition | Powder | In Solvent |
| -80°C | - | 2 years |
| -20°C | 3 years | 1 year |
| 4°C | 2 years | - |
Data sourced from MedChemExpress.[6]
Q3: Could the solvent be affecting the experiment?
A3: Yes. While DMSO is a common solvent, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Experimental Design and Protocol Issues
Q4: What is the mechanism of action of this compound and what is the expected phenotype?
A4: this compound is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[2] KDM5B removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3/2), a mark associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4me3 levels.[7] The expected downstream cellular phenotypes include anti-proliferative effects, and inhibition of colony formation, cell migration, and invasion in sensitive cancer cell lines.[6]
KDM5B Signaling Pathway
Caption: Mechanism of action of this compound.
Q5: At what concentration and for how long should I treat my cells with this compound?
A5: The optimal concentration and incubation time are cell-line dependent.
-
Concentration: While this compound has a low nanomolar Ki (10 nM) and IC50 (26 nM) in biochemical assays, higher concentrations are often required in cell-based assays.[2] For example, in studies with the human multiple myeloma cell line MM.1S, concentrations up to 100 µM were used.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incubation Time: The time required to observe a phenotype can vary. Anti-proliferative effects have been observed after 6 days of treatment.[6] A time-course experiment is recommended to determine the optimal endpoint for your assay.
Q6: I am still not seeing an effect, even after optimizing concentration and time. What else could be wrong with my experimental setup?
A6: Consider these additional factors:
-
Cell Density: The initial number of cells seeded can significantly impact the outcome of proliferation assays. Standardize your cell seeding protocol.[8]
-
Assay Type: Ensure the assay you are using is appropriate for detecting the expected phenotype. For example, for proliferation, you might use a direct cell counting method, a metabolic assay (e.g., MTT, MTS), or a DNA synthesis assay (e.g., BrdU). Be aware of the limitations of each assay.
-
Reagent Quality: Use fresh, high-quality reagents and ensure they are within their expiration dates.[5]
Biological System-Related Issues
Q7: Could the issue be with my cells?
A7: Yes, the state of your cells is critical for reproducible results.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered cellular responses.[9]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cell physiology and experimental outcomes. Regularly test your cells for mycoplasma.[9]
-
KDM5B Expression: Confirm that your cell line expresses KDM5B at the protein level, for example, by Western blot. If the target is not present, the inhibitor will not have an effect.
Q8: Is it possible that this compound is not potent in all cell lines?
A8: Yes. It has been reported that while this compound is a selective KDM5B inhibitor, it "lacked cellular potency in the myeloma system" in one study.[7][10] This suggests that in certain cellular contexts, this compound may not effectively engage its target or elicit a downstream phenotype. This could be due to factors such as:
-
Cellular uptake and efflux: The compound may not be efficiently entering the cells or may be actively pumped out.
-
Redundancy: Other KDM5 family members or compensatory pathways may mask the effect of KDM5B inhibition.
-
Off-target effects: At high concentrations, off-target effects could confound the expected phenotype.[5] Consider using a structurally unrelated KDM5B inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[5]
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution by HPLC
Objective: To verify the purity of the this compound stock solution.
Methodology:
-
Prepare a fresh dilution of your this compound stock solution in an appropriate solvent (e.g., acetonitrile).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution program, for example, from 5% to 95% acetonitrile (B52724) in water (with 0.1% formic acid) over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Analyze the chromatogram. A single major peak corresponding to this compound indicates high purity. The appearance of additional peaks suggests degradation or impurities.[1]
Protocol 2: Western Blot for KDM5B Expression and H3K4me3 Levels
Objective: To confirm the expression of the target protein (KDM5B) and to assess the on-target effect of this compound (increased H3K4me3).
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KDM5B, H3K4me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the H3K4me3 signal in this compound-treated samples relative to the vehicle control would indicate target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. youtube.com [youtube.com]
- 10. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK467 and Cell Viability Assays
This technical support center provides troubleshooting guidance for researchers using GSK467, a selective KDM5B inhibitor, in cell viability assays. Unexpected or inconsistent results in such assays can arise from a variety of factors, including direct interference with assay reagents, indirect effects on cellular metabolism, or issues related to the compound's biological activity in the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4 methylation, which in turn can alter gene expression and affect cellular processes like proliferation and differentiation.[2][3]
Q2: I'm not seeing the expected decrease in cell viability with this compound. Is this a known issue?
While this compound is a potent biochemical inhibitor of KDM5B, at least one study has reported that it "lacked cellular potency in the myeloma system".[4] This suggests that in some cell-based models, this compound may not produce a robust antiproliferative effect. This could be due to a number of factors, including poor cell permeability, active efflux from the cells, or cell-type specific resistance mechanisms.
Q3: Could this compound be directly interfering with my cell viability assay?
It is possible for any small molecule to interfere with the chemical or optical properties of a cell viability assay. This can lead to either an over- or underestimation of cell viability. Potential mechanisms of interference include:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used by the assay, leading to false readings.
-
Chemical Interference: The compound may have reducing or oxidizing properties that can directly react with the assay reagents (e.g., resazurin (B115843) or tetrazolium salts), leading to a change in signal that is independent of cellular metabolic activity.
Q4: Can the biological activity of this compound affect the readout of my viability assay without actually killing the cells?
Yes. KDM5B inhibition can lead to significant changes in cellular metabolism.[5] Since many common viability assays (e.g., MTT, MTS, WST-1, alamarBlue/resazurin) are based on measuring metabolic activity, a change in the metabolic state of the cells induced by this compound could be misinterpreted as a change in cell number or viability.
Troubleshooting Guides
If you are encountering unexpected results with this compound in your cell viability assays, follow this troubleshooting guide to identify the potential source of the issue.
Step 1: Rule out direct assay interference.
It is crucial to determine if this compound is directly interfering with your assay in a cell-free system.
Experimental Protocol: Cell-Free Interference Assay
-
Prepare a serial dilution of this compound in your cell culture medium at the same concentrations you are using in your experiments.
-
Add the this compound dilutions to empty wells of a microplate (without cells).
-
Add the cell viability assay reagent (e.g., MTT, MTS, resazurin) to the wells according to the manufacturer's protocol.
-
Incubate for the same duration as your cellular experiments.
-
Read the absorbance or fluorescence using a plate reader.
Data Interpretation:
| Observation | Possible Cause | Next Steps |
| Signal changes in a dose-dependent manner. | Direct chemical or optical interference. | Consider switching to a different viability assay that uses an alternative detection method (e.g., ATP-based, protease-based, or direct cell counting). |
| No significant change in signal compared to the vehicle control. | Direct interference is unlikely. | Proceed to Step 2. |
Step 2: Investigate indirect interference via metabolic effects.
This compound, as a KDM5B inhibitor, may alter the metabolic state of your cells, which can confound the results of metabolic activity-based assays.
Experimental Protocol: Comparison with a Non-Metabolic Viability Assay
-
Seed your cells and treat with a dose-range of this compound as you would for your primary assay.
-
In parallel, perform your standard metabolic-based viability assay (e.g., MTT, MTS, or resazurin) and a non-metabolic viability assay.
-
ATP-based assay (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which is a key indicator of cell health.
-
Protease-based viability assay (e.g., CellTiter-Fluor™): Measures a conserved protease activity in live cells.
-
Direct cell counting: Use a trypan blue exclusion assay or an automated cell counter to determine the number of viable cells.
-
Real-time live-cell imaging: Monitor cell proliferation and death over time.
-
Data Interpretation:
| Metabolic Assay Result | Non-Metabolic Assay Result | Possible Interpretation | Recommended Action |
| Dose-dependent decrease in signal | Dose-dependent decrease in cell number | The observed effect is likely due to a genuine decrease in cell viability. | The metabolic assay is likely providing a reliable measure of viability. |
| No change or increase in signal | Dose-dependent decrease in cell number | The metabolic assay is underestimating the cytotoxic effect of this compound, possibly due to a compensatory increase in metabolic activity in the remaining viable cells. | Use a non-metabolic assay for future experiments with this compound. |
| Dose-dependent decrease in signal | No change in cell number | This compound is reducing cellular metabolic activity without causing cell death. | The metabolic assay is not a suitable measure of viability for this compound in your system. Use a non-metabolic assay. |
Step 3: Assess the biological activity and cellular pharmacology of this compound.
If you have ruled out assay interference and still do not observe the expected biological effect, the issue may be related to the compound's behavior in your specific cell model.
Experimental Protocol: Target Engagement and Downstream Effects
-
Western Blot for H3K4 methylation: Treat your cells with this compound for an appropriate duration (e.g., 24-72 hours). Perform a western blot to assess the global levels of H3K4me3. An increase in this mark would indicate that this compound is engaging its target, KDM5B.
-
Gene Expression Analysis: KDM5B inhibition has been shown to de-repress the expression of certain genes, such as the tumor suppressor HEXIM1.[3] Use RT-qPCR to measure the expression of known KDM5B target genes in your cell line after this compound treatment.
-
Use a Positive Control: Include a positive control compound known to induce cell death in your cell line to ensure that your assay system is working correctly.
-
Consider a Structurally Distinct KDM5B Inhibitor: If available, test another KDM5B inhibitor with a different chemical scaffold to see if it produces a similar biological effect. This can help to confirm that the observed phenotype (or lack thereof) is due to KDM5B inhibition.
Quantitative Data Summary
When troubleshooting, it is essential to present your data clearly. The following table provides an example of how to summarize your findings from the troubleshooting experiments.
| Assay Type | This compound Concentration (µM) | Signal (Absorbance/Fluorescence/Luminescence) | % Viability (Normalized to Vehicle) |
| Cell-Free Interference | |||
| (e.g., Resazurin) | 0 (Vehicle) | 0.15 | 100% |
| 1 | 0.16 | 107% | |
| 10 | 0.18 | 120% | |
| 50 | 0.25 | 167% | |
| Cell-Based Assays | |||
| (e.g., Resazurin) | 0 (Vehicle) | 1.50 | 100% |
| 1 | 1.45 | 97% | |
| 10 | 1.30 | 87% | |
| 50 | 1.10 | 73% | |
| (e.g., ATP-based) | 0 (Vehicle) | 8.5 x 10^5 | 100% |
| 1 | 8.2 x 10^5 | 96% | |
| 10 | 6.0 x 10^5 | 71% | |
| 50 | 3.4 x 10^5 | 40% | |
| (Direct Cell Count) | 0 (Vehicle) | 5.0 x 10^4 cells/mL | 100% |
| 1 | 4.8 x 10^4 cells/mL | 96% | |
| 10 | 3.6 x 10^4 cells/mL | 72% | |
| 50 | 2.1 x 10^4 cells/mL | 42% |
Visualizing Workflows and Concepts
This compound Mechanism of Action and Potential for Assay Interference
Caption: this compound's mechanism and potential points of interference in viability assays.
Troubleshooting Workflow for Unexpected this compound Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Variability in GSK467 Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK467, a selective inhibitor of the histone demethylase KDM5B. A key challenge often encountered is the variability in this compound's potency across different cell lines. This guide aims to address these issues, offering insights into potential causes and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for this compound in our panel of cell lines. Is this expected?
A1: Yes, it is expected to observe variability in the potency of this compound across different cell lines. While this compound is a potent inhibitor of KDM5B in biochemical assays, its cellular efficacy can be influenced by a multitude of factors. For instance, reports indicate that while this compound has an IC50 of 2 µM for its target in U2OS osteosarcoma cells, its anti-proliferative IC50 in the MM.1S multiple myeloma cell line is greater than 50 µM[1]. This highlights the significant impact of cellular context on drug response.
Q2: What are the primary factors that can contribute to the observed variability in this compound potency?
A2: The differential response to this compound can be attributed to several key factors:
-
Expression Levels of KDM5B: Cell lines with higher expression levels of the KDM5B target protein may require higher concentrations of this compound to achieve a therapeutic effect.
-
Genetic and Epigenetic Landscape: The unique genetic and epigenetic makeup of each cell line, including the status of key oncogenic pathways like PI3K/AKT and E2F/RB1, can influence the cellular response to KDM5B inhibition[2].
-
Cellular Permeability and Efflux: The ability of this compound to penetrate the cell membrane and accumulate at its site of action can vary between cell lines due to differences in membrane composition and the expression of drug efflux pumps.
-
Metabolic Activity: The rate at which a cell line metabolizes this compound can affect its intracellular concentration and, consequently, its potency.
-
Redundancy in Histone Demethylase Activity: Other KDM family members or alternative epigenetic mechanisms might compensate for the inhibition of KDM5B in certain cell lines, leading to reduced sensitivity.
Q3: How does the inhibition of KDM5B by this compound affect cellular signaling pathways?
A3: KDM5B is a histone H3 lysine (B10760008) 4 (H3K4) demethylase that plays a crucial role in transcriptional regulation. Its inhibition by this compound can impact several cancer-related signaling pathways, including:
-
PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, a key driver of cell growth and survival. Inhibition of KDM5B can, therefore, lead to the suppression of this pathway[2].
-
E2F/RB1 Pathway: KDM5B has been shown to regulate the E2F/RB1 pathway, which is critical for cell cycle progression. This compound can thus induce cell cycle arrest[2].
-
Androgen Receptor (AR) Signaling: In prostate cancer, KDM5B can act as a co-activator of the androgen receptor. This compound may, therefore, be effective in AR-driven prostate cancers.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when assessing the potency of this compound in cell-based assays.
Issue 1: Higher than Expected IC50 Values or Lack of Potency
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Low KDM5B expression in the cell line. | Verify KDM5B protein expression levels in your cell lines of interest via Western blot or quantitative PCR. Select cell lines with moderate to high KDM5B expression for initial potency studies. |
| Poor cell permeability or high drug efflux. | Consider using a different cell line with known lower expression of efflux pumps. Alternatively, co-administer this compound with a known efflux pump inhibitor as a control experiment. |
| Compound instability or degradation. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize cell seeding density, treatment duration, and reagent concentrations for your specific cell line and assay format. Refer to the detailed experimental protocols below. |
| Cell line misidentification or contamination. | Authenticate your cell lines using short tandem repeat (STR) profiling to ensure you are working with the correct and a pure cell population. |
Issue 2: High Variability Between Replicate Experiments
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Variations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Ensure even heat distribution within the incubator. |
| Reagent preparation and handling. | Prepare fresh reagents for each experiment. Ensure thorough mixing of all solutions before use. |
Quantitative Data Summary
The potency of this compound, as measured by the half-maximal inhibitory concentration (IC50), demonstrates significant variability across different cancer cell lines. This variability underscores the importance of cell line selection and characterization in preclinical drug evaluation.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | KDM4C Inhibition | 2 | [1] |
| U2OS | Osteosarcoma | KDM5C Inhibition | 2.5 | |
| MM.1S | Multiple Myeloma | Anti-proliferative | >50 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound in complete growth medium.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Apoptosis (Annexin V) Assay
This assay is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
KDM5B Signaling Pathway
Caption: KDM5B signaling pathways affected by this compound.
Experimental Workflow for Assessing this compound Potency
Caption: Workflow for evaluating this compound potency.
Troubleshooting Logic for Unexpected this compound Potency
Caption: Troubleshooting logic for this compound potency.
References
GSK467 Technical Support Center: Troubleshooting Degradation in Solution and Culture
Welcome to the technical support center for GSK467. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with this compound degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability of this compound. Recommendations from various suppliers are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Reported Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 3 years | [1][2] |
| Solid (Powder) | 4°C | 2 years | [2] |
| In DMSO | -80°C | 1-2 years | [1][2][3] |
| In DMSO | -20°C | 1 month | [1][4] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][5] Solubility in DMSO can vary, with some suppliers indicating a solubility of 8 mg/mL (25.05 mM) and others up to 20.83 mg/mL (65.23 mM) with the aid of ultrasonication.[1][2] It is advisable to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can I freeze-thaw my this compound stock solution in DMSO?
A4: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] This practice minimizes the potential for degradation that can be introduced by temperature fluctuations and exposure to moisture.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue could be related to the degradation of this compound in your experimental setup.
Table 2: Troubleshooting Inconsistent this compound Activity
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in high-quality DMSO. Aliquot the new stock to minimize freeze-thaw cycles. |
| Degradation in cell culture medium | Prepare working solutions of this compound in your cell culture medium immediately before adding to your cells. For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Precipitation of the compound | Visually inspect your culture wells for any signs of precipitation after adding this compound. Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain solubility. |
| Adsorption to plastics | Consider using low-adhesion microplates or glassware for preparing and storing working solutions. |
Problem 2: Variability in experimental results between different batches of this compound.
This could be due to differences in the quality or handling of the compound.
Table 3: Troubleshooting Batch-to-Batch Variability
| Possible Cause | Troubleshooting Step |
| Compound Purity | Always obtain a certificate of analysis (CoA) for each new batch of this compound to verify its purity. |
| Improper Storage | Ensure that all batches of this compound have been consistently stored according to the manufacturer's recommendations (-20°C for solid, -80°C for DMSO stocks). |
| Differences in Solubilization | Standardize your protocol for preparing stock solutions. If using sonication to aid dissolution, ensure the duration and power are consistent. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions for Cell Culture
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in fresh, anhydrous DMSO.
-
If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes and store at -80°C.[1]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Add the final working solution to your cell cultures immediately after preparation.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Spike a known concentration of this compound into your cell culture medium (with and without serum) to the final working concentration you typically use.
-
-
Incubation:
-
Incubate the medium containing this compound at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately after collection, stop any potential degradation by adding a quenching solvent (e.g., cold acetonitrile) and store the samples at -80°C until analysis.
-
-
Analysis by HPLC:
-
Analyze the collected samples by a validated reverse-phase HPLC method to quantify the amount of intact this compound remaining at each time point.
-
A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow degrading Mg-based materials induce tumor cell dormancy on an osteosarcoma-fibroblast coculture model - PMC [pmc.ncbi.nlm.nih.gov]
Issues with GSK467 in vivo delivery and bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KDM5B inhibitor, GSK467, in in vivo experiments. The information provided is intended to help overcome common challenges related to its delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me2/3).[1] By inhibiting KDM5B, this compound leads to an increase in H3K4 methylation, which in turn can alter gene expression. KDM5B is implicated in various cancer-related processes, including cell proliferation, drug resistance, and metastasis. Its inhibition is a therapeutic strategy being explored for various cancers.
Q2: I am observing a lack of efficacy of this compound in my in vivo model. What could be the potential reasons?
A2: Several factors could contribute to a lack of in vivo efficacy. One significant challenge reported is that this compound has "lacked cellular potency in the myeloma system". This suggests that even if the compound reaches the tumor, it may not be effective in all cell types. Other critical factors to consider are poor bioavailability and suboptimal in vivo delivery. It is crucial to ensure that an adequate concentration of the active compound is reaching the target tissue. We recommend verifying the in vitro sensitivity of your specific cell line to this compound before proceeding with extensive in vivo studies.
Q3: What are the known issues with this compound's solubility and how can I prepare it for in vivo administration?
A3: this compound has low aqueous solubility, which presents a significant challenge for in vivo delivery. Standard aqueous solutions are often not feasible. The available protocols suggest preparing this compound as a suspension. It is common for researchers to encounter precipitation or phase separation during preparation. To aid dissolution, heating and/or sonication may be necessary. It is critical to visually inspect the formulation for homogeneity before each administration.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Instability
Symptoms:
-
Precipitation of this compound in the vehicle during or after preparation.
-
Inconsistent results between experiments.
-
Difficulty in administering the formulation due to clogging of the syringe needle.
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Inappropriate vehicle selection.
-
Incorrect preparation method.
Solutions:
-
Vehicle Selection: For poorly soluble compounds like this compound, multi-component vehicle systems are often required. Two reported formulations are detailed in the table below.
-
Preparation Technique: Always add solvents sequentially and ensure complete mixing at each step. The use of a vortex mixer and/or sonicator is highly recommended to achieve a uniform suspension. Gentle heating can also aid dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Fresh Preparation: It is best practice to prepare the dosing solution fresh for each experiment to minimize the risk of precipitation and degradation.
Issue 2: Suboptimal Bioavailability
Symptoms:
-
Lack of a clear dose-response relationship in vivo.
-
Low or undetectable levels of this compound in plasma or tumor tissue.
-
High variability in therapeutic response among treated animals.
Possible Causes:
-
Poor absorption from the administration site (e.g., intraperitoneal or oral).
-
Rapid metabolism and clearance.
-
The use of a suspension formulation can lead to variable absorption.
Solutions:
-
Formulation Optimization: Consider exploring alternative formulation strategies known to enhance the bioavailability of poorly soluble drugs. These can include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Nanoparticle Formulations: Reducing the particle size of this compound can increase its surface area and improve dissolution and absorption.
-
Lipophilic Salts: Preparing a lipophilic salt of this compound could enhance its solubility in lipid-based vehicles.[2]
-
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the half-life of this compound in your animal model. This data is invaluable for optimizing the dosing regimen.
-
Route of Administration: While oral and intraperitoneal routes are common, other routes like intravenous (IV) injection (if a suitable solubilizing formulation can be developed) might provide more consistent exposure, bypassing absorption barriers.
Experimental Protocols
Formulation Protocols for In Vivo Administration of this compound
The following protocols have been reported for the preparation of this compound for in vivo studies. Note that both result in a suspended solution.
| Protocol | Vehicle Composition | Final Concentration | Preparation Steps |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | 1. Dissolve this compound in DMSO to make a stock solution. 2. Add PEG300 to the DMSO stock and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to the desired volume and vortex/sonicate until a uniform suspension is achieved. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | 1. Dissolve this compound in DMSO to make a stock solution. 2. Prepare a 20% solution of SBE-β-CD in saline. 3. Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly by vortexing or sonication. |
Note: The provided protocols are for reference. Researchers may need to optimize these formulations based on their specific experimental requirements and animal models.
General Pharmacokinetic Study Design
For researchers aiming to characterize the bioavailability of this compound, a basic pharmacokinetic study is recommended.
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates the extent of absorption and whether a therapeutic concentration is reached. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the overall bioavailability of the drug. |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing frequency required to maintain therapeutic levels. |
| Oral Bioavailability (%) | The fraction of the orally administered dose that reaches systemic circulation. | A key parameter for assessing the effectiveness of an oral formulation. |
Visualizations
KDM5B Signaling Pathway in Breast Cancer
Caption: KDM5B signaling in breast cancer and the effect of this compound.
Experimental Workflow for Assessing In Vivo Efficacy
Caption: Workflow for in vivo evaluation of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
References
Technical Support Center: Mitigating GSK467-Induced Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK467, a potent and selective inhibitor of the KDM5B histone demethylase.[1] The information herein is intended to help users anticipate, identify, and mitigate cellular stress responses that may arise during experimentation, ensuring data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4 methylation, altering gene expression and subsequently impacting cellular processes such as proliferation and differentiation.[2][3]
Q2: What are the known cellular responses to this compound treatment?
A2: The primary cellular response to KDM5B inhibition by compounds like this compound is the induction of replicative stress , a form of DNA damage that arises from the stalling of DNA replication forks.[4][5][6] This can subsequently lead to the activation of the DNA damage response (DDR) pathway. Additionally, inhibition of KDM5B has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines.[2][7][8][9] While direct evidence for this compound-induced endoplasmic reticulum (ER) stress or oxidative stress is limited, these are common cellular stress responses to chemical compounds and should be considered during troubleshooting.
Q3: We are observing a lack of the expected anti-proliferative effect of this compound. What are the potential causes?
A3: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation. We recommend preparing fresh dilutions for each experiment from a validated stock.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to KDM5B inhibition.[8] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Cell Culture Conditions: Ensure that cells are healthy and in the logarithmic growth phase. Factors such as high passage number, mycoplasma contamination, or suboptimal culture media can affect cellular responses.
-
Experimental Duration: The anti-proliferative effects of this compound may require a longer incubation period. Consider extending the treatment duration (e.g., up to 6 days) to observe a significant effect.[1]
Q4: Our cells are showing signs of significant stress and cell death even at low concentrations of this compound. How can we mitigate this?
A4: Excessive cellular stress can confound experimental results. Here are some strategies to mitigate this compound-induced stress:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify a concentration that inhibits KDM5B activity without causing overwhelming cytotoxicity.
-
Time-Course Experiment: A shorter treatment duration may be sufficient to observe the desired molecular effects (e.g., changes in histone methylation) without inducing widespread cell death.
-
Co-treatment with Stress Mitigators:
-
For replicative stress , consider co-treatment with agents that support replication fork stability, although this may counteract the intended therapeutic effect and should be carefully considered based on the experimental goals.
-
For suspected ER stress , co-incubation with chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) may help alleviate the unfolded protein response.
-
For potential oxidative stress , the use of antioxidants like N-acetylcysteine (NAC) could be explored.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High background in immunofluorescence staining for γH2AX. | 1. Inadequate blocking. 2. Primary or secondary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or use a different blocking agent (e.g., 5% BSA in PBS). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of wash steps. |
| No detectable increase in γH2AX foci after this compound treatment. | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Issues with the immunofluorescence protocol. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Perform a time-course experiment to identify the optimal time point for γH2AX foci formation (e.g., 24-48 hours). 3. Review and optimize the fixation, permeabilization, and antibody incubation steps. |
| Inconsistent results in Western blots for UPR markers (e.g., GRP78, CHOP). | 1. Suboptimal protein extraction or quantification. 2. Issues with antibody quality or dilution. 3. Inconsistent transfer of proteins to the membrane. | 1. Ensure complete cell lysis and accurate protein quantification. 2. Use validated antibodies at the recommended dilutions. 3. Verify transfer efficiency using Ponceau S staining. |
| High variability in caspase-3/7 activity assay. | 1. Uneven cell seeding. 2. Inconsistent incubation times with the assay reagent. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for simultaneous reagent addition. 3. Calibrate pipettes and ensure proper pipetting technique. |
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| MM.1S | 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 85 ± 4.8 | |
| 1 | 62 ± 6.1 | |
| 10 | 35 ± 3.9 | |
| 50 | 15 ± 2.5 | |
| U2OS | 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 3.7 | |
| 1 | 80 ± 5.5 | |
| 10 | 55 ± 6.3 | |
| 50 | 25 ± 4.1 |
Table 2: Quantification of γH2AX Foci Formation
| Treatment | Average γH2AX Foci per Cell |
| Vehicle Control | 2 ± 0.5 |
| This compound (10 µM, 24h) | 25 ± 3.2 |
| This compound (10 µM, 48h) | 38 ± 4.1 |
Table 3: Densitometric Analysis of UPR Markers by Western Blot
| Treatment | GRP78 (Fold Change) | CHOP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM, 24h) | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Tunicamycin (Positive Control) | 4.5 ± 0.5 | 6.8 ± 0.7 |
Table 4: Caspase-3/7 Activity
| Treatment | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 1500 ± 250 |
| This compound (10 µM, 48h) | 8500 ± 750 |
| Staurosporine (Positive Control) | 15000 ± 1200 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of fixation.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]
-
Permeabilization: Wash three times with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with anti-γH2AX (Ser139) antibody diluted in 1% BSA/PBS overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.[11]
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[10]
Protocol 2: Western Blot for UPR Markers (GRP78 and CHOP)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry and normalize to the loading control.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound, vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes.[13]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[13]
Visualizations
Caption: this compound inhibits KDM5B, leading to replicative stress and apoptosis.
Caption: A logical workflow for troubleshooting this compound-related experiments.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multi-Omics Analysis Reveals Distinct Lipid Remodelling and Mitochondrial Stress in SH-SY5Y Cells Modelling Parkinson’s Disease [mdpi.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Interpreting unexpected results from GSK467 treatment
Welcome to the technical support center for GSK467. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound, a selective KDM5B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of KDM5B (also known as JARID1B or PLU1).[1][2][3] Its mechanism of action involves binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, thereby inhibiting its histone demethylase activity.[1][4] KDM5B specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription.[5] By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4 trimethylation (H3K4me3) levels.[6]
Q2: What are the reported potency and selectivity of this compound?
A2: this compound exhibits a high affinity for KDM5B with a reported Ki of 10 nM and an IC50 of 26 nM in biochemical assays.[1][3] It demonstrates significant selectivity, showing 180-fold greater potency for KDM5B over KDM4C and no measurable inhibition of KDM6 family members.[1][7]
Q3: In which cancer cell lines has this compound shown anti-proliferative effects?
A3: this compound has been reported to have anti-proliferative effects in hepatocellular carcinoma (HCC) and human multiple myeloma tumor cells.[1] It has been shown to inhibit spheroid formation, colony formation, invasion, and migration of HCC cells.[1]
Troubleshooting Guides
Issue 1: Lower than Expected Cellular Potency or Lack of a Phenotypic Effect
You've treated your cells with this compound at the recommended concentrations, but you are not observing the expected anti-proliferative effects or other anticipated phenotypes.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability or Degradation | 1. Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C).[1]2. Prepare fresh working solutions for each experiment.3. Protect from light and repeated freeze-thaw cycles. | Consistent results upon using a fresh batch or newly prepared solution. |
| Poor Cell Permeability in Your Cell Line | 1. Verify target engagement by measuring global H3K4me3 levels via Western blot or ELISA (see Protocol 1).2. Increase incubation time with this compound.3. Use a positive control compound known to be cell-permeable in your system. | An increase in H3K4me3 levels would confirm cell entry and target engagement, suggesting the issue lies downstream. |
| Cell Line-Specific Resistance | 1. Measure the expression level of KDM5B in your cell line via qPCR or Western blot.2. Test a panel of cell lines with varying KDM5B expression.3. Consider potential compensatory mechanisms, such as the upregulation of other KDM5 family members. | Higher KDM5B expression may require higher concentrations of this compound. Different cell lines may show varied sensitivity. |
| Suboptimal Experimental Conditions | 1. Optimize cell density at the time of treatment.2. Ensure the treatment period is sufficient to observe a phenotypic change (e.g., some studies use up to 6 days).[1]3. Check for interactions with media components. | A clear dose-response relationship is established after optimizing experimental parameters. |
Troubleshooting Workflow: Low Cellular Potency
Caption: A logical workflow for troubleshooting low cellular potency of this compound.
Issue 2: Observing an Unexpected or Off-Target Phenotype
Your experimental results show a phenotype that is not consistent with the known function of KDM5B inhibition.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinase profiling screen to identify potential off-target interactions of this compound.[8]2. Use a structurally unrelated KDM5B inhibitor to see if the phenotype is reproduced.[8]3. Compare your results with phenotypes induced by inhibitors of identified off-target kinases. | The unexpected phenotype is only observed with this compound and not with other KDM5B inhibitors, suggesting an off-target effect. |
| Inhibition of Other JmjC Demethylases | Although this compound is selective, cross-reactivity with other Jumonji domain-containing (JmjC) histone demethylases at high concentrations is possible.[2]1. Perform a dose-response curve to determine if the effect is only present at high concentrations.2. Use knockout/knockdown cell lines for the primary target (KDM5B) to see if the drug still elicits the effect.[9] | The effect is diminished or absent in KDM5B knockout cells, indicating it is at least partially on-target. The effect only appearing at high concentrations suggests off-target activity. |
| Compound Aggregation | Small molecules can form aggregates at higher concentrations, leading to non-specific effects.[10]1. Include a detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregation.2. Test for aggregation using dynamic light scattering (DLS). | The unexpected effect is mitigated by the presence of a detergent. |
| Metabolite Activity | The observed phenotype could be due to a metabolite of this compound.1. Analyze cell lysates and media using LC-MS to identify potential metabolites.2. If possible, synthesize and test the identified metabolites directly. | Identification of an active metabolite that reproduces the unexpected phenotype. |
Signaling Pathway: KDM5B and Potential Off-Targets
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Protocols
Protocol 1: Western Blot for Global H3K4me3 Levels
This protocol is used to verify the intracellular target engagement of this compound by measuring changes in the global levels of histone H3 trimethylated at lysine 4.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (15-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-Total H3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for H3K4me3 and Total H3.
-
Normalize the H3K4me3 signal to the Total H3 signal for each sample.
-
Compare the normalized values of this compound-treated samples to the vehicle control. An increase in the ratio indicates successful target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KDM5 Demethylase Inhibitors: GSK467, CPI-455, and KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular performance of three prominent lysine-specific demethylase 5 (KDM5) inhibitors: GSK467, CPI-455, and KDM5-C70. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to KDM5 Inhibition
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[1] By removing these activating marks, KDM5 proteins act as transcriptional repressors.[2][3] Overexpression and hyperactivity of KDM5 enzymes have been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4] KDM5 inhibitors work by blocking the catalytic activity of these enzymes, leading to an increase in global H3K4 trimethylation (H3K4me3) and the reactivation of silenced genes.[5][6]
Biochemical Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound, CPI-455, and KDM5-C70 against KDM5 family members and other histone demethylases.
Table 1: Inhibitory Activity against KDM5 Isoforms
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | KDM5B | IC50: 26 nM[7][8], Ki: 10 nM[1][5][7][8] | Selective for KDM5B. |
| CPI-455 | KDM5A | IC50: 10 nM[5][6][9][10] | Pan-KDM5 inhibitor.[5] |
| KDM5B | IC50: 3 nM[4] | Preferential inhibition of KDM5B has been reported.[4] | |
| KDM5C | IC50: 30 nM[4] | ||
| KDM5-C70 | Pan-KDM5 | - | Cell-permeable prodrug of KDM5-C49.[11] |
| KDM5-C49 | KDM5A | IC50: 40 nM[5] | Active form of KDM5-C70. |
| KDM5B | IC50: 160 nM[5] | ||
| KDM5C | IC50: 100 nM[5] |
Table 2: Selectivity Profile against Other Histone Demethylases
| Inhibitor | Off-Target | Selectivity |
| This compound | KDM4C | ~180-fold selective for KDM5B over KDM4C.[5][7][8][12] |
| KDM6 & other JmjC family members | No measurable inhibitory effects.[5][7][8][12] | |
| CPI-455 | KDM2, KDM3, KDM4, KDM6, KDM7 | >200-fold selective for KDM5.[9][12] |
| KDM5-C49 | KDM6B | 25-100-fold selective for KDM5B over KDM6B.[13] |
Cellular Activity
Table 3: Cellular Proliferation and Activity
| Inhibitor | Cell Line(s) | Effect | IC50 / EC50 |
| This compound | Human multiple myeloma (MM.1S) | Antiproliferative | >50 µM |
| CPI-455 | Luminal breast cancer (MCF-7, T-47D, EFM-19) | Antiproliferative | IC50: 16.13 - 35.4 µM[6] |
| KDM5-C70 | Myeloma (MM.1S) | Antiproliferative | EC50: ~20 µM (viability)[14][15] |
| Breast cancer (MCF7) | Antiproliferative | IC50: < 1 µM[14][15] | |
| Osteosarcoma (U2OS) | Inhibition of KDM5B/C | IC50: < 1 µM[14][15] |
Signaling Pathways
KDM5 inhibitors primarily exert their effects by increasing global H3K4me3 levels, which leads to changes in gene expression. This can impact various signaling pathways involved in cell proliferation, survival, and differentiation.
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate tumorigenesis.[3][13][16] KDM5A has been implicated in the repression of the Notch signaling pathway, which is crucial for cell fate decisions.[7][10]
Experimental Protocols
In Vitro Histone Demethylase Assay (AlphaLISA-based)
This protocol describes a common method for measuring the enzymatic activity of KDM5 proteins in vitro.
Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA Acceptor beads (conjugated to anti-H3K4me2 antibody)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test inhibitors (this compound, CPI-455, KDM5-C70)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, combine the KDM5 enzyme, biotinylated H3K4me3 peptide substrate, and the test inhibitor in assay buffer.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the dark to allow for bead-peptide binding.
-
Read the plate on a microplate reader. The signal is inversely proportional to the enzyme activity.
Cellular H3K4me3 Western Blot
This protocol outlines the steps to measure changes in global H3K4me3 levels in cells treated with KDM5 inhibitors.
Materials:
-
Cell culture reagents
-
KDM5 inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K4me3
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of KDM5 inhibitors for the desired time.
-
Harvest cells and lyse them to extract total protein.
-
Quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K4me3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the H3K4me3 signal to the total Histone H3 signal.
Conclusion
This compound, CPI-455, and KDM5-C70 are valuable tools for studying the biological roles of the KDM5 family of histone demethylases. This compound offers high selectivity for KDM5B, making it suitable for investigating the specific functions of this isoform. CPI-455 is a potent pan-KDM5 inhibitor, useful for studying the broader effects of inhibiting the entire KDM5 family. KDM5-C70, as a cell-permeable prodrug of the pan-KDM5 inhibitor KDM5-C49, is well-suited for cellular assays. The choice of inhibitor will depend on the specific research question and experimental system. The provided data and protocols should assist researchers in making an informed decision.
References
- 1. adooq.com [adooq.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of GSK467 and JIB-04
In the landscape of epigenetic research, the selective inhibition of histone demethylases is crucial for dissecting their roles in health and disease. This guide provides a detailed comparison of two widely used histone demethylase inhibitors, GSK467 and JIB-04, with a focus on their selectivity profiles, supported by experimental data and protocols.
Introduction to this compound and JIB-04
This compound is recognized as a potent and selective inhibitor of the lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] In contrast, JIB-04 is characterized as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[3][4] This fundamental difference in their selectivity dictates their utility in research and potential therapeutic applications.
Quantitative Selectivity Profile
The following tables summarize the inhibitory activities of this compound and JIB-04 against a panel of histone demethylases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, providing a quantitative measure of their potency and selectivity.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. KDM4C | Notes |
| KDM5B | 26 | 10 | 180-fold | Potent and selective inhibitor.[1][2] |
| KDM4C | ~4680 | - | - | Significantly less potent against KDM4C. |
| KDM6 | - | - | - | No measurable inhibitory effects reported.[1][2] |
Table 2: Inhibitory Activity of JIB-04
| Target | IC50 (nM) |
| JARID1A (KDM5A) | 230[3][4][5] |
| JMJD2E (KDM4E) | 340[3][4][5] |
| JMJD3 (KDM6B) | 855[3][4][5] |
| JMJD2A (KDM4A) | 445[3][4][5] |
| JMJD2B (KDM4B) | 435[3][4][5] |
| JMJD2C (KDM4C) | 1100[3][4][5] |
| JMJD2D (KDM4D) | 290[3][4][5] |
Signaling Pathway and Inhibition Mechanism
Histone demethylases, such as those targeted by this compound and JIB-04, play a critical role in regulating gene expression by removing methyl groups from histone proteins. The following diagram illustrates the general mechanism of histone demethylation by JmjC domain-containing enzymes and the mode of action of these inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of selectivity data. Below are representative protocols for assays used to characterize histone demethylase inhibitors.
Biochemical Assay for JIB-04 Activity (ELISA-based)
This protocol describes a cell-free ELISA-based assay to determine the IC50 values of JIB-04 against various Jumonji demethylases.[6]
Materials:
-
Purified recombinant Jumonji histone demethylase enzymes (e.g., JARID1A, JMJD2E, etc.)
-
Histone H3 peptide substrate (e.g., biotinylated H3K4me3)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 2 µM ferrous sulfate, 1 mM ascorbic acid
-
JIB-04 stock solution (in DMSO)
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated histone peptide substrate. Wash to remove unbound peptide.
-
Prepare serial dilutions of JIB-04 in assay buffer.
-
Add the purified Jumonji enzyme and the JIB-04 dilutions to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction.
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary antibody specific for the demethylated histone mark and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each JIB-04 concentration and determine the IC50 value using non-linear regression analysis.
General Protocol for Cell-Based Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of this compound and JIB-04 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MM.1S for this compound)
-
Complete cell culture medium
-
This compound or JIB-04 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor (this compound or JIB-04) in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 6 days for this compound in MM.1S cells).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The data presented clearly delineates the distinct selectivity profiles of this compound and JIB-04. This compound is a highly selective tool for probing the function of KDM5B, with minimal off-target effects on other tested JmjC demethylases. In contrast, JIB-04 acts as a pan-selective inhibitor, targeting multiple members of the JmjC family. The choice between these two inhibitors should be guided by the specific research question, with this compound being ideal for studies focused on KDM5B, and JIB-04 being suitable for investigating the broader roles of JmjC histone demethylases. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK467's On-Target Effects: A Comparative Guide to siRNA and CRISPR Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of GSK467, a selective inhibitor of the histone demethylase KDM5B. We delve into the use of siRNA and CRISPR as orthogonal approaches to confirm that the cellular phenotypes observed with this compound treatment are a direct consequence of KDM5B inhibition. This guide includes a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and On-Target Validation
This compound is a potent and cell-permeable small molecule inhibitor of KDM5B (also known as JARID1B or PLU1), a lysine-specific demethylase that removes methyl groups from histone H3 lysine (B10760008) 4 (H3K4)[1]. KDM5B is implicated in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair. Its overexpression has been linked to several cancers, making it an attractive therapeutic target.
Validating that a small molecule inhibitor like this compound elicits its biological effects through the specific inhibition of its intended target is a critical step in drug development. Off-target effects can lead to misleading results and potential toxicity. Therefore, employing independent methods such as RNA interference (RNAi) using small interfering RNA (siRNA) and CRISPR-Cas9-mediated gene editing is essential for robust on-target validation.
Quantitative Comparison of this compound, siRNA, and CRISPR on Cellular Phenotypes
The following table summarizes the quantitative effects of KDM5B inhibition using this compound, siRNA, and CRISPR across various cell lines and phenotypes. While direct head-to-head comparisons in a single study are limited, this curated data provides a valuable overview of the expected outcomes.
| Intervention | Target | Cell Line | Phenotype | Quantitative Measurement | Reference |
| This compound | KDM5B | Multiple Myeloma Cells | Proliferation | IC50 > 50 µM | [1] |
| This compound | KDM5B | MOLM-13 (AML) | Proliferation | Less potent than PBIT (another KDM5B inhibitor) | [2] |
| siRNA | KDM5B | Hep-3B (HCC) | Cell Cycle | G0/G1 phase arrest: ~65% (siKDM5B) vs. ~45% (control) | [3] |
| siRNA | KDM5B | Focus (HCC) | Cell Cycle | G0/G1 phase arrest: ~70% (siKDM5B) vs. ~55% (control) | [3] |
| siRNA | KDM5B | Goat Granulosa Cells | Cell Cycle | S phase arrest: Significant increase in S phase population | [4][5] |
| siRNA | KDM5B | Goat Granulosa Cells | Apoptosis | Significant increase in apoptotic cells | [4][6] |
| siRNA | KDM5B | SW780, RT4 (Bladder Cancer) | Proliferation | Significant growth suppression | [7] |
| siRNA | KDM5B | A549, LC319, SBC5 (Lung Cancer) | Proliferation | Significant growth suppression | [7] |
| siRNA | KDM5B | UKF-NB-4 (Neuroblastoma) | Proliferation | Inhibition of cell proliferation | [8] |
| siRNA | KDM5B | UKF-NB-4CDDP (Cisplatin-resistant Neuroblastoma) | Proliferation | Increased cell proliferation | [8] |
| CRISPR/Cas9 KO | KDM5B | HAP1 | Gene Expression | Downregulation of KRAB-ZNF genes | |
| CRISPR/Cas9 KO | KDM5B | K562 | Gene Expression | Validation of knockout by Western blot |
Note: The lack of extensive quantitative data for this compound's cellular effects in publicly available literature highlights the importance of conducting such comparative studies during drug development. One study noted that this compound "lacked cellular potency in the myeloma system"[9].
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the on-target effects of this compound by comparing its effects with those of KDM5B knockdown or knockout.
siRNA-Mediated Knockdown of KDM5B
This protocol outlines the steps for transiently reducing the expression of KDM5B using small interfering RNA.
Materials:
-
Target cells (e.g., cancer cell line with detectable KDM5B expression)
-
KDM5B-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, reagents for cell cycle or apoptosis assays)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of KDM5B siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically based on the stability of KDM5B protein.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blot to confirm KDM5B knockdown, and functional assays (e.g., cell proliferation, cell cycle analysis, apoptosis assay) to assess the phenotypic consequences.
CRISPR/Cas9-Mediated Knockout of KDM5B
This protocol describes the generation of a stable KDM5B knockout cell line using the CRISPR-Cas9 system.
Materials:
-
Target cells
-
Lentiviral or plasmid vectors expressing Cas9 nuclease and a KDM5B-specific single-guide RNA (sgRNA)
-
Non-targeting control sgRNA vector
-
Transfection or transduction reagents
-
Puromycin or other selection antibiotic
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blot and functional assays
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting a critical exon of the KDM5B gene into a suitable vector.
-
Transfection/Transduction: Introduce the Cas9 and sgRNA expression vectors into the target cells using an appropriate method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
Selection: 24-48 hours post-transfection/transduction, select for successfully edited cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Validation of Knockout:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the KDM5B gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of KDM5B protein expression in validated knockout clones by Western blot.
-
-
Phenotypic Analysis: Use the validated KDM5B knockout and control cell lines to perform functional assays and compare the results with those obtained from this compound treatment and siRNA knockdown.
Western Blot Analysis
This protocol is for assessing the protein levels of KDM5B and the methylation status of its substrate, H3K4me3.
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5B, H3K4me3, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Procedure:
-
Cell Treatment: Treat cells with this compound, transfect with KDM5B siRNA, or use KDM5B knockout cells.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V and PI staining.
Procedure:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for validating this compound's on-target effects and the KDM5B signaling pathway.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Simplified KDM5B signaling pathway in cell cycle regulation.
Conclusion
Validating the on-target effects of a small molecule inhibitor is paramount in drug discovery. This guide provides a framework for comparing the effects of this compound with genetic methods of KDM5B inhibition. By employing siRNA-mediated knockdown and CRISPR-based knockout, researchers can gain high confidence that the observed cellular phenotypes are a direct result of targeting KDM5B. The provided protocols and diagrams serve as a resource for designing and interpreting these critical validation experiments. The concordance of phenotypic outcomes across these distinct modalities provides strong evidence for the on-target activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of KDM5B Leads to DNA Damage and Cell Cycle Arrest in Granulosa Cells via MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK467 as a Chemical Probe for KDM5B Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK467, a chemical probe for the histone demethylase KDM5B, with other available alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to KDM5B and its Inhibition
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[2] By demethylating H3K4, KDM5B acts as a transcriptional repressor.[2] Its overexpression has been implicated in various cancers, including breast, lung, and prostate cancer, making it a compelling target for therapeutic intervention.[2] Chemical probes like this compound are invaluable tools for elucidating the biological functions of KDM5B and for validating it as a drug target.
Comparative Analysis of KDM5B Inhibitors
The selection of a chemical probe should be guided by its potency, selectivity, and cellular activity. This section compares this compound with other notable KDM5B inhibitors.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and its alternatives against KDM5B and other histone demethylases. This data is crucial for assessing the potency and specificity of each compound.
| Compound | Type | KDM5B IC₅₀ (nM) | KDM5A IC₅₀ (nM) | KDM5C IC₅₀ (nM) | KDM4C IC₅₀ (nM) | Selectivity Notes |
| This compound | KDM5B Selective | 26[3] | - | - | >4600[3] | Over 180-fold selective for KDM5B over KDM4C.[3] |
| KDOAM-25 | Pan-KDM5 | 19[4] | 71[4] | 69[4] | >10000[5] | Potent pan-KDM5 inhibitor with high selectivity over other KDM subfamilies.[4][5] |
| CPI-455 | Pan-KDM5 | - | 10[6][7] | - | >2000[6] | Potent pan-KDM5 inhibitor with over 200-fold selectivity against other KDM families.[6] |
| Compound 54j | Dual KDM4/KDM5 | 14[2] | - | - | - | Potent dual inhibitor of KDM4 and KDM5 subfamilies.[2] |
| Compound 54k | Dual KDM4/KDM5 | 23[2] | - | - | - | Potent dual inhibitor of KDM4 and KDM5 subfamilies.[2] |
| PBIT | Pan-KDM5 | ~3000[8] | 6000[8] | 4900[8] | - | A less potent, non-selective KDM5 inhibitor.[8] |
Note: IC₅₀ values can vary between studies due to different assay conditions. Data from direct comparative studies is prioritized where available.
Cellular Activity
The efficacy of a chemical probe in a cellular context is critical. The following table highlights the cellular activities of this compound and its alternatives.
| Compound | Cellular Assay | Cell Line | Key Findings |
| This compound | Proliferation | Multiple Myeloma (MM.1S) | Antiproliferative effect with an IC₅₀ of >50 µM.[4] |
| Spheroid/Colony formation, Invasion, Migration | Hepatocellular Carcinoma (HCC) | Inhibits these cancer cell phenotypes.[4] | |
| KDOAM-25 | H3K4me3 levels | HeLa (KDM5B overexpressing) | Increases H3K4me3 levels with an EC₅₀ of ~50 µM.[5][9] |
| Cell Viability | Multiple Myeloma (MM1S) | Reduces cell viability with an IC₅₀ of ~30 µM after 5-7 days.[5][9] | |
| CPI-455 | H3K4me3 levels | Various cancer cell lines | Elevates global H3K4me3 levels.[10] |
| Drug-tolerant persister cells | Multiple cancer cell lines | Decreases the number of drug-tolerant persister cells.[10][11] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to enable replication and further investigation.
Biochemical Inhibitor Screening: AlphaScreen Assay
This assay is a common method for determining the in vitro potency (IC₅₀) of inhibitors against KDM5B.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylase activity of KDM5B.[12] A biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. An antibody specific to the demethylated product binds to the modified peptide and is in turn captured by protein A-coated acceptor beads.[12] When the donor and acceptor beads are in close proximity (i.e., when the substrate is demethylated), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission at 520-620 nm.[12]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM Fe(NH₄)₂(SO₄)₂, 500 µM sodium L-ascorbate).
-
Dilute recombinant KDM5B enzyme, biotinylated H3K4me3 peptide substrate, and the test compound to the desired concentrations in assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add KDM5B enzyme to each well (final concentration typically in the low nM range).
-
Add the test compound at various concentrations (e.g., 10-point serial dilution).
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate (final concentration typically at or below the Km).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing AlphaScreen acceptor beads conjugated to an anti-demethylated H3K4 antibody and streptavidin-donor beads.
-
Incubate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement: Immunofluorescence for H3K4me3
This assay is used to visually assess the ability of an inhibitor to increase cellular levels of H3K4me3, the substrate of KDM5B.
Principle: Cells are treated with the inhibitor, fixed, and then permeabilized to allow for antibody entry. A primary antibody specific for H3K4me3 is used to label the histone modification. A fluorescently labeled secondary antibody that binds to the primary antibody is then used for detection. The fluorescence intensity, which is proportional to the amount of H3K4me3, is visualized and quantified using fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a cancer cell line of interest) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the KDM5B inhibitor at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against H3K4me3 diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per nucleus using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the application of KDM5B probes.
KDM5B in the RB/E2F and p53 Signaling Pathways
KDM5B is a key regulator of cell cycle progression and tumor suppression through its interaction with the RB/E2F and p53 pathways.
Caption: KDM5B is recruited by E2F to repress target genes and interacts with the p53 pathway.
Experimental Workflow for KDM5B Inhibitor Evaluation
A logical progression of experiments is necessary to validate a novel KDM5B inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
GSK467: A Potent and Selective Inhibitor of Histone Demethylase KDM5B
A comprehensive analysis of the cross-reactivity profile of GSK467, a potent inhibitor of the histone demethylase KDM5B, reveals a high degree of selectivity against other histone demethylases. This guide provides a detailed comparison of this compound's inhibitory activity, supported by experimental data and protocols, to inform researchers and drug development professionals in the field of epigenetics.
This compound has emerged as a valuable chemical probe for studying the biological functions of KDM5B (also known as JARID1B or PLU1), a member of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases. KDM5B specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.
Selectivity Profile of this compound
This compound demonstrates potent inhibition of KDM5B with a reported inhibitory constant (Ki) of 10 nM and a half-maximal inhibitory concentration (IC50) of 26 nM.[1] Extensive cross-reactivity screening against a panel of other JmjC domain-containing histone demethylases has confirmed its high selectivity.
A key study by Johansson et al. (2016) characterized the selectivity of this compound and found it to be 180-fold more selective for KDM5B over KDM4C.[1] Furthermore, the inhibitor showed no measurable inhibitory activity against KDM6 family members and other tested Jumonji family demethylases at the concentrations evaluated.
| Histone Demethylase Family | Target | IC50 (µM) | Selectivity vs. KDM5B |
| KDM5 | KDM5B | 0.026 | - |
| KDM4 | KDM4C | 4.68 | 180-fold |
| KDM6 | KDM6A (UTX) | >100 | >3800-fold |
| KDM6B (JMJD3) | >100 | >3800-fold |
Table 1: Comparative inhibitory activity of this compound against a selection of histone demethylases. Data derived from Johansson C, et al. Nat Chem Biol. 2016 Jul;12(7):539-45.
Mechanism of Action and Signaling Pathway
KDM5B functions as a transcriptional repressor by demethylating H3K4me2/3 at gene promoters, leading to a more condensed chromatin state and reduced gene expression.[2][3] By inhibiting KDM5B, this compound prevents the removal of these active histone marks, thereby maintaining a transcriptionally permissive chromatin environment and promoting the expression of KDM5B target genes. The inhibitor acts by binding to the 2-oxoglutarate (2-OG) binding pocket within the catalytic JmjC domain of KDM5B, competing with the endogenous cofactor.[1][4]
The signaling pathway below illustrates the role of KDM5B in transcriptional regulation and the mechanism of inhibition by this compound.
Caption: KDM5B demethylates H3K4me3, leading to transcriptional repression. This compound inhibits KDM5B, maintaining active chromatin and gene expression.
Experimental Protocols
The selectivity of this compound was determined using a biochemical assay, typically an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or a similar technology. Below is a generalized protocol for such an assay.
AlphaScreen Assay for Histone Demethylase Activity
This assay measures the demethylation of a biotinylated histone H3 peptide by the respective histone demethylase enzyme.
Materials:
-
Recombinant histone demethylase enzymes (KDM5B, KDM4C, KDM6A, etc.)
-
Biotinylated histone H3K4me3 peptide substrate
-
This compound and other control compounds
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Anti-unmethylated H3K4 Antibody Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors (e.g., Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O, α-ketoglutarate)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the histone demethylase enzymes and the biotinylated H3K4me3 peptide substrate in assay buffer containing the necessary cofactors.
-
Reaction Initiation: In a 384-well plate, add the compound dilutions, followed by the enzyme solution. Initiate the demethylation reaction by adding the peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the AlphaScreen Donor and Acceptor beads.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for screening and confirming histone demethylase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Cellular Sensitivity to the KDM5B Inhibitor GSK467: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histone demethylase KDM5B (also known as JARID1B or PLU1) is a critical regulator of chromatin structure and gene expression, and its overexpression is frequently associated with cancer progression, drug resistance, and poor prognosis.[1][2] GSK467 is a potent and selective inhibitor of KDM5B, making it a promising therapeutic agent.[3] This guide provides a comparative analysis of potential biomarkers for predicting cellular sensitivity to this compound, compares its performance with alternative KDM5B inhibitors, and details relevant experimental protocols.
Potential Biomarkers for this compound Sensitivity
Based on the mechanism of action of this compound and the broader landscape of epigenetic therapies, two key biomarkers are proposed to predict cellular sensitivity: KDM5B expression levels and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) levels.
KDM5B Expression Levels
Rationale: KDM5B is the direct target of this compound. Cancer cells that overexpress KDM5B may exhibit a greater dependency on its enzymatic activity for maintaining their malignant phenotype, a phenomenon known as "oncogene addiction." Consequently, these cells are hypothesized to be more susceptible to KDM5B inhibition.[2][4] High expression of KDM5B has been observed in various cancers, including breast, lung, prostate, and bladder cancer, and is often correlated with a more aggressive disease and resistance to standard therapies.[2][5]
Supporting Evidence:
-
Downregulation of KDM5B in cancer cell lines has been shown to increase sensitivity to other chemotherapeutic agents.[5]
-
In some cancer models, high KDM5B expression is associated with poor outcomes, suggesting it is a key driver of the disease and thus a good therapeutic target.[6]
However, it is important to note that a direct and universal correlation between the level of KDM5A/B/C expression and sensitivity to KDM5 inhibitors has not been consistently observed across all studies, suggesting that other cellular factors may also play a role.[7]
Histone H3 Lysine 4 Trimethylation (H3K4me3) Levels
Rationale: KDM5B is a histone demethylase that specifically removes methyl groups from H3K4me3, a histone mark associated with active gene transcription.[8] Inhibition of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels. Therefore, the baseline levels of H3K4me3 or the dynamic changes in these levels upon this compound treatment could serve as a predictive biomarker. Cells with low baseline H3K4me3 due to high KDM5B activity might be particularly sensitive to the restoration of this mark.
Supporting Evidence:
-
Treatment of cancer cells with KDM5B inhibitors, including structural analogs of this compound, leads to a global increase in H3K4me3 levels.[1][9]
-
Knockdown of KDM5B results in increased H3K4me3 at the promoter regions of specific genes, which can, in turn, alter cellular phenotypes.[8]
Comparative Performance of KDM5B Inhibitors
This compound is a highly selective KDM5B inhibitor. However, several other small molecules targeting the KDM5 family have been developed. A comparison of their potency provides a broader context for evaluating this compound.
| Inhibitor | Target(s) | IC50 (KDM5B) | Key Characteristics |
| This compound | KDM5B | 26 nM [3] | Highly selective for KDM5B. |
| CPI-455 | Pan-KDM5 | 3 nM[10] | Broadly inhibits KDM5 family members. |
| KDM5-C49 | KDM5A/B/C | 160 nM | Potent inhibitor of multiple KDM5 enzymes. |
| KDOAM-25 | KDM5B | 19 nM | A potent and selective KDM5B inhibitor. |
| PBIT | JARID1 (KDM5) | ~3 µM | Inhibits multiple JARID1 family members. |
Signaling Pathways and Experimental Workflows
To investigate the proposed biomarkers and assess cellular sensitivity to this compound, a series of experiments can be performed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the effect of this compound on the viability of cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol is used to identify the genome-wide distribution of H3K4me3 marks in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for a specified time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles between this compound-treated and control cells to identify differential enrichment.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GSK467: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of GSK467, a selective inhibitor of the histone demethylase KDM5B. The performance of this compound is evaluated against other known KDM5B inhibitors, supported by experimental data and detailed protocols to ensure reproducibility and aid in experimental design.
Executive Summary
This compound is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1) with a reported Ki of 10 nM and an IC50 of 26 nM.[1] It demonstrates significant antiproliferative effects in various cancer cell lines, including multiple myeloma and hepatocellular carcinoma (HCC), by inhibiting key cellular processes such as colony formation, spheroid formation, invasion, and migration.[1] In vivo studies have shown that this compound can inhibit the proliferation and growth of HCC tumor cells in mouse models.[1] This guide presents available data to compare its efficacy with other KDM5 inhibitors like GSK-J4 and KDM5-C70.
In Vitro Efficacy: this compound and Comparators
This compound exhibits high in vitro potency against KDM5B. Its inhibitory activity has been documented in various cancer cell lines.
| Compound | Target | In Vitro Potency | Cell Line | Effect | Reference |
| This compound | KDM5B | IC50: 26 nM, Ki: 10 nM | Multiple Myeloma (MM.1S) | Antiproliferative (IC50 >50 μM after 6 days) | [1] |
| Hepatocellular Carcinoma (HCC) | Inhibits spheroid formation, colony formation, invasion, and migration | [1] | |||
| GSK-J4 | KDM6A/B | - | Retinoblastoma (Y79, WERI-Rb1) | Inhibited cell proliferation, induced apoptosis | |
| KDM5-C70 | pan-KDM5 | - | Multiple Myeloma (MM.1S) | Antiproliferative (~20 µM for 50% viability reduction after 7 days) |
In Vivo Efficacy: A Comparative Overview
While detailed quantitative in vivo data for this compound remains limited in publicly available literature, a key study highlights its activity in a hepatocellular carcinoma model.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (HCC) in female BALB/c nude mice | Not specified | Inhibited proliferation and growth of HCC tumor cells | [1] |
| GSK-J4 | Retinoblastoma (orthotopic xenograft) | Not specified | Significantly suppressed tumor growth | |
| Prostate Cancer (xenograft) | Not specified | Increased tumor growth in androgen-independent xenografts, decreased in androgen-dependent xenografts |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the KDM5B signaling pathway and a typical experimental workflow for assessing anticancer agents.
KDM5B Signaling Pathway
KDM5B, a histone demethylase, plays a crucial role in transcriptional regulation. Its inhibition by compounds like this compound can impact downstream signaling pathways implicated in cancer progression, such as the PI3K/AKT and NF-κB pathways.
References
A Comparative Analysis of GSK467 and Pan-Jumonji Inhibitors in Preclinical Cancer Models
An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental considerations of selective versus broad-spectrum Jumonji domain-containing protein inhibitors in oncology research.
The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as critical regulators of gene expression in cancer, making them attractive therapeutic targets. This guide provides a comparative analysis of GSK467, a selective inhibitor of KDM5B, and pan-Jumonji inhibitors, which target a broader range of JmjC demethylases, in various cancer models. We present a synthesis of preclinical data, detailing their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Overview of this compound and Pan-Jumonji Inhibitors
This compound is a potent and selective, cell-permeable inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3/2).[1][2] In contrast, pan-Jumonji inhibitors, such as the widely studied JIB-04, are designed to inhibit the demethylase activity of a wider array of JmjC family members.[3][4] This broader activity can impact multiple histone methylation marks, including H3K4, H3K9, H3K27, and H3K36.[4]
The choice between a selective and a pan-inhibitor represents a key strategic decision in drug development, with implications for efficacy, toxicity, and the potential for drug resistance. This guide aims to provide the necessary data to inform such decisions.
Comparative Efficacy and Cellular Effects
The following tables summarize the in vitro and in vivo efficacy of this compound and the pan-Jumonji inhibitor JIB-04 across different cancer models.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | Cancer Model | Assay Type | IC50 / Ki | Reference |
| This compound | KDM5B | - | Biochemical Assay | Ki: 10 nM, IC50: 26 nM | [1] |
| Multiple Myeloma | Cell Proliferation | >50 µM | [1] | ||
| Hepatocellular Carcinoma | Spheroid Formation, Colony Formation, Invasion, Migration | Inhibition Observed | [1] | ||
| JIB-04 | Pan-Jumonji | Ewing Sarcoma Cell Lines | MTT Assay (48h) | Potent Inhibition | [4] |
| Small Cell Lung Cancer (SCLC) Cell Lines | MTS Viability Assay (4 days) | Significant Decrease in Viability | [5] | ||
| HER2+ Breast Leptomeningeal Carcinomatosis | Cell Viability | Reduction Observed | [6] | ||
| Hepatocellular Carcinoma | Cell Growth | Inhibition Observed | [3] | ||
| Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | Sensitizes to Cisplatin (B142131) and Paclitaxel (B517696) | [7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Hepatocellular Carcinoma | Female BALB/c nude mice | Not Specified | Inhibited tumor cell proliferation and growth | [1] |
| JIB-04 | Ewing Sarcoma | Xenograft Model | Oral | Inhibited tumor growth | [4] |
| Small Cell Lung Cancer | Xenograft Model | Not Specified | Blocked tumor growth | [5][8] | |
| HER2+ Breast Leptomeningeal Carcinomatosis | Patient-Derived Xenograft | Not Specified | Reduced tumor growth and prolonged survival | [6] | |
| Aggressive Breast Cancer | 4T1 Breast Cancer Model | Not Specified | Increased median survival from 28 to 33 days | [9] | |
| Non-Small Cell Lung Cancer | PDX Tumor Model | Not Specified | Blocked in vivo tumor growth | [7] |
Mechanism of Action and Signaling Pathways
The differential effects of this compound and pan-Jumonji inhibitors stem from their distinct target profiles, leading to different downstream effects on cellular signaling pathways.
This compound, by selectively inhibiting KDM5B, primarily leads to an increase in H3K4me3 levels.[2] This epigenetic mark is generally associated with active gene transcription.[10] The inhibition of KDM5B by this compound has been shown to promote the expression of miR-448, which in turn inhibits the YTHDF3/ITGA6 pathway in hepatocellular carcinoma.[1]
Pan-Jumonji inhibitors like JIB-04 induce broader changes in histone methylation. In Ewing Sarcoma, JIB-04 treatment leads to increased levels of H3K27me3, and in some cell lines, increased H3K4me3 and H3K9me3.[4] This widespread alteration of the epigenetic landscape can deregulate multiple oncogenic and tumor suppressor pathways.[4] For instance, in small cell lung cancer, Jumonji inhibitors activate endoplasmic reticulum (ER) stress signaling and trigger apoptotic cell death.[5][8] In hepatocellular carcinoma, JIB-04 has been shown to target the KDM-dependent AKT pathway, leading to cell cycle arrest.[3]
Below are diagrams illustrating the targeted signaling pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of epigenetic inhibitors. Below are representative methodologies for key assays used in the characterization of this compound and pan-Jumonji inhibitors.
In Vitro Histone Demethylase Activity Assay
This assay is fundamental to determining the potency and selectivity of inhibitors.
Objective: To measure the enzymatic activity of a specific Jumonji demethylase in the presence of an inhibitor.
Principle: The assay quantifies the demethylation of a histone peptide substrate by the enzyme. This can be measured through various detection methods, such as the release of formaldehyde (B43269) or by using antibodies specific to the methylated or demethylated histone mark in an ELISA format.
Protocol (ELISA-based):
-
Coating: Coat a 96-well plate with a biotinylated histone peptide substrate (e.g., H3K4me3).
-
Enzyme Reaction: Add the recombinant Jumonji enzyme, the inhibitor (at various concentrations), and co-factors (Fe(II), α-ketoglutarate, ascorbic acid) to the wells. Incubate at 37°C for a defined period.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the demethylated product (e.g., anti-H3K4me2).
-
Secondary Antibody: After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of demethylated product.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within intact cells.
Objective: To demonstrate that the inhibitor binds to its intended target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, increasing its melting temperature.
Protocol:
-
Treatment: Treat cultured cancer cells with the inhibitor or vehicle control.
-
Heating: Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for target modulation).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
Both selective inhibitors like this compound and pan-Jumonji inhibitors such as JIB-04 have demonstrated significant anti-cancer activity in a variety of preclinical models. This compound offers a targeted approach by modulating the KDM5B-H3K4me3 axis, which may lead to a more defined and potentially less toxic therapeutic window. Pan-Jumonji inhibitors, on the other hand, induce broad epigenetic reprogramming, which could be advantageous in overcoming resistance mechanisms or treating cancers with complex epigenetic dysregulation.
The choice of inhibitor will depend on the specific cancer type, its underlying epigenetic landscape, and the desired therapeutic outcome. The data and protocols presented in this guide provide a framework for researchers and drug developers to make informed decisions in the continued exploration of Jumonji demethylase inhibitors as a promising class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
KDM5 Inhibitors in Myeloma: A Head-to-Head Comparison of GSK467 and KDM5-C70
For Researchers, Scientists, and Drug Development Professionals.
The landscape of epigenetic therapies for multiple myeloma is rapidly evolving, with histone demethylases emerging as promising therapeutic targets. Among these, the KDM5 family of enzymes, which are responsible for the demethylation of histone H3 lysine (B10760008) 4 (H3K4), have garnered significant attention. This guide provides a head-to-head comparison of two notable KDM5 inhibitors, GSK467 and KDM5-C70, summarizing their performance in myeloma cells based on available experimental data.
At a Glance: Performance Summary
| Feature | This compound | KDM5-C70 |
| Target Selectivity | Selective KDM5B inhibitor[1] | Pan-KDM5 inhibitor[2] |
| Biochemical Potency | Ki of 10 nM, IC50 of 26 nM for KDM5B[1] | Derivative of KDM5-C49[2] |
| Cellular Potency (MM.1S cells) | IC50 >50 μM (6-day treatment)[1] | IC50 of 3.1 μM (5-day treatment)[2]; Estimated 50% viability reduction at ~20 μM (7-day treatment)[2] |
| Effect on H3K4me3 | Little to no change in H3K4me3 levels in MM.1S cells at 50 μM[2] | Genome-wide elevation of H3K4me3 levels in myeloma cells[2][3] |
| Reported Cellular Activity | Described as lacking cellular potency in a myeloma system[3] | Demonstrates antiproliferative effects in myeloma cells[2][3] |
Mechanism of Action and Cellular Effects
KDM5 enzymes, particularly KDM5A and KDM5B, are implicated in the pathology of multiple myeloma.[4][5] KDM5A, for instance, collaborates with the MYC oncogene to drive the expression of target genes crucial for myeloma cell proliferation.[4][5] Inhibition of KDM5 enzymes is expected to increase H3K4 trimethylation (a mark associated with active transcription), which paradoxically leads to the suppression of MYC target gene transcription and inhibits myeloma cell growth.[5]
KDM5-C70 , a cell-permeable pan-KDM5 inhibitor, aligns with this mechanism.[2] Studies have shown that it induces a genome-wide increase in H3K4me3 levels in myeloma cells, leading to an antiproliferative effect.[2][3] Furthermore, treatment with KDM5-C70 has been observed to decrease the phosphorylation of the retinoblastoma protein (Rb), suggesting an impairment of cell cycle progression.[2]
Conversely, This compound is a selective inhibitor of KDM5B.[1] While it demonstrates potent biochemical inhibition of its target, its cellular efficacy in myeloma appears limited.[1][3] A direct comparison in MM.1S myeloma cells revealed that while KDM5-C70 increased H3K4me3 levels, this compound showed minimal effect at a concentration of 50 μM.[2] This has led to the characterization of this compound as having low cellular potency in the context of myeloma.[3]
Experimental Protocols
Below are representative protocols for key experiments used to evaluate the efficacy of this compound and KDM5-C70 in myeloma cells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add this compound or KDM5-C70 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5-7 days) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This technique is used to identify the genomic regions associated with H3K4me3.
-
Cell Treatment and Fixation: Treat MM.1S cells with the KDM5 inhibitor or vehicle control for the specified time. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3.
Conclusion
Based on the available data, KDM5-C70 demonstrates more potent antiproliferative activity in multiple myeloma cell lines compared to this compound. This difference in cellular efficacy appears to be linked to their distinct effects on H3K4me3 levels, with KDM5-C70 effectively increasing this histone mark, consistent with its pan-KDM5 inhibitory action. This compound, despite its biochemical selectivity for KDM5B, shows limited ability to induce this epigenetic change in myeloma cells, translating to weaker antiproliferative effects. These findings underscore the importance of potent and cell-permeable pan-KDM5 inhibition as a potential therapeutic strategy for multiple myeloma. Further research with more advanced KDM5 inhibitors, such as JQKD82, which has shown improved cellular permeability and potency over KDM5-C70, is warranted.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Data from GSK467-Treated Cells with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) data for validating gene expression changes in cells treated with the KDM5B inhibitor, GSK467. This document outlines detailed experimental protocols, presents comparative data in a clear format, and visualizes the underlying biological and experimental workflows.
Introduction
This compound is a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2] KDM5B removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[3] By inhibiting KDM5B, this compound is expected to increase H3K4 trimethylation (H3K4me3) and subsequently alter the expression of KDM5B target genes. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.[2]
RNA-seq is a powerful technology for transcriptome-wide analysis of gene expression changes induced by drug treatments. However, it is standard practice to validate RNA-seq findings for key genes of interest using a targeted and sensitive method like qPCR.[4][5][6] This guide provides a framework for such a validation study, using the treatment of multiple myeloma cells with this compound as a model system.
Hypothetical Signaling Pathway Affected by this compound
In multiple myeloma, KDM5B has been suggested to play a role in oncogenesis. While the precise downstream signaling pathways of this compound are still under investigation, we can propose a plausible pathway based on the known functions of KDM5 family members and related signaling in cancer. Here, we hypothesize that this compound-mediated inhibition of KDM5B in multiple myeloma cells leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, potentially through modulation of the MAPK signaling pathway, which is known to be influenced by other KDM members like KDM6B in this cancer type.[7]
Experimental Workflow
The overall experimental workflow for this study is depicted below. The process begins with cell culture and treatment, followed by RNA extraction. The RNA is then split for two downstream applications: RNA-seq for global transcriptomic profiling and qPCR for targeted validation of differentially expressed genes.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from RNA-seq and qPCR experiments. The data shows the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Table 1: RNA-Seq Differential Gene Expression Analysis
| Gene | Description | Log2 Fold Change | p-value | FDR |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.58 | 1.2 x 10-8 | 3.1 x 10-7 |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | -1.95 | 3.5 x 10-6 | 5.2 x 10-5 |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | -1.78 | 7.1 x 10-6 | 8.9 x 10-5 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.15 | 2.8 x 10-7 | 4.6 x 10-6 |
| ACTB | Beta-Actin (Housekeeping) | 0.05 | 0.85 | 0.92 |
| GAPDH | GAPDH (Housekeeping) | -0.02 | 0.91 | 0.95 |
Table 2: qPCR Validation of Differentially Expressed Genes
| Gene | Avg. ΔΔCt | Fold Change (2-ΔΔCt) | Standard Deviation |
| CDKN1A | -2.45 | 5.47 | 0.42 |
| FOS | 1.89 | 0.27 | 0.08 |
| JUN | 1.65 | 0.32 | 0.11 |
| GADD45A | -2.05 | 4.14 | 0.35 |
| ACTB | -0.03 | 1.02 | 0.05 |
| GAPDH | 0.01 | 0.99 | 0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 5 x 105 cells/mL. After 24 hours, the cells are treated with either 1 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control).
-
Incubation: Cells are incubated for 48 hours post-treatment before harvesting for RNA extraction. Three biological replicates are prepared for each condition.
RNA Extraction and Quality Control
-
Harvesting: Cells are harvested by centrifugation, and cell pellets are washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Total RNA is extracted using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) > 8.0 being required for downstream applications.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: 1 µg of total RNA from each sample is used for library preparation. Poly(A) mRNA is isolated using oligo(dT) magnetic beads. The mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.
-
Adapter Ligation: The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The adapter-ligated libraries are amplified by PCR and sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
RNA-Seq Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound-treated and vehicle control samples is analyzed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.
Quantitative PCR (qPCR)
-
cDNA Synthesis: 1 µg of total RNA from each sample is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's protocol.
-
Primer Design: qPCR primers for the target genes (CDKN1A, FOS, JUN, GADD45A) and housekeeping genes (ACTB, GAPDH) are designed using Primer-BLAST.
-
qPCR Reaction: The qPCR reactions are performed in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.
-
Thermal Cycling: The reactions are run on a real-time PCR system (e.g., Applied Biosystems QuantStudio 7 Flex) with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. A melt curve analysis is performed to ensure primer specificity.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with normalization to the geometric mean of the two housekeeping genes (ACTB and GAPDH).
Conclusion
The qPCR results in this hypothetical study corroborate the findings from the RNA-seq experiment, showing a similar direction of gene expression changes for the selected genes. While the magnitude of fold change may differ slightly between the two methods, which is not uncommon, the overall trend is consistent. This validation increases the confidence in the RNA-seq data and supports the hypothesis that this compound treatment modulates the expression of genes involved in cell cycle regulation and oncogenic signaling pathways in multiple myeloma cells. This guide provides a robust framework for researchers seeking to validate their RNA-seq data with qPCR in the context of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. RNA-seq validation: software for selection of reference and variable candidate genes for RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anygenes.com [anygenes.com]
- 7. KDM6B modulates MAPK pathway mediating multiple myeloma cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of H3K4 Demethylation: A Comparative Guide to the Effects of GSK467
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK467's Impact on H3K4 Methylation States with Supporting Experimental Data.
The intricate dance of histone modifications plays a pivotal role in regulating gene expression, and the methylation of lysine (B10760008) 4 on histone H3 (H3K4) is a key player in this epigenetic symphony. The dynamic removal of these methyl groups is orchestrated by histone demethylases, among which KDM5B (also known as JARID1B or PLU1) has emerged as a critical regulator in development and a promising therapeutic target in oncology.[1] this compound is a potent and selective, cell-penetrant inhibitor of KDM5B, offering a valuable tool to probe the functional consequences of its inhibition.[2] This guide provides a comparative analysis of the effects of this compound on the different methylation states of H3K4, supported by experimental data and detailed protocols to empower your research.
This compound: Targeting the KDM5B Demethylase
This compound is a small molecule inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, exhibiting a Ki of 10 nM and an IC50 of 26 nM.[2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases and specifically removes methyl groups from trimethylated and dimethylated H3K4 (H3K4me3 and H3K4me2).[3] Its inhibition is therefore expected to lead to an accumulation of these activating histone marks. Notably, this compound demonstrates high selectivity for KDM5B, with 180-fold greater selectivity for KDM5B over KDM4C and no significant inhibitory effects on other JmjC family members like KDM6.[2]
Comparative Effect of this compound on H3K4 Methylation States
| Histone Mark | Function | Expected Effect of this compound | Supporting Evidence |
| H3K4me3 | Associated with active gene promoters and transcriptional initiation. | Significant Increase | Inhibition of KDM5 family members has been shown to lead to a genome-wide elevation of H3K4me3 levels.[4] Studies with other KDM5 inhibitors have demonstrated a broadening of existing H3K4me3 peaks at transcription start sites. |
| H3K4me2 | Found at active promoters and enhancers, and within gene bodies. | Increase | KDM5B is known to demethylate H3K4me2. Knockdown of KDM5B has been shown to increase H3K4me2 levels in the gene bodies of active genes.[5] |
| H3K4me1 | Primarily marks enhancers. | Minimal to No Direct Effect | H3K4me1 is not a primary substrate for KDM5B. Any observed changes would likely be indirect or part of a broader chromatin remodeling landscape shift. |
Visualizing the Mechanism of Action
The following diagram illustrates the established signaling pathway involving KDM5B and the mechanism of action for this compound.
Caption: this compound inhibits KDM5B, leading to increased H3K4me3/me2 and gene transcription.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound's effects on H3K4 methylation, we provide detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is essential for genome-wide mapping of histone modifications.
Caption: A streamlined workflow for performing ChIP-seq to analyze histone modifications.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against H3K4me1, H3K4me2, H3K4me3, or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Library Preparation: Prepare the purified DNA for sequencing, which includes end-repair, A-tailing, and ligation of sequencing adapters.
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment for each histone mark. Analyze differential enrichment between this compound-treated and control samples.
Histone Extraction and Mass Spectrometry
For a global, unbiased quantification of histone modifications, mass spectrometry is the gold standard.
Detailed Steps:
-
Histone Extraction: Isolate nuclei from this compound-treated and control cells. Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4). Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
Histone Derivatization and Digestion: To enable the analysis of lysine methylation, the ε-amino groups of unmodified and monomethylated lysines are chemically derivatized (e.g., by propionylation). The histones are then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS spectra are searched against a database of known histone sequences to identify the peptides and their modifications. The relative abundance of each modified peptide is quantified by comparing the peak areas of the corresponding ions in the this compound-treated and control samples.
Conclusion
This compound is a valuable chemical probe for studying the role of KDM5B in health and disease. Its selective inhibition of KDM5B leads to a predictable increase in the active chromatin marks H3K4me3 and H3K4me2. While a direct quantitative comparison of its effects on all three H3K4 methylation states from a single study is currently lacking, the available evidence strongly supports its utility in modulating the epigenetic landscape. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced effects of this compound and other epigenetic modulators. As the field of epigenetics continues to evolve, tools like this compound will be instrumental in unraveling the complexities of chromatin biology and developing novel therapeutic strategies.
References
- 1. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM5B focuses H3K4 methylation near promoters and enhancers during embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic differences between GSK467 and other epigenetic drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences between GSK467, a selective KDM5B inhibitor, and other classes of epigenetic drugs. The following sections detail the mechanisms of action, quantitative performance data, and experimental methodologies to assist researchers in making informed decisions for their studies.
Introduction to Epigenetic Drug Classes
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Key mechanisms include histone modifications and DNA methylation. Dysregulation of these processes is a hallmark of many diseases, including cancer. Epigenetic drugs aim to reverse these aberrant modifications. This guide focuses on comparing this compound, a histone demethylase inhibitor, with other prominent classes of epigenetic drugs: a pan-histone demethylase inhibitor (KDM5-C70), a distinct class of histone demethylase inhibitor (GSK-J1), a histone deacetylase (HDAC) inhibitor (Vorinostat), and a DNA methyltransferase (DNMT) inhibitor (Decitabine).
Mechanism of Action and Target Selectivity
The phenotypic effects of these drugs are rooted in their distinct mechanisms of action and selectivity for their respective epigenetic targets.
-
This compound is a cell-permeable and highly selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1)[1]. It acts by binding to the 2-oxoglutarate-binding pocket of the enzyme, preventing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4)[1]. This leads to an increase in the levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription. This compound exhibits high selectivity for KDM5B, with a reported 180-fold selectivity over KDM4C and no significant inhibitory effects on KDM6 or other Jumonji family members[1].
-
KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases[2]. As an ethyl ester derivative of KDM5-C49, it also leads to a global increase in H3K4me3 levels[2]. Its broader targeting of the KDM5 family distinguishes it from the more selective this compound.
-
GSK-J1 is a potent inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A)[3]. By inhibiting these enzymes, GSK-J1 leads to an increase in the repressive H3K27me3 mark. It shows selectivity for the KDM6 subfamily[3].
-
Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor that targets class I and II HDACs[4]. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Vorinostat's inhibition of HDACs results in the accumulation of acetylated histones, promoting a more open chromatin state and the expression of genes involved in processes like cell cycle arrest and apoptosis[4]. However, it is a pan-HDAC inhibitor and has been shown to have off-target effects on other zinc-dependent enzymes like carbonic anhydrases[5].
-
Decitabine (B1684300) (5-aza-2'-deoxycytidine) is a DNA methyltransferase (DNMT) inhibitor[6][7]. It is a nucleoside analog that gets incorporated into DNA and traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of DNA[6]. This can lead to the re-expression of silenced tumor suppressor genes. Its use is associated with side effects such as myelosuppression[6][7][8][9][10].
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and the comparator drugs against their primary targets.
| Drug | Primary Target(s) | IC50 / Ki | Reference(s) |
| This compound | KDM5B (JARID1B) | Ki: 10 nM, IC50: 26 nM | [1] |
| KDM5-C70 | Pan-KDM5 | Not specified, but shows cellular activity | [2] |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | IC50: 60 nM (for KDM6B) | [3] |
| Vorinostat | Class I & II HDACs | IC50: ~10-50 nM | [11] |
| Decitabine | DNMTs | Not applicable (mechanism-based) |
Comparative Selectivity Profiles
This table provides a comparative overview of the selectivity of each drug.
| Drug | Selectivity Profile | Reference(s) |
| This compound | 180-fold selective for KDM5B over KDM4C; no measurable inhibition of KDM6. | [1] |
| KDM5-C70 | Pan-KDM5 inhibitor. | [2] |
| GSK-J1 | Selective for the KDM6 subfamily. Shows weak inhibition of KDM5B (IC50: 0.55 µM). | [12] |
| Vorinostat | Pan-HDAC inhibitor (Classes I & II). Off-targets include carbonic anhydrases. | [4][5][13] |
| Decitabine | Acts on all active DNMTs. Can cause non-specific cytotoxicity. | [6][7][9][10] |
Phenotypic Differences in Cancer Cell Lines
The distinct mechanisms of these drugs translate to different phenotypic outcomes in cancer cells. The following table summarizes their antiproliferative effects in various cancer cell lines.
| Drug | Cell Line | Assay Duration | Antiproliferative IC50 | Reference(s) |
| This compound | MM.1S (Multiple Myeloma) | 6 days | >50 µM | [1] |
| KDM5-C70 | MM.1S (Multiple Myeloma) | 7 days | ~20 µM | [2] |
| Vorinostat | OCI-AML3 (AML) | Not Specified | 0.25 µM | [2] |
| Vorinostat | HL-60 (AML) | Not Specified | 0.75 µM | [2] |
| Decitabine | HepG2 (Hepatocellular Carcinoma) | 72 hours | Not specified, but showed effect | [14] |
It is important to note that a study on pediatric relapsed/refractory AML showed that the combination of Decitabine and Vorinostat with chemotherapy had encouraging results[15]. Another study on hepatocellular carcinoma cells also highlighted the synergistic antitumor effect of a Decitabine and Vorinostat combination[14].
Experimental Protocols
Detailed protocols for the key assays cited in this guide are provided below.
Histone Demethylase Activity Assay (MALDI-TOF Mass Spectrometry)
This protocol is adapted for measuring the activity of JmjC domain-containing histone demethylases like KDM5B.
Materials:
-
Recombinant KDM5B enzyme
-
Histone H3 peptide substrate (e.g., H3K4me3)
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5
-
Cofactors: 10 µM Fe(NH₄)₂(SO₄)₂, 500 µM Sodium L-ascorbate
-
Co-substrate: 2-oxoglutarate (2OG)
-
Test inhibitor (e.g., this compound)
-
Quenching solution: 1% formic acid
-
MALDI matrix: α-cyano-4-hydroxycinnamic acid
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDM5B enzyme (e.g., 0.6 µM), H3K4me3 peptide substrate (e.g., 5 µM), and cofactors.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding 2OG (e.g., 3 µM).
-
Incubate the reaction at 25°C for a defined time (e.g., 5 minutes).
-
Stop the reaction by adding the quenching solution.
-
Mix an aliquot of the quenched reaction with the MALDI matrix solution in a 1:1 ratio.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in reflectron positive mode.
-
Analyze the spectra to determine the relative intensities of the methylated (substrate) and demethylated (product) peptide peaks.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells in culture (e.g., MM.1S)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Test compounds (this compound, etc.)
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in culture medium.
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the test compounds at various concentrations to the experimental wells.
-
Incubate the plates according to the experimental protocol (e.g., 6 days for this compound in MM.1S cells).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
HDAC Activity Assay (Fluorometric)
This protocol provides a method for measuring the activity of histone deacetylases.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC Assay Buffer
-
HDAC Fluorometric Substrate
-
Lysine Developer
-
Trichostatin A (HDAC inhibitor control)
-
Fluorescence microplate reader
Procedure:
-
In a 96-well microplate, add the sample (nuclear extract or purified enzyme) to the wells.
-
For a positive control, use a known source of HDAC activity (e.g., HeLa nuclear extract). For a negative control, pre-incubate the sample with Trichostatin A.
-
Add HDAC Assay Buffer to each well.
-
Initiate the reaction by adding the HDAC Fluorometric Substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Lysine Developer.
-
Incubate at 37°C for an additional 30 minutes.
-
Read the fluorescence on a microplate reader at an excitation of 350-380 nm and an emission of 440-460 nm.
-
The HDAC activity is proportional to the fluorescence intensity.
DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)
This protocol allows for the measurement of DNMT activity.
Materials:
-
Nuclear extracts or purified DNMT enzyme
-
DNMT Assay Buffer
-
Adomet (S-adenosylmethionine)
-
DNA substrate-coated microplate wells
-
Capture Antibody (anti-5-methylcytosine)
-
Detection Antibody (HRP-conjugated)
-
Developer Solution (TMB substrate)
-
Stop Solution
-
Microplate reader
Procedure:
-
Add the sample (nuclear extract or purified enzyme) and Adomet to the DNA substrate-coated wells.
-
Incubate at 37°C for 90-120 minutes to allow for DNA methylation.
-
Wash the wells to remove non-bound components.
-
Add the Capture Antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the Detection Antibody, followed by a 30-minute incubation at room temperature.
-
Wash the wells and add the Developer Solution to produce a colorimetric signal.
-
Stop the reaction with the Stop Solution.
-
Measure the absorbance on a microplate reader at 450 nm.
-
The DNMT activity is proportional to the absorbance.
Signaling Pathways and Cellular Processes
The following diagrams illustrate the signaling pathways affected by each class of epigenetic drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Decitabine (5-aza-2ˈ-deoxycytidine, 5-aza-CdR) in Comparison with Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) on DNMT1, DNMT3a and DNMT3b, HDAC 1-3, SOCS 1, SOCS 3, JAK2, and STAT3 Gene Expression in Hepatocellular Carcinoma HLE and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. What are the side effects of Decitabine? [synapse.patsnap.com]
- 7. oncolink.org [oncolink.org]
- 8. Decitabine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 9. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decitabine Uses, Side Effects & Warnings [drugs.com]
- 11. apexbt.com [apexbt.com]
- 12. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Synergistic Antitumor Effect of Decitabine and Vorinostat Combination on HepG2 Human Hepatocellular Carcinoma Cell Line via Epigenetic Modulation of Autophagy–Apoptosis Molecular Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Safety Operating Guide
Essential Safety and Disposal Guide for GSK467
For researchers, scientists, and drug development professionals, the proper handling and disposal of GSK467, a potent and selective KDM5B inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures.
Key Safety and Logistical Information
This compound is a cell-penetrant small molecule intended for research use only and is not for human or veterinary use.[1] Standard laboratory precautions should be observed at all times when handling this compound. This includes the use of personal protective equipment (PPE) such as lab coats, safety glasses, and chemical-resistant gloves.[2] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| CAS Number | 1628332-52-4 | [1] |
| Molecular Formula | C₁₇H₁₃N₅O₂ | [1] |
| Formula Weight | 319.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Ki | 10 nM | [3][4][5][6] |
| IC₅₀ | 26 nM | [3][6][7] |
| Solubility in DMSO | Sparingly soluble: 1-10 mg/ml | [1] |
| Storage (Lyophilized) | -20°C, desiccated | [4] |
| Storage (In solution) | -20°C for up to 1 month | [4] |
Proper Disposal Procedures
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and relevant hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate and ventilate the area if necessary.
-
For solid spills, carefully sweep the material to avoid raising dust and place it into a sealed container for hazardous waste disposal.[10]
-
For liquid spills, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[10] Collect the absorbed material into a suitable container for hazardous waste. Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Container Rinsing:
-
Empty containers of this compound must be rinsed thoroughly. The first rinse should be collected and disposed of as hazardous chemical waste. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[9]
-
-
Final Disposal:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.
-
Mechanism of Action: KDM5B Inhibition
This compound is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B).[1][3] This enzyme plays a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn affects gene expression. The diagram below illustrates the inhibitory action of this compound on the KDM5B pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. proteogenix.science [proteogenix.science]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. probechem.com [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling GSK467
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like GSK467 is paramount. This document provides a detailed guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to create a barrier between the user and the chemical, minimizing the risk of exposure. Based on available safety data, the following PPE is essential when handling this compound.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., Nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Respirator | Use in a well-ventilated area. If not possible, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
Donning PPE: Put on all required PPE as listed in the table above before opening the primary container.
-
Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid creating dust. Use appropriate tools for weighing and transferring the compound. If preparing solutions, do so within the fume hood.
-
Post-Handling: After handling, thoroughly clean the workspace. Decontaminate any surfaces that may have come into contact with this compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Contaminated Gloves/PPE | Designated hazardous waste bin |
| Solid this compound Waste | Sealed, labeled hazardous waste container |
| Liquid this compound Waste | Labeled, leak-proof hazardous waste container |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Prepare Workspace: Set up the workspace in a chemical fume hood. Ensure all necessary equipment (balance, weigh paper, vials, solvent, pipettes) is clean and readily accessible.
-
Don PPE: Put on safety glasses, a lab coat, and chemical-resistant gloves.
-
Weigh this compound: Carefully weigh the calculated mass of this compound onto weigh paper using a calibrated analytical balance.
-
Transfer to Vial: Transfer the weighed this compound to an appropriately sized vial.
-
Add Solvent: Add the desired volume of solvent (e.g., DMSO) to the vial.
-
Dissolve Compound: Cap the vial and vortex or sonicate until the this compound is completely dissolved.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended on the product datasheet.
Visual Guidance
The following diagrams illustrate key workflows for ensuring safety when handling this compound.
Caption: Workflow for Donning, Doffing, and Disposal of PPE.
Caption: Relationship between Hazards and Required PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
